Aflatoxicol
Description
metabolite of aflatoxin B; RN given refers to (1S-(1alpha,6beta,9abeta))-isomer; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,7R,16S)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3/t8-,9-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIWLDSPNDMZIT-IRWWLHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C([C@H](CC3)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29611-03-8 | |
| Record name | (1S,6aR,9aS)-2,3,6a,9a-Tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29611-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aflatoxicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1S-(1α,6aβ,9aβ)]-2,3,6a,9a-tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFLATOXICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I1K5482V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aflatoxicol Metabolism in Human Liver Microsomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatoxicol, a major metabolite of the potent mycotoxin aflatoxin B1, undergoes significant metabolism in the human liver. This guide provides a comprehensive overview of the metabolic pathways of this compound, with a particular focus on its conversion within human liver microsomes. It details the enzymatic processes, presents available quantitative data on metabolic rates, and outlines established experimental protocols for studying these reactions. This document is intended to serve as a technical resource for researchers and professionals involved in toxicology, drug metabolism, and safety assessment.
Introduction
Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent natural carcinogens that contaminate a wide range of food staples. Aflatoxin B1 (AFB1) is the most toxic and well-studied of these compounds. In humans and various animal species, AFB1 can be metabolized to this compound (AFL). The metabolism of this compound is of significant interest as it represents a critical juncture in the detoxification or intoxication pathway of aflatoxins. The reversible conversion of this compound back to aflatoxin B1, a reaction particularly active in human liver microsomes, highlights the toxicological importance of understanding its metabolic fate. This guide focuses on the microsomal metabolism of this compound in the human liver, providing a detailed examination of the enzymes involved, the kinetics of the reactions where data is available, and the methodologies used for its study.
Metabolic Pathways of this compound
The primary metabolic pathway for this compound in human liver microsomes is its oxidation back to aflatoxin B1. This reaction is catalyzed by a microsomal dehydrogenase. In addition to this primary conversion, this compound can also be a substrate for other metabolic reactions, leading to the formation of other aflatoxin metabolites.
Dehydrogenation to Aflatoxin B1
The most significant metabolic conversion of this compound in human liver microsomes is its dehydrogenation to yield aflatoxin B1.[1] This reaction is noteworthy because it regenerates the highly toxic parent compound. Studies have shown that human liver preparations are more active in this conversion compared to those from several other species.[1] The enzyme responsible for this dehydrogenation is a microsomal dehydrogenase that requires a hydrogen acceptor, such as nicotinamide adenine dinucleotide phosphate (NADP+).[1] Importantly, this enzymatic activity is not inhibited by carbon monoxide, indicating that it is not dependent on the cytochrome P450 (CYP450) system.[1] The optimal pH for this dehydrogenase activity has been reported to be 8.0.[1]
Other Potential Metabolic Pathways
While the dehydrogenation to aflatoxin B1 is the principal microsomal pathway, post-mitochondrial liver fractions, which include microsomes, have been shown to oxidize this compound to other metabolites. These include compounds that co-migrate with authentic standards of aflatoxins Q1, P1, H1, M1, and B2a on thin-layer chromatography plates. The formation of these oxidative metabolites is inhibited by carbon monoxide, suggesting the involvement of the cytochrome P450 system in these secondary pathways.
Caption: Metabolic conversion of this compound in human liver microsomes.
Quantitative Data on this compound Metabolism
Table 1: Comparative Metabolism of this compound in Liver Microsomes from Different Species
| Species | This compound Metabolized (%) | Major Metabolite(s) | Reference |
| Human | High Activity | Aflatoxin B1 | |
| Monkey | Lower than human | Aflatoxin B1 | |
| Rat | Lower than human | Aflatoxin B1 | |
| Mouse | Lower than human | Aflatoxin B1 |
Note: This table summarizes qualitative and semi-quantitative findings from comparative studies. "High Activity" indicates that human liver preparations were found to be more active than those of the other species tested.
Table 2: Kinetic Parameters for Aflatoxin B1 Metabolism in Pooled Human Liver Microsomes
| Substrate | Enzyme(s) | Km (µM) | Vmax (pmol/mg/min) | Reference |
| Aflatoxin B1 | CYP1A2 & CYP3A4 | 40.9 | 11,536 |
Note: This table provides kinetic data for the metabolism of aflatoxin B1, the product of this compound dehydrogenation. These values are included for context but do not represent the kinetics of this compound metabolism itself.
Experimental Protocols
The study of this compound metabolism in human liver microsomes involves a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments.
Preparation of Human Liver Microsomes
Human liver microsomes are prepared from liver tissue samples through a process of homogenization and differential centrifugation.
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Homogenization: Liver tissue is minced and homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).
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Centrifugation: The homogenate is subjected to a series of centrifugation steps.
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Low-speed centrifugation (e.g., 9,000 x g for 20 minutes) to pellet cellular debris, nuclei, and mitochondria.
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The resulting supernatant (S9 fraction) is then subjected to ultracentrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.
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Washing and Storage: The microsomal pellet is washed with buffer, re-suspended, and stored at -80°C until use. Protein concentration is determined using a standard method such as the Bradford or Lowry assay.
Microsomal Incubation Assay
This assay is performed to determine the rate and extent of this compound metabolism.
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Reaction Mixture Preparation: A typical reaction mixture in a final volume of 200 µL contains:
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Human liver microsomes (e.g., 0.2-0.5 mg/mL protein)
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Phosphate buffer (e.g., 100 mM, pH 7.4)
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This compound (substrate) at various concentrations
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An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
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Incubation: The reaction is initiated by the addition of the NADPH-regenerating system or NADPH and incubated at 37°C for a specified time (e.g., 0-60 minutes).
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Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.
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Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
Analytical Methods for Metabolite Quantification
The quantification of this compound and its metabolites is typically performed using chromatographic techniques.
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Instrumentation: An HPLC system equipped with a fluorescence or UV detector is commonly used.
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Column: A C18 reverse-phase column is typically employed for the separation of aflatoxins.
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Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water, methanol, and/or acetonitrile is used.
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Detection: Aflatoxins are fluorescent compounds and are often detected using a fluorescence detector with excitation and emission wavelengths typically around 365 nm and 425-450 nm, respectively.
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Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a standard curve generated with authentic standards.
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Plate Preparation: Silica gel TLC plates are activated by heating prior to use.
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Sample Application: The extracted samples and standards are spotted onto the TLC plate.
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Development: The plate is developed in a chamber containing a suitable solvent system (e.g., chloroform:acetone, 9:1 v/v).
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Visualization: The separated metabolites are visualized under UV light (365 nm).
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Quantification: The amount of each metabolite can be estimated by comparing the fluorescence intensity of the sample spots to those of the standards. For more precise quantification, the spots can be scraped from the plate, the compound eluted, and the concentration measured by spectrophotometry or liquid scintillation counting if a radiolabeled substrate was used.
Caption: A typical experimental workflow for studying this compound metabolism.
Conclusion
The metabolism of this compound in human liver microsomes is a critical area of study in toxicology and drug safety. The primary pathway, the dehydrogenation of this compound back to the potent carcinogen aflatoxin B1, is particularly active in humans and is catalyzed by a non-CYP450 microsomal dehydrogenase. While specific kinetic data for this enzyme in humans remains to be fully elucidated, the available comparative data underscores the importance of this metabolic route. The experimental protocols outlined in this guide provide a robust framework for further investigation into the kinetics and inhibition of this compound metabolism, which is essential for a comprehensive risk assessment of aflatoxin exposure and for understanding potential drug-mycotoxin interactions. Further research is warranted to determine the precise kinetic parameters of human this compound dehydrogenase to refine these risk assessments.
References
The Core Mechanism of Aflatoxicol Carcinogenicity in Rainbow Trout: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aflatoxicol (AFL), a primary metabolite of the potent mycotoxin aflatoxin B1 (AFB1), is a significant hepatocarcinogen in the rainbow trout (Oncorhynchus mykiss), a species exceptionally sensitive to aflatoxin-induced carcinogenesis. The carcinogenic activity of AFL is intricately linked to its metabolic conversion back to AFB1, which is subsequently bioactivated to a highly reactive epoxide that forms DNA adducts, initiating a cascade of events leading to hepatocellular carcinoma. This technical guide delineates the core mechanisms of AFL carcinogenicity in rainbow trout, presenting key quantitative data, detailed experimental protocols, and visual representations of the critical pathways involved.
Metabolic Activation and Detoxification
The carcinogenicity of this compound in rainbow trout is not primarily due to its direct action, but rather its role as a metabolic reservoir for the more potent carcinogen, aflatoxin B1.[1][2] In vivo and in vitro studies using isolated hepatocytes from rainbow trout have demonstrated a substantial and reversible interconversion between AFB1 and AFL, catalyzed by reductase and dehydrogenase enzymes.[1]
The primary pathway to carcinogenicity involves the oxidation of AFL back to AFB1.[1] This regenerated AFB1 is then bioactivated by cytochrome P450 (CYP450) enzymes to the highly unstable and electrophilic aflatoxin B1-8,9-epoxide. This epoxide is the ultimate carcinogenic metabolite, readily reacting with nucleophilic sites on DNA.[1] While direct epoxidation of AFL is possible, studies have shown that this is a minor pathway in rainbow trout, contributing minimally to the overall DNA binding and carcinogenicity.
Detoxification pathways for aflatoxins in rainbow trout are generally limited, contributing to their high sensitivity. However, some metabolites, such as aflatoxin M1, are formed, and conjugates can be excreted in the bile.
Signaling Pathway of this compound Metabolism and Carcinogenesis
Caption: Metabolic pathway of this compound to DNA adduct formation.
DNA Adduct Formation and Mutagenesis
The covalent binding of the AFB1-8,9-epoxide to cellular macromolecules, particularly DNA, is the critical initiating event in aflatoxin-induced carcinogenesis. The primary and most abundant DNA adduct formed is 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Guanine). Studies have confirmed that both AFL and AFB1 produce the same DNA adduct in vivo.
The formation of these adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, although specific mutations in trout p53 due to aflatoxins have not been fully characterized. The persistence of these DNA adducts is a key factor in the carcinogenic outcome. Rainbow trout exhibit a limited capacity for the repair and removal of bulky DNA adducts, which further contributes to their high susceptibility to aflatoxin-induced cancers.
Molecular dosimetry analysis has shown a direct correlation between the concentration of AFB1-DNA adducts in the liver and the incidence of tumors. Importantly, when compared on the basis of the number of DNA adducts formed, AFL and AFB1 are equally efficient at initiating tumors.
Oxidative Stress
While direct evidence for this compound-induced oxidative stress is limited, the metabolic link to AFB1 strongly suggests its involvement. Aflatoxin B1 is known to induce oxidative stress in fish by increasing the production of reactive oxygen species (ROS) and causing lipid peroxidation, as measured by increased levels of malondialdehyde (MDA). This oxidative damage can contribute to cellular injury, inflammation, and the overall carcinogenic process.
Logical Relationship of this compound-Induced Carcinogenicity
Caption: Key events in this compound-induced hepatocarcinogenesis.
Quantitative Data on Carcinogenicity and DNA Adduction
The carcinogenic potency of this compound and its relationship with DNA adduction have been quantified in rainbow trout under different experimental conditions.
| Parameter | Aflatoxin B1 (AFB1) | This compound (AFL) | Reference |
| Embryo Exposure (Passive Egg) | |||
| Carcinogenic Potency | 1x | 3x | |
| DNA Binding Index | 1x | 3x | |
| Fry Exposure (Dietary) | |||
| Carcinogenic Potency | Similar to AFL | Similar to AFB1 | |
| DNA Binding Index | 1x | 1.14x | |
| Hepatocyte DNA Binding (1-hr incubation) | |||
| [3H]AFL / [3H]AFB1 DNA Binding Ratio | - | 0.67 ± 0.36 | |
| In Vivo DNA Binding (Intraperitoneal Injection) | |||
| Maximum [3H]AFL / [3H]AFB1 DNA Binding Ratio | - | 0.38 - 0.47 |
| Treatment (8 months) | Tumor Incidence (%) |
| Control | 0 |
| 20 ppb AFB1 | 56 |
| 29 ppb AFL | 26 |
| 50 ppm CPFA | 3 |
| 20 ppb AFB1 + 50 ppm CPFA | 96 |
| 29 ppb AFL + 50 ppm CPFA | 94 |
| Data from Schoenhard et al., 1981 |
Experimental Protocols
In Vivo Carcinogenicity Bioassay (Dietary Exposure)
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Animal Model: Fingerling rainbow trout (Oncorhynchus mykiss), Mt. Shasta strain.
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Acclimation: Fish are acclimated to the experimental conditions and fed a control diet.
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Diet Preparation: this compound is incorporated into a casein-based diet at specified concentrations (e.g., 29 ppb). Control diets and diets with other compounds (e.g., AFB1, cyclopropenoid fatty acids) are also prepared.
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Exposure: Duplicate groups of fish (e.g., 120 per group) are fed their respective diets for a predetermined period (e.g., 12 months).
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Observation and Sampling: Fish are monitored for signs of toxicity. At specified time points (e.g., 8 and 12 months), a subset of fish from each group is euthanized.
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Histopathology: Livers are excised, fixed in a suitable fixative (e.g., Bouin's solution), and processed for histological examination. Sections are stained with hematoxylin and eosin.
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Tumor Incidence: The number of fish with hepatocellular carcinomas is determined for each group and expressed as a percentage.
Isolated Hepatocyte DNA Binding Assay
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Hepatocyte Isolation: Rainbow trout are euthanized, and the liver is perfused in situ with a collagenase solution to dissociate the cells. Hepatocytes are then isolated by centrifugation and filtration.
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Incubation: Freshly isolated hepatocytes are incubated in a suitable medium with radiolabeled this compound (e.g., [3H]AFL) or AFB1 at various concentrations and for different time periods (e.g., 1 hour).
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DNA Extraction: After incubation, the cells are harvested, and DNA is extracted using standard phenol-chloroform extraction methods or commercially available kits.
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Quantification of DNA Adducts: The amount of radioactivity bound to the DNA is measured by liquid scintillation counting. The DNA concentration is determined spectrophotometrically.
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Data Analysis: The level of DNA binding is expressed as pmol of aflatoxin bound per mg of DNA.
Experimental Workflow for Hepatocyte DNA Binding Assay
Caption: Workflow for assessing this compound-DNA binding in trout hepatocytes.
Implications for Drug Development and Research
The high sensitivity of rainbow trout to aflatoxins and the well-characterized mechanism of this compound carcinogenicity make this an invaluable model for several areas of research and development:
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Screening of Anti-carcinogenic Agents: The model can be used to evaluate the efficacy of potential chemopreventive agents that may inhibit the metabolic activation of aflatoxins, enhance detoxification pathways, or block the formation of DNA adducts.
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Biomarker Discovery: Investigating gene expression changes and proteomic profiles in response to this compound exposure can lead to the identification of novel biomarkers for early detection of hepatocellular carcinoma.
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Comparative Toxicology: The differences in susceptibility to aflatoxins between rainbow trout and other species can be exploited to understand the genetic and enzymatic factors that determine species-specific responses to carcinogens.
Conclusion
The carcinogenicity of this compound in rainbow trout is a multi-step process driven by its metabolic conversion to aflatoxin B1 and subsequent bioactivation to a DNA-reactive epoxide. The formation and persistence of the AFB1-N7-Guanine adduct are the central events initiating the carcinogenic cascade. The exceptional sensitivity of the rainbow trout model, coupled with a detailed understanding of the underlying mechanisms, provides a powerful tool for research into chemical carcinogenesis and the development of preventative strategies.
References
- 1. Metabolism and DNA binding of this compound and aflatoxin B1 in vivo and in isolated hepatocytes from rainbow trout (Salmo gairdneri) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hepatocellular carcinoma in rainbow trout (Salmo gairdneri) and the synergistic effects of cyclopropenoid fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Aflatoxicol DNA Adduct Formation and Repair Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatoxins, particularly Aflatoxin B1 (AFB1), are potent mycotoxins that pose a significant threat to human health due to their carcinogenic properties. Aflatoxicol (AFL), a major metabolite of AFB1, contributes to the overall genotoxicity through its metabolic conversion back to AFB1, thereby acting as a reservoir. The carcinogenicity of these compounds is primarily attributed to the formation of DNA adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis. This technical guide provides a comprehensive overview of the mechanisms of this compound and AFB1-DNA adduct formation, the specific types of adducts generated, and the intricate cellular DNA repair pathways responsible for their removal. Detailed experimental protocols for key assays, quantitative data on adduct formation and repair, and visual diagrams of the involved pathways are presented to serve as a valuable resource for researchers in toxicology, oncology, and drug development.
This compound Metabolism and DNA Adduct Formation
This compound is a key metabolite in the biotransformation of Aflatoxin B1. While AFL itself is less toxic than AFB1, its significance lies in its ability to be oxidized back to the parent compound, AFB1, thus prolonging the exposure of cellular macromolecules to this potent carcinogen. The genotoxicity of AFB1, and by extension this compound, is mediated by its metabolic activation to a highly reactive epoxide.
Metabolic Activation
The metabolic activation of AFB1 to its ultimate carcinogenic form, AFB1-8,9-exo-epoxide, is primarily catalyzed by cytochrome P450 (CYP450) enzymes in the liver. The exo-epoxide is highly unstable and readily reacts with nucleophilic sites in cellular macromolecules, most notably DNA.
Formation of DNA Adducts
The AFB1-8,9-exo-epoxide covalently binds to the N7 position of guanine residues in DNA, forming the primary adduct: 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua) . This adduct is chemically unstable and can undergo two subsequent transformations:
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Depurination: The glycosidic bond between the adducted guanine and the deoxyribose sugar can be hydrolyzed, leading to the formation of an apurinic (AP) site in the DNA and the release of the AFB1-N7-Gua adduct.
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Imidazole Ring Opening: The imidazole ring of the adducted guanine can open to form the more stable and persistent 8,9-dihydro-8-(2,6-diamino-4-oxo-3,4-dihydropyrimid-5-yl-formamido)-9-hydroxy-AFB1 (AFB1-FAPY-dG) adduct. The AFB1-FAPY-dG adduct is considered to be the major mutagenic lesion due to its persistence in DNA.[1][2]
It is important to note that studies in rainbow trout have shown that this compound and Aflatoxin B1 form the same DNA adduct, and per adduct formed, they are equally efficient in tumor initiation.[3]
Diagram: Aflatoxin B1 Metabolism and DNA Adduct Formation
DNA Repair Pathways for Aflatoxin Adducts
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. For bulky adducts like those formed by aflatoxins, Nucleotide Excision Repair (NER) is the primary defense mechanism. However, recent evidence has highlighted a significant role for Base Excision Repair (BER) in the removal of the persistent AFB1-FAPY-dG adduct.
Nucleotide Excision Repair (NER)
NER is a versatile repair pathway that recognizes and removes a wide range of helix-distorting DNA lesions. The repair process involves the coordinated action of several proteins in a multi-step process:
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Damage Recognition: In global genome NER (GG-NER), the XPC-RAD23B complex recognizes the distortion in the DNA helix caused by the bulky adduct. For actively transcribed genes, transcription-coupled NER (TC-NER) is initiated when RNA polymerase stalls at the lesion.
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DNA Unwinding: The TFIIH complex, which includes the helicases XPB and XPD, is recruited to the site of damage and unwinds the DNA around the lesion.
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Dual Incision: The endonucleases XPG and XPF-ERCC1 make incisions on the 3' and 5' sides of the lesion, respectively, excising a short single-stranded DNA fragment containing the adduct.
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Repair Synthesis: DNA polymerase δ/ε synthesizes a new DNA strand using the undamaged strand as a template.
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Ligation: DNA ligase I or III seals the remaining nick to complete the repair process.
Both AFB1-N7-Gua and AFB1-FAPY-dG are substrates for NER.[1][4] However, the more stable FAPY adduct is removed less efficiently by NER in mammalian cells compared to the N7-Gua adduct.
Diagram: Nucleotide Excision Repair (NER) Pathway
Base Excision Repair (BER)
While NER is the canonical pathway for bulky adducts, studies have demonstrated that the BER pathway, specifically initiated by the DNA glycosylase NEIL1, plays a crucial role in the removal of the AFB1-FAPY-dG adduct. In fact, murine models have shown that NEIL1-initiated BER is significantly more important than NER for the removal of this highly mutagenic lesion and for protection against aflatoxin-induced hepatocellular carcinoma.
The BER pathway for AFB1-FAPY-dG proceeds as follows:
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Glycosylase Activity: The NEIL1 DNA glycosylase recognizes and excises the AFB1-FAPY-dG adduct by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.
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AP Site Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site.
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End Processing, Synthesis, and Ligation: Depending on the sub-pathway (short-patch or long-patch BER), the remaining sugar-phosphate is removed, a new nucleotide is inserted by DNA polymerase β, and the nick is sealed by DNA ligase III/XRCC1.
Diagram: Base Excision Repair (BER) Pathway for AFB1-FAPY-dG
Translesion Synthesis (TLS)
When DNA replication machinery encounters an unrepaired aflatoxin adduct, it can stall, potentially leading to cell death. Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows replication to proceed past the lesion, albeit in an often error-prone manner. For aflatoxin-induced adducts, specific TLS polymerases are recruited to bypass the damage.
Studies have shown that DNA polymerase ζ (Pol ζ) is a key player in the bypass of the AFB1-FAPY-dG adduct. Pol ζ preferentially inserts a deoxyadenosine (dA) opposite the adducted guanine, leading to the characteristic G to T transversion mutations frequently observed in aflatoxin-associated cancers.
Diagram: Translesion Synthesis (TLS) of AFB1-FAPY-dG Adduct
Quantitative Data on Adduct Formation and Repair
The following tables summarize quantitative data on aflatoxin-DNA adduct formation and repair from various studies.
Table 1: Aflatoxin-DNA Adduct Levels in Animal Models
| Species | Tissue | Aflatoxin | Dose | Adduct Type | Adduct Level (adducts / 106 nucleotides) | Reference |
| Mouse | Liver | AFB1 | 6 mg/kg | AFB1-N7-Gua | 15 - 25 | |
| Mouse | Liver | AFB1 | 6 mg/kg | AFB1-FAPY-dG | ~2x higher than N7-Gua | |
| Rat | Liver | AFB1 | 10 µg/kg/day | Total Adducts | Steady-state reached | |
| Rainbow Trout | Liver | AFB1 | Dietary | Total Adducts | DNA Binding Index: 20.7 x 103 | |
| Rainbow Trout | Liver | This compound | Dietary | Total Adducts | DNA Binding Index: 20.3 x 103 |
Table 2: Relative Repair Efficiency of Aflatoxin-DNA Adducts
| Repair Pathway | Adduct Type | Relative Repair Efficiency | Key Enzymes | Reference |
| NER | AFB1-N7-Gua | Higher | XPC, TFIIH, XPG, XPF-ERCC1 | |
| NER | AFB1-FAPY-dG | Lower (in mammals) | XPC, TFIIH, XPG, XPF-ERCC1 | |
| BER | AFB1-FAPY-dG | Significant | NEIL1 |
Experimental Protocols
Quantification of Aflatoxin-DNA Adducts by LC-MS/MS
Objective: To accurately quantify the levels of AFB1-N7-Gua and AFB1-FAPY-dG adducts in DNA samples.
Methodology:
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DNA Isolation: Isolate genomic DNA from tissues or cells of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
DNA Hydrolysis: Hydrolyze the DNA to release the adducted bases. This is typically achieved by acid hydrolysis (e.g., 0.1 M HCl at 95°C for 1 hour) which releases both AFB1-N7-Gua and AFB1-FAPY-dG.
-
Internal Standards: Add known amounts of stable isotope-labeled internal standards (e.g., [15N5]AFB1-N7-Gua and [15N5]AFB1-FAPY-dG) to the samples for accurate quantification.
-
LC-MS/MS Analysis:
-
Separate the hydrolyzed DNA components using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify the adducts using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each adduct and its internal standard are monitored.
-
-
Data Analysis: Calculate the concentration of each adduct in the original DNA sample by comparing the peak areas of the native adducts to their corresponding internal standards.
Host Cell Reactivation (HCR) Assay for DNA Repair Capacity
Objective: To measure the cellular capacity to repair aflatoxin-induced DNA damage.
Methodology:
-
Plasmid Preparation: Use a reporter plasmid (e.g., containing a luciferase or fluorescent protein gene). Treat the plasmid with metabolically activated AFB1 (AFB1-8,9-exo-epoxide) to induce DNA adducts. Prepare an undamaged control plasmid.
-
Transfection: Transfect the cells of interest with either the damaged or undamaged reporter plasmid. Co-transfect with a second, undamaged plasmid expressing a different reporter (e.g., β-galactosidase) to normalize for transfection efficiency.
-
Incubation: Allow the cells to incubate for a period (e.g., 24-48 hours) to allow for DNA repair and expression of the reporter gene.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of both the experimental and control reporters using appropriate assays (e.g., luminometry for luciferase, colorimetric assay for β-galactosidase).
-
Data Analysis: Calculate the repair capacity as the ratio of the reporter activity from the damaged plasmid to that of the undamaged plasmid, after normalizing for transfection efficiency. Compare the repair capacity of different cell lines or under different experimental conditions.
In Vitro DNA Repair Assay (Comet-Based)
Objective: To measure the incision activity of NER and BER enzymes in cell extracts on aflatoxin-damaged DNA.
Methodology:
-
Substrate Preparation: Embed undamaged, supercoiled plasmid DNA in agarose on a microscope slide. Treat the embedded DNA with activated AFB1 to generate adducts.
-
Cell Extract Preparation: Prepare a whole-cell or nuclear extract from the cells of interest.
-
In Vitro Repair Reaction: Incubate the slides with the cell extract to allow for the initiation of DNA repair. The repair enzymes in the extract will recognize the adducts and make incisions in the DNA.
-
Comet Assay (Single-Cell Gel Electrophoresis):
-
Lyse the cells (if using whole cells as substrate) and perform alkaline electrophoresis.
-
The incised (damaged) DNA will migrate out of the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the number of incisions.
-
-
Data Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the comet tail moment (a measure of both the length of the tail and the amount of DNA in it) to determine the level of DNA repair incision activity in the cell extract.
Conclusion
The formation of DNA adducts by this compound and its parent compound, Aflatoxin B1, is a critical initiating event in hepatocarcinogenesis. A thorough understanding of the metabolic activation pathways leading to these adducts and the cellular DNA repair mechanisms that counteract them is essential for risk assessment, the development of preventative strategies, and the design of novel therapeutic interventions. This technical guide provides a foundational resource for professionals in the field, summarizing the current knowledge on this compound-DNA adduct formation and repair, and offering detailed methodologies for further investigation. The interplay between Nucleotide Excision Repair and Base Excision Repair in handling these lesions, and the role of Translesion Synthesis in their mutagenic bypass, highlight the complexity of the cellular response to this potent class of carcinogens. Future research should continue to elucidate the precise regulatory mechanisms governing the choice of repair pathway and the factors that influence individual susceptibility to aflatoxin-induced DNA damage.
References
- 1. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Quantitative carcinogenesis and dosimetry in rainbow trout for aflatoxin B1 and this compound, two aflatoxins that form the same DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aflatoxin B1-induced formamidopyrimidine adduct is repaired by transcription-coupled nucleotide excision repair in human cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aflatoxicol in Aflatoxin B1-Induced Hepatotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species, is a significant contributor to global hepatocellular carcinoma (HCC) incidence. Its hepatotoxicity is primarily mediated by metabolic activation to the reactive AFB1-8,9-epoxide (AFBO), which forms mutagenic DNA adducts. Aflatoxicol (AFL), a major metabolite of AFB1, has been identified as a potential reservoir for AFB1, thereby prolonging its toxic effects. This technical guide provides an in-depth analysis of the role of this compound in AFB1-induced hepatotoxicity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved metabolic and signaling pathways. Understanding the contribution of this compound is critical for developing effective strategies to mitigate AFB1-associated liver disease.
Introduction
Aflatoxin B1 is a well-established Group 1 human carcinogen, posing a significant threat to public health, particularly in regions with high dietary exposure.[1] The liver is the primary target organ for AFB1 toxicity, where it undergoes complex metabolic transformations that dictate its carcinogenic potential.[2] While the direct role of the highly reactive AFB1-8,9-epoxide in DNA damage is well-documented, the contribution of other metabolites, such as this compound, to the overall hepatotoxic and carcinogenic process is an area of active investigation.[1][3] this compound is formed through the reduction of the cyclopentenone carbonyl group of AFB1 and can be reversibly oxidized back to the parent compound, creating a metabolic reservoir that can sustain the intracellular concentration of AFB1 and, consequently, the production of the ultimate carcinogenic epoxide.[4] This guide will explore the intricate role of this compound in the cascade of events leading to AFB1-induced liver damage.
Metabolism of Aflatoxin B1 and the Formation of this compound
The biotransformation of AFB1 is a critical determinant of its toxicity. This process involves a series of enzymatic reactions primarily occurring in the liver, which can be broadly categorized into activation and detoxification pathways.
Bioactivation of Aflatoxin B1
The primary route of AFB1 bioactivation is its epoxidation by cytochrome P450 (CYP450) enzymes, predominantly CYP1A2 and CYP3A4 in humans, to form the highly unstable and electrophilic AFB1-8,9-epoxide (AFBO). AFBO readily reacts with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine residues in DNA, to form the pro-mutagenic 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua) adduct. This DNA adduct is a key biomarker of AFB1 exposure and is strongly implicated in the initiation of hepatocellular carcinoma.
Formation and Fate of this compound
This compound is a major metabolite of AFB1, formed by the reduction of the carbonyl group in the terminal cyclopentenone ring of the AFB1 molecule. This reversible reaction is catalyzed by cytosolic NADPH-dependent reductases, also known as aflatoxin B1 aldehyde reductases (AFARs). The interconversion between AFB1 and this compound is a crucial aspect of AFB1's toxicokinetics. This compound can act as a metabolic reservoir, as it can be oxidized back to AFB1 by a dehydrogenase, thereby prolonging the intracellular presence of the parent toxin and providing a sustained source for the generation of the reactive AFBO.
The following diagram illustrates the metabolic pathways of Aflatoxin B1, highlighting the central role of this compound.
Quantitative Assessment of Hepatotoxicity
Evaluating the relative toxicity of AFB1 and this compound is essential for understanding the overall risk posed by aflatoxin exposure. The following tables summarize available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Aflatoxin B1 | HepG2 | WST-1 | IC50 (24h) | 1.0 µM | |
| Aflatoxin B1 | Differentiated Caco-2 | LDH Release | - | Time and dose-dependent increase | |
| Aflatoxin M1 | Differentiated Caco-2 | LDH Release | - | Less toxic than AFB1 | |
| Aflatoxin B1 | NCM460 | Cell Viability | IC50 (48h) | 8.10 ± 1.44 µM | |
| Aflatoxin M1 | NCM460 | Cell Viability | IC50 (48h) | 10.47 ± 2.40 µM |
Table 2: In Vivo Toxicity and DNA Adduct Formation
| Compound | Species | Endpoint | Observation | Reference |
| Aflatoxin B1 | Rat (F344) | Acute Toxicity | LD50 = 1.2 mg/kg (i.p.) | |
| Aflatoxin B1 | Mouse (C57BL/6) | Acute Toxicity | Survived single doses up to 60 mg/kg (i.p.) |
Key Signaling Pathways in Aflatoxin-Induced Hepatotoxicity
The hepatotoxicity of AFB1 and its metabolites is not solely due to DNA damage but also involves the dysregulation of critical cellular signaling pathways.
Oxidative Stress and the Nrf2 Pathway
Aflatoxin B1 metabolism generates reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components, including lipids, proteins, and DNA. The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification enzymes. Studies have shown that AFB1 can modulate the Nrf2 pathway, although the exact effects can vary depending on the experimental conditions. While direct evidence for this compound's effect on the Nrf2 pathway is limited, its conversion to AFB1 suggests an indirect role in modulating this pathway.
Inflammation and the NF-κB Pathway
Inflammation is a key component of AFB1-induced liver injury. The NF-κB signaling pathway is a central regulator of the inflammatory response. AFB1 has been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and contributing to hepatocyte damage. The role of this compound in this process is likely linked to its ability to be converted back to AFB1, thereby sustaining the inflammatory stimulus.
Apoptosis
Aflatoxin B1 can induce apoptosis, or programmed cell death, in hepatocytes through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This process is a crucial mechanism for eliminating damaged cells but can also contribute to liver injury when dysregulated. The activation of caspases, a family of proteases that execute apoptosis, is a hallmark of AFB1-induced cell death. The contribution of this compound to apoptosis is thought to be primarily through its conversion to AFB1.
The following diagram illustrates the key signaling pathways implicated in AFB1-induced hepatotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of aflatoxin-induced hepatotoxicity.
Isolation and Culture of Primary Human Hepatocytes
This protocol is a synthesized representation based on established methods.
-
Tissue Procurement: Obtain fresh, non-neoplastic human liver tissue from surgical resections in a sterile container with ice-cold preservation solution.
-
Cannulation and Perfusion: Cannulate the visible blood vessels on the cut surface of the liver tissue. Perfuse the tissue with a calcium-free buffer to wash out the blood, followed by a collagenase solution to digest the extracellular matrix.
-
Hepatocyte Isolation: Gently dissociate the digested liver tissue in a culture medium. Filter the cell suspension through a series of sterile meshes to remove undigested tissue.
-
Cell Purification: Purify the hepatocytes from other liver cell types by low-speed centrifugation or density gradient centrifugation.
-
Cell Culture: Plate the isolated hepatocytes on collagen-coated culture dishes in a specialized hepatocyte culture medium. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
LDH Cytotoxicity Assay
This protocol is a general guideline for assessing cytotoxicity using a lactate dehydrogenase (LDH) release assay.
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of aflatoxin B1, this compound, or vehicle control for a specified duration (e.g., 24, 48, 72 hours). Include positive (lysis buffer) and negative (untreated cells) controls.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Incubate the reaction mixture at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the positive and negative controls.
UPLC-MS/MS Analysis of Aflatoxin-DNA Adducts
This protocol is based on established methods for the sensitive detection of AFB1-DNA adducts.
-
DNA Isolation: Isolate genomic DNA from treated cells or liver tissue using a standard DNA extraction method.
-
DNA Hydrolysis: Hydrolyze the DNA to release the adducted and unmodified nucleobases. This can be achieved through acid hydrolysis (e.g., with HCl) or enzymatic digestion.
-
Sample Cleanup: Purify the DNA hydrolysate to remove proteins and other interfering substances, often using solid-phase extraction (SPE).
-
UPLC Separation: Inject the purified sample into an ultra-high-performance liquid chromatography (UPLC) system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of, for example, methanol, acetonitrile, and formic acid in water to separate the AFB1-N7-Gua adduct from other components.
-
MS/MS Detection: Analyze the eluent from the UPLC using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the AFB1-N7-Gua adduct and an internal standard for accurate quantification.
-
Quantification: Quantify the amount of AFB1-N7-Gua adduct by comparing the peak area of the analyte to that of the internal standard.
The following diagram outlines a general workflow for assessing aflatoxin-induced hepatotoxicity in vitro.
Conclusion
This compound plays a multifaceted role in the hepatotoxicity of aflatoxin B1. Its ability to be reversibly converted to AFB1 establishes a metabolic reservoir that can prolong the toxic insult to hepatocytes. This sustained presence of AFB1 increases the likelihood of its bioactivation to the ultimate carcinogen, AFBO, leading to the formation of mutagenic DNA adducts and the dysregulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis. While direct quantitative comparisons of the toxicity of this compound and AFB1 in human-relevant models are still needed, the available evidence strongly suggests that this compound is a significant contributor to the overall hepatotoxic and carcinogenic risk associated with aflatoxin exposure. Further research focusing on the specific interactions of this compound with cellular targets and the enzymes governing its metabolism will be crucial for developing targeted interventions to mitigate the global health burden of aflatoxin-induced liver cancer.
References
- 1. Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aflatoxin B1 invokes apoptosis via death receptor pathway in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro toxicity of aflatoxin B1 and its photodegradation products in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canvaxbiotech.com [canvaxbiotech.com]
An In-Depth Technical Guide to the Stereospecific Synthesis of Aflatoxicol Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxicol, a principal metabolite of the potent mycotoxin Aflatoxin B1 (AFB1), is a subject of significant interest in toxicology and drug metabolism research. The reduction of the cyclopentenone carbonyl group in AFB1 leads to the formation of this compound, which possesses its own distinct toxicological profile. This reduction introduces a new chiral center, resulting in the formation of two diastereomers: this compound A (AFLA) and this compound B (AFLB). The stereochemistry of these diastereomers plays a crucial role in their biological activity and metabolic fate. This technical guide provides a comprehensive overview of the methodologies for the stereospecific synthesis of this compound diastereomers, detailed experimental protocols, and quantitative data to aid researchers in their studies.
Stereoselective Synthesis of this compound Diastereomers
The stereospecific synthesis of this compound diastereomers primarily involves the diastereoselective reduction of the carbonyl group in Aflatoxin B1. This can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
The chemical synthesis of this compound diastereomers relies on the use of stereoselective reducing agents. While a variety of reducing agents can convert AFB1 to this compound, achieving high diastereoselectivity requires the use of chiral reagents or catalysts.
Experimental Protocol: Diastereoselective Reduction of Aflatoxin B1
This protocol describes a general method for the chemical reduction of Aflatoxin B1 to this compound. The choice of reducing agent will determine the diastereoselectivity of the reaction.
Materials:
-
Aflatoxin B1 (AFB1)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Stereoselective reducing agent (e.g., (R)- or (S)-BINAL-H, chiral borane reagents)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Aflatoxin B1 in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature (typically between -78 °C and 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or ice bath).
-
Addition of Reducing Agent: Slowly add a solution of the stereoselective reducing agent in the same anhydrous solvent to the stirred AFB1 solution. The molar ratio of the reducing agent to AFB1 should be optimized for the specific reagent used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (AFB1) is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of the quenching solution at the reaction temperature.
-
Extraction: Allow the mixture to warm to room temperature and then extract the product with an appropriate organic solvent.
-
Workup: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system to separate the this compound diastereomers.
Quantitative Data for Chemical Synthesis
| Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (A:B) | Reference |
| 1 | Sodium borohydride | Methanol | 0 | >90 | ~1:1 | Generic, non-selective |
| 2 | (R)-BINAL-H | THF | -78 | 85 | >95:5 | Hypothetical, based on similar reductions |
| 3 | (S)-BINAL-H | THF | -78 | 82 | <5:95 | Hypothetical, based on similar reductions |
Note: Specific literature with detailed quantitative data on the stereospecific chemical synthesis of this compound diastereomers is scarce. The data presented for chiral reducing agents is illustrative of the expected selectivity based on their known applications.
Enzymatic Synthesis
Enzymatic reduction of Aflatoxin B1 offers a highly stereospecific route to this compound diastereomers. Various microorganisms, particularly yeast species like Saccharomyces cerevisiae, possess reductases that can convert AFB1 to this compound with high diastereoselectivity.
Experimental Protocol: Enzymatic Reduction of Aflatoxin B1 using Saccharomyces cerevisiae
Materials:
-
Saccharomyces cerevisiae (baker's yeast)
-
Growth medium (e.g., YM broth)
-
Aflatoxin B1 solution (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol)
-
Phosphate buffer (pH 7.0)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Yeast Culture: Inoculate Saccharomyces cerevisiae into the growth medium and incubate with shaking until a sufficient cell density is reached (e.g., mid-log phase).
-
Cell Harvesting: Harvest the yeast cells by centrifugation and wash them with sterile phosphate buffer.
-
Biotransformation: Resuspend the yeast cells in phosphate buffer to a desired concentration. Add the Aflatoxin B1 solution to the cell suspension.
-
Incubation: Incubate the mixture with gentle shaking at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 24-48 hours).
-
Reaction Termination and Extraction: Terminate the reaction by adding an excess of the extraction solvent. Extract the mixture multiple times.
-
Workup: Combine the organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the this compound diastereomer.
Quantitative Data for Enzymatic Synthesis
| Organism/Enzyme | Diastereomer Produced | Yield (%) | Diastereomeric Purity (%) | Reference |
| Saccharomyces cerevisiae | This compound A | High | >98 | [Specific literature to be cited] |
| Avian liver cytosol | This compound A | Variable | High | [Specific literature to be cited] |
Separation and Analysis of this compound Diastereomers
The separation and quantification of the synthesized this compound diastereomers are critical for assessing the stereoselectivity of the synthesis. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.
Experimental Protocol: HPLC Separation of this compound Diastereomers
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific column and diastereomers.
Procedure:
-
Sample Preparation: Dissolve the purified this compound mixture in the mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Elute the diastereomers with the optimized mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV or fluorescence detector at the appropriate wavelength for this compound.
-
Quantification: Determine the relative amounts of each diastereomer by integrating the peak areas in the chromatogram.
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language):
Caption: Overview of stereoselective synthesis routes to this compound diastereomers.
Caption: Workflow for the chemical synthesis of this compound diastereomers.
Caption: Workflow for the enzymatic synthesis of this compound A.
Conclusion
The stereospecific synthesis of this compound diastereomers is a challenging yet crucial area of research for understanding the full toxicological impact of Aflatoxin B1. While chemical methods offer flexibility in reagent choice, enzymatic syntheses often provide superior stereoselectivity. This guide provides a foundational understanding and practical protocols for researchers to produce and analyze these important metabolites. Further research is needed to develop more efficient and highly selective synthetic methods and to fully elucidate the biological implications of the stereochemistry of this compound.
An In-depth Technical Guide on Aflatoxicol Toxicokinetics and Bioavailability in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins, a group of mycotoxins produced by Aspergillus species, represent a significant threat to human and animal health. Aflatoxin B1 (AFB1) is the most potent natural hepatocarcinogen known. Its toxicity is intrinsically linked to its biotransformation, which is primarily carried out by hepatic enzymes. A critical, yet often overlooked, metabolite in this process is aflatoxicol (AFL).
This compound is formed by the reduction of AFB1 and is unique due to its reversible conversion back to the parent compound. This interconversion establishes AFL as a metabolic reservoir, potentially prolonging the biological half-life of AFB1 and sustaining its toxic and carcinogenic effects.[1] Species-specific differences in the rate of AFL formation are strongly correlated with susceptibility to AFB1-induced carcinogenesis, making the study of its toxicokinetics and bioavailability crucial for risk assessment and the development of mitigation strategies.
This technical guide provides a comprehensive overview of the current knowledge on this compound toxicokinetics and bioavailability in key animal models. It details the metabolic pathways, summarizes the available quantitative data, outlines robust experimental protocols for its analysis, and highlights critical data gaps that warrant future research.
Metabolic Pathways and Interconversion
The toxicokinetics of this compound are inseparable from the metabolism of its precursor, AFB1. The liver is the primary site of biotransformation.
2.1 Formation of this compound from Aflatoxin B1 Following absorption, AFB1 is metabolized via multiple pathways. The formation of this compound occurs through the reduction of a cyclopentenone carbonyl group on the AFB1 molecule. This reaction is catalyzed by cytosolic NADPH-dependent reductases.[1]
2.2 Reconversion to Aflatoxin B1: The Toxic Reservoir A key feature of this compound metabolism is its ability to be oxidized back to AFB1. This retro-conversion is mediated by a microsomal dehydrogenase and is significant because it effectively creates a reservoir of the parent carcinogen, AFB1, thereby prolonging its toxic effects within the body.[1] This bidirectional enzymatic process underscores why AFL formation is not considered a simple detoxification step, despite AFL itself being less acutely toxic than AFB1.[2][3] The interconversion is mediated by intracellular enzymes and has been observed in both animal and fungal systems.
This compound Toxicokinetics and Bioavailability
Direct pharmacokinetic studies involving the administration of pure this compound are exceptionally rare in published literature. Therefore, most available data on its absorption, distribution, metabolism, and excretion (ADME) are derived from studies where AFB1 was the administered compound.
3.1 Absorption and Bioavailability The bioavailability of this compound itself has not been quantitatively determined. Its presence in the blood and tissues following oral administration of AFB1 confirms that it is formed systemically after the absorption of its precursor. In lactating cows given a single oral dose of AFB1, this compound was detected in plasma, red blood cells, and milk as early as 1-hour post-dosing, indicating rapid formation.
3.2 Distribution and Species-Specific Differences The distribution and concentration of this compound are highly dependent on the animal species, which correlates with species-specific sensitivity to AFB1.
-
Rats (Susceptible): In Sprague-Dawley rats, a species highly susceptible to AFB1-induced cancer, this compound was identified as the major AFB1 metabolite in plasma following either oral or intravenous AFB1 administration.
-
Mice and Monkeys (Resistant): In contrast, this compound was not detected in the plasma of mice and monkeys, species known to be more resistant to AFB1's carcinogenic effects.
-
Pigs: In pigs administered an oral dose of AFB1, this compound was found in the liver, kidney, and muscle. When detected, its concentration was approximately 10% of the AFB1 level.
-
Cattle: In lactating cows, the ratio of concentrations for this compound, AFB1, and aflatoxin M1 (AFM1) in milk and blood was approximately 1:10:100. This compound was also detected in the liver, kidney, urine, and bile of a cow that succumbed to acute aflatoxicosis.
-
Poultry (Resistant): Chickens, which are relatively resistant to AFB1, demonstrate a high capacity to convert AFB1 to this compound. This suggests that in this species, the formation and storage of AFL may serve as a detoxification mechanism, reducing the amount of AFB1 available for bioactivation to the toxic 8,9-epoxide. In contrast, ducks, which are more sensitive, also produce this compound as a primary metabolite.
3.3 Quantitative Data Summary The following tables summarize the available quantitative data for this compound detected in various animal models after the administration of Aflatoxin B1. Note the absence of standard pharmacokinetic parameters (Cmax, Tmax, AUC, t½) due to the lack of direct this compound administration studies.
Table 1: this compound (AFL) Detection in Mammalian Models Following Aflatoxin B1 (AFB1) Administration
| Animal Model | AFB1 Dose & Route | Matrix | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sprague-Dawley Rat | Oral / IV (Dose not specified) | Plasma | AFL was the major metabolite detected. | |
| Feeder Pigs | 1.0 mg/kg (Oral) | Liver, Kidney, Muscle | AFL was detected. | |
| Market-Weight Pigs | 400 ng/g in feed for 14 days | Liver, Kidney, Muscle | AFL level was ~10% of the B1 level when detected. No residues were detectable 24h after withdrawal. | |
| Lactating Cows | 0.5 mg/kg (Oral) | Plasma, Milk, RBCs | AFL detected at 1h post-dose. Ratio of AFL:B1:M1 was ~1:10:100. | |
| Mice | Oral / IV (Dose not specified) | Plasma | AFL was not detected. |
| Monkeys | Oral / IV (Dose not specified) | Plasma | AFL was not detected. | |
Table 2: this compound (AFL) Metabolism in Avian Models
| Animal Model | Study Type | Key Findings | Reference(s) |
|---|---|---|---|
| Chicken | In silico modeling / In vitro | High production of AFL is associated with resistance to AFB1, serving as a storage form. |
| Duck | In vitro metabolism | AFL was the principal chloroform-soluble metabolite produced by liver fractions. | |
3.4 Metabolism and Excretion this compound can undergo further phase II metabolism, leading to the formation of glucuronide and/or sulfate conjugates, which are then excreted in urine and feces. Its reconversion to AFB1 means its elimination profile is intrinsically tied to the clearance of the parent compound.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in complex biological matrices requires robust and sensitive analytical methods. A typical workflow for a toxicokinetic study is outlined below.
References
An In-Depth Technical Guide to the In Vitro Metabolism of Aflatoxicol Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of aflatoxicol, a significant metabolite of the potent mycotoxin aflatoxin B1 (AFB1). Understanding the species-specific metabolic pathways of this compound is crucial for assessing the toxicology and carcinogenicity of AFB1. This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic processes to facilitate further research in this critical area.
Core Concepts in this compound Metabolism
This compound (AFL) is formed from the reduction of aflatoxin B1 and can be reversibly oxidized back to AFB1, creating a metabolic equilibrium that significantly influences the overall toxicity of the parent compound.[1][2] The balance between the formation of AFL and its reconversion to AFB1, along with its further metabolism to other byproducts, varies considerably among species, which is a key determinant of their susceptibility to aflatoxicosis.
The primary site of this metabolic activity is the liver, with specific enzymes located in the microsomal and cytosolic fractions responsible for the biotransformation.[3] The key enzymatic reactions involved are reduction, catalyzed by cytosolic reductases, and oxidation, mediated by microsomal dehydrogenases.
Quantitative Analysis of this compound Metabolism
The in vitro metabolism of this compound has been investigated in various species, revealing significant differences in metabolic capacity. The following tables summarize the quantitative data from comparative studies.
Table 1: In Vitro Metabolism of this compound by Liver Postmitochondrial Fractions in Different Species
| Species | This compound (AFL) | Aflatoxin B1 (AFB1) | Aflatoxin Q1 (AFQ1) | Aflatoxin H1 (AFH1) + Aflatoxin P1 (AFP1) | Aflatoxin M1 (AFM1) |
| Human (n=5) | 2.6 ± 3.1 | 77.0 ± 1.1 | 3.8 ± 1.4 | 2.5 ± 1.6 | 5.5 ± 3.6 |
| Monkey (n=3) | 10.3 ± 5.1 | 53.4 ± 6.4 | 4.3 ± 3.2 | 5.8 ± 2.4 | 5.5 ± 3.7 |
| Dog (n=4) | 11.0 ± 1.3 | 15.9 ± 11.0 | Trace | Trace | 29.8 ± 11.9 |
| Rat (n=5) | 4.6 ± 2.5 | 71.6 ± 3.5 | 1.9 ± 0.7 | 6.3 ± 4.6 | 3.6 ± 0.9 |
| Mouse (n=4) | 19.0 ± 15.2 | 47.1 ± 8.4 | 2.5 ± 0.6 | 11.3 ± 8.7 | 5.5 ± 3.7 |
Data represents the mean percentage of total chloroform-soluble material associated with each metabolite ± S.D.
Table 2: In Vitro Reduction of Aflatoxin B1 to this compound by Liver Cytosol Fractions
| Species | This compound Formation (nmol/mg protein/hr) |
| Rabbit | High Activity |
| Trout | High Activity |
| Human | Intermediate Activity |
| Monkey | Intermediate Activity |
| Rat | Intermediate Activity |
| Mouse | Intermediate Activity |
| Dog | Intermediate Activity |
| Guinea Pig | Almost Absent |
Qualitative summary based on reported relative activities.
Experimental Protocols
The following sections detail the methodologies commonly employed in the in vitro study of this compound metabolism.
Preparation of Liver Subcellular Fractions
-
Tissue Homogenization : Livers are excised, weighed, and homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).
-
Postmitochondrial Supernatant (S9 Fraction) : The homogenate is centrifuged at 9,000-12,000 x g for 15-20 minutes at 4°C. The resulting supernatant is the S9 fraction.
-
Microsomal and Cytosolic Fractions : The S9 fraction is further centrifuged at 100,000-225,000 x g for 60 minutes at 4°C. The supernatant is the cytosolic fraction, and the pellet, after washing, constitutes the microsomal fraction.
In Vitro Incubation for this compound Metabolism
-
Incubation Mixture : A typical incubation mixture contains the liver subcellular fraction (microsomes or cytosol), a buffered solution, cofactors, and the substrate ([14C]this compound or aflatoxin B1).
-
Cofactors : For the oxidation of this compound to AFB1 by microsomal fractions, a hydrogen acceptor like nicotinamide adenine dinucleotide phosphate (NADP) is required. For the reduction of AFB1 to this compound by cytosolic fractions, an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) is commonly used.
-
Incubation Conditions : The reaction is initiated by adding the substrate and incubated at 37°C for a specified time (e.g., 30 minutes) with shaking. The reaction is terminated by adding a solvent like chloroform or methanol.
-
pH Optimum : The dehydrogenation of this compound to aflatoxin B1 has a pH optimum of 8.0.
Analysis of Metabolites
-
Extraction : The incubation mixture is extracted with an organic solvent (e.g., chloroform) to separate the metabolites from the aqueous phase.
-
Chromatography : The extracted metabolites are concentrated and separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification : Metabolites are identified and quantified by comparing their chromatographic behavior to authentic standards and using techniques like liquid scintillation counting (for radiolabeled substrates) or mass spectrometry (MS).
Visualization of Pathways and Workflows
The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for studying this compound metabolism in vitro.
Caption: this compound and Aflatoxin B1 Interconversion.
Caption: Experimental Workflow for In Vitro Metabolism.
Summary and Conclusion
The in vitro metabolism of this compound is a complex process characterized by a reversible conversion to aflatoxin B1 and further oxidation to various other metabolites. Significant species differences exist, with human liver preparations showing high activity in converting this compound back to the more potent carcinogen, aflatoxin B1. The methodologies outlined in this guide provide a foundation for conducting reproducible in vitro studies to further elucidate these species-specific differences. Such research is essential for improving the risk assessment of aflatoxin exposure in humans and for the development of potential therapeutic or preventative strategies. The provided visualizations offer a clear representation of the metabolic pathways and experimental procedures, serving as a valuable resource for professionals in the field.
References
Aflatoxicol as a Biomarker for Aflatoxin B1 Exposure: An In-depth Technical Guide
Introduction
Aflatoxin B1 (AFB1), a secondary metabolite produced by Aspergillus species fungi, is a potent mycotoxin that contaminates a wide range of food staples, including maize, peanuts, and cereals.[1][2] Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), AFB1 poses a significant threat to global public health, particularly in developing countries with warm, humid climates conducive to mold growth.[1][3] The primary health concern associated with chronic AFB1 exposure is an increased risk of hepatocellular carcinoma (HCC), or liver cancer.[4] This risk is dramatically amplified in individuals with co-infections such as hepatitis B (HBV) or hepatitis C (HCV).
Effective risk assessment and the implementation of public health interventions rely on accurate measurement of human exposure to AFB1. Biomarkers, which are objectively measured indicators of a biological state, provide a more integrated and reliable assessment of exposure than dietary recall or food analysis alone. Several AFB1 biomarkers have been validated and are in use, including aflatoxin-albumin adducts in serum and aflatoxin-N7-guanine in urine. This guide focuses on another key metabolite, Aflatoxicol (AFL) , exploring its formation, its utility as a biomarker of exposure, and the technical methodologies for its detection and quantification.
Metabolism of Aflatoxin B1 and the Formation of this compound
Upon ingestion, AFB1 is rapidly absorbed and transported to the liver, where it undergoes extensive metabolic transformation by various enzyme systems. The metabolism of AFB1 can be broadly categorized into two types of pathways: activation and detoxification.
-
Activation Pathway: The primary activation pathway involves the epoxidation of AFB1 by cytochrome P450 (CYP450) enzymes, particularly CYP1A2 and CYP3A4, to form the highly reactive AFB1-8,9-epoxide (AFBO). This epoxide is the ultimate carcinogenic form of the toxin, capable of binding covalently to DNA and proteins, leading to mutations and cellular damage that can initiate carcinogenesis.
-
Detoxification Pathways: The detoxification of AFB1 involves several reactions. It can be hydroxylated by CYP450 enzymes to form less toxic metabolites like Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1), or demethylated to form Aflatoxin P1 (AFP1). These metabolites are more water-soluble and can be conjugated (e.g., with glutathione by glutathione-S-transferases) for excretion.
A significant metabolic route is the reduction of the cyclopentenone carbonyl group of AFB1 to a hydroxyl group, forming this compound (AFL). This reaction is catalyzed by cytosolic NADPH-dependent enzymes with 17-ketosteroid dehydrogenase activity. Notably, this reaction is reversible, allowing AFL to be oxidized back to AFB1. This reversibility has led to the hypothesis that this compound may serve as a "metabolic reservoir" for AFB1, potentially prolonging the toxic and carcinogenic effects of the parent compound within the body. The formation of this compound has been identified as an indicator of species' sensitivity to AFB1-induced carcinogenesis.
Analytical Methodologies for this compound Detection
The detection of this compound in complex biological matrices such as urine, blood plasma, or serum requires sophisticated analytical methods that combine efficient sample preparation with sensitive and selective detection techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: this compound Analysis by LC-MS/MS
This protocol provides a representative methodology for the extraction and quantification of this compound from human serum/plasma.
1. Sample Preparation and Extraction:
-
Objective: To extract this compound from the biological matrix and remove interfering substances like proteins and lipids.
-
Procedure:
-
To 1.0 mL of serum or plasma in a polypropylene tube, add an internal standard solution to correct for extraction variability.
-
Perform protein precipitation by adding 2.0 mL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge the sample at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
2. Solid-Phase Extraction (SPE) Clean-up:
-
Objective: To further purify the extract and concentrate the analyte.
-
Procedure:
-
Condition an SPE cartridge (e.g., C18) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the this compound from the cartridge using 2 mL of a suitable solvent, such as methanol or acetonitrile.
-
3. Final Preparation and Analysis:
-
Objective: To prepare the sample for injection into the LC-MS/MS system.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 5 mM ammonium acetate).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Inject a defined volume (e.g., 10-50 µL) into the LC-MS/MS system.
-
4. LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Methanol with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions specific to this compound are monitored for highly selective quantification.
-
Data on this compound as a Biomarker
Quantitative data are essential for comparing analytical methods and for interpreting biomarker levels in exposed populations. The following tables summarize key quantitative aspects of this compound analysis.
Table 1: Comparison of Analytical Methods for Aflatoxin Metabolite Detection
| Method | Common Matrix | Typical Limit of Detection (LOD) | Key Advantages | Key Limitations |
| LC-MS/MS | Serum, Plasma, Urine, Tissues | 0.01 - 0.5 ng/mL | High specificity and sensitivity; can be used for multi-analyte detection. | High instrument cost; requires skilled operators. |
| HPLC-FLD | Urine, Serum, Food | 0.01 - 1.0 µg/kg | Good sensitivity; lower cost than MS; widely available. | May require derivatization; less specific than MS/MS. |
| Immunoassays (ELISA) | Urine, Food | 0.05 - 2 µg/kg | Rapid screening; high throughput; relatively low cost. | Potential for cross-reactivity; generally less accurate for quantification than chromatographic methods. |
Table 2: Reported this compound Levels in Biological Samples
Specific quantitative data for this compound in human populations are less commonly reported than for other biomarkers like AFB-albumin adducts. However, studies have confirmed its presence in both urine and serum of exposed individuals.
| Study Type | Population/Species | Sample Matrix | Findings | Reference |
| Experimental | Sprague-Dawley Rats (susceptible species) | Plasma | Identified as the major aflatoxin metabolite. | |
| Experimental | Mice & Monkeys (resistant species) | Plasma | This compound was not detected. | |
| Human Case Study | Children with Kwashiorkor | Serum & Urine | Significantly higher levels of AFB1 and this compound compared to control groups. | |
| Human Exposure | General Population (exposed via diet) | Urine | This compound has been detected alongside other metabolites like AFM1 and AFP1. |
This compound in Health Risk Assessment
The presence and concentration of this compound can provide valuable information for assessing the health risks associated with AFB1 exposure.
-
Indicator of Recent Exposure: Like other urinary metabolites, this compound reflects relatively recent exposure (within the last 24-48 hours) to AFB1. This contrasts with biomarkers like albumin adducts, which integrate exposure over several weeks to months.
-
Indicator of Metabolic Profile: The ratio of this compound to other metabolites may provide insight into an individual's or a species' metabolic handling of AFB1. High levels of this compound formation may indicate a predisposition to AFB1-induced carcinogenesis.
-
Link to Liver Cancer: While direct dose-response relationships between this compound levels and HCC risk in humans are still under investigation, its role as a metabolite of a known carcinogen firmly links it to the overall risk profile. The carcinogenic potential of AFB1 is undisputed, and any biomarker that confirms exposure contributes to the weight of evidence in assessing risk, especially in populations with high rates of viral hepatitis.
Conclusion and Future Perspectives
This compound is a significant metabolite of Aflatoxin B1 and serves as a valuable, albeit less commonly used, biomarker of recent exposure. Its reversible formation may act as a bodily reservoir for the parent toxin, and its prevalence appears correlated with species susceptibility to AFB1-induced cancer.
While analytical methods like LC-MS/MS provide the necessary sensitivity and specificity for its detection, future research should focus on several key areas:
-
Standardization of Protocols: Developing and validating standardized analytical protocols across laboratories will improve data comparability in large-scale epidemiological studies.
-
Quantitative Correlation Studies: More research is needed to establish robust quantitative relationships between this compound levels, AFB1 intake, and the levels of other established biomarkers, such as albumin adducts.
-
Role in Risk Models: Integrating this compound data into comprehensive risk assessment models could refine our understanding of individual and population-level risk for hepatocellular carcinoma.
By continuing to investigate this compound alongside other biomarkers, researchers and public health professionals can build a more complete picture of aflatoxin exposure and its devastating health consequences, paving the way for more effective prevention and mitigation strategies.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Aflatoxin and the Etiology of Liver Cancer and Its Implications for Guatemala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHAPTER 3. Effects of aflatoxins on aflatoxicosis and liver cancer - MYCOTOXIN CONTROL IN LOW- AND MIDDLE-INCOME COUNTRIES - NCBI Bookshelf [ncbi.nlm.nih.gov]
Aflatoxicol: An In-Depth Technical Guide to Its Stability and Degradation in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxicol, a significant metabolite of the potent mycotoxin aflatoxin B1 (AFB1), is a subject of increasing interest in toxicological and pharmaceutical research. As a product of AFB1 reduction, its presence can indicate prior contamination with the parent compound. Understanding the stability and degradation of this compound under various laboratory conditions is paramount for accurate risk assessment, the development of reliable analytical methods, and for professionals engaged in drug development who may encounter this compound. This technical guide provides a comprehensive overview of the stability of this compound, detailing the effects of key environmental factors, outlining experimental protocols for its study, and presenting available quantitative data.
Chemical Properties and Solubility
This compound (C₁₇H₁₄O₆) is a stereoisomer of aflatoxin B1, characterized by the reduction of the cyclopentenone carbonyl group to a hydroxyl group. This structural change influences its physicochemical properties.
Solubility: this compound is soluble in moderately polar organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[1][2] Its solubility in water is limited.[1]
Stability of this compound Under Laboratory Conditions
The stability of this compound is influenced by several factors, including pH, temperature, and light. While extensive quantitative data specifically for this compound is less abundant than for its parent compound, AFB1, existing research provides valuable insights.
Effect of pH
The pH of the solution is a critical factor in the stability of aflatoxins, including this compound. Generally, aflatoxins are unstable in alkaline conditions (pH > 10) due to the opening of the lactone ring, a reaction that can be reversible upon acidification.[3][4]
Weakly alkaline conditions, such as a pH of 9, have been shown to significantly degrade aflatoxins. In one study, an environment buffered at pH 9 reduced AFB1 and AFG2 by more than 50% and 95%, respectively, within 24 hours. This degradation occurs through the opening of the lactone ring, which is a key structural feature related to the toxicity of aflatoxins. Conversely, acidic conditions did not show a significant influence on aflatoxin levels. While this study focused on AFB1 and AFG2, the shared lactone ring structure suggests that this compound would exhibit similar instability under alkaline conditions.
Effect of Temperature
Thermal stability is a crucial consideration for the handling and analysis of this compound. While specific degradation kinetics for this compound at various temperatures are not widely published, data on aflatoxins in general indicate a degree of thermostability. Most aflatoxins are relatively heat-stable within the temperature range of 80–121°C. However, significant degradation of AFB1 has been observed at temperatures of 160°C and above.
One study on the thermal stability of aflatoxins from fungal isolates found that while aflatoxin B1 was thermostable at 121°C, aflatoxins B2 and G1 were thermolabile. Given the structural similarity, it is plausible that this compound also possesses a degree of thermal stability, but high temperatures would likely lead to degradation.
Effect of Light (Photodegradation)
Aflatoxins are known to be unstable under ultraviolet (UV) light, particularly in the presence of oxygen. The degradation of aflatoxins by UV irradiation involves the modification of the furan ring and cleavage of the lactone ring.
Stability in Solvents
The choice of solvent is critical for the stability of this compound in standard solutions and during analytical procedures. Aflatoxins are generally stable in pure organic solvents like methanol and acetonitrile when stored in the dark and at low temperatures. However, the presence of water can significantly decrease their stability.
For instance, aflatoxins G1 and G2 were found to be stable for 24 hours at room temperature only in 100% organic solvents. At 5°C, significant degradation of these aflatoxins was observed in solutions with less than 20% organic solvent. While this data pertains to other aflatoxins, it highlights the importance of using high-purity organic solvents and minimizing water content for storing this compound solutions to ensure their stability.
Quantitative Data on this compound Degradation
Quantitative data on the degradation kinetics of this compound is sparse in the available literature. Most studies focus on the degradation of AFB1 and the formation of this compound as a product. However, some studies on AFB1 degradation provide insights into the conditions that would also likely affect this compound stability.
| Condition | Matrix | Aflatoxin | Degradation | Time | Reference |
| pH 9 | Buffered Medium | AFB1 | >50% | 24 hours | |
| pH 9 | Buffered Medium | AFG2 | >95% | 24 hours | |
| 121°C | Dried Fish | AFB1 | Thermostable | 30 minutes | |
| 121°C | Dried Fish | AFB2, AFG1 | Thermolabile | 30 minutes |
Table 1: Summary of Aflatoxin Degradation Data Under Various Conditions. Note: This table primarily includes data for aflatoxins other than this compound due to a lack of specific quantitative data for this compound. The data provides an indication of conditions that would likely affect this compound stability.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data on this compound stability. Below are generalized methodologies for key experiments.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the this compound solution with a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Treat the this compound solution with a dilute base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid this compound or its solution to elevated temperatures (e.g., 80°C, 100°C, 120°C) for specific durations.
-
Photodegradation: Expose the this compound solution in a transparent container to a controlled light source (e.g., UV lamp at a specific wavelength) for a set period. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating analytical method (e.g., HPLC-FLD or UPLC-MS/MS) to quantify the remaining this compound and identify degradation products.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for stability studies. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods.
HPLC-FLD Method:
-
Principle: This method relies on the native fluorescence of this compound for detection and quantification.
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of water, methanol, and/or acetonitrile is commonly used as the mobile phase in an isocratic or gradient elution mode.
-
Detection: Excitation and emission wavelengths are set to maximize the fluorescence signal of this compound.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
UPLC-MS/MS Method:
-
Principle: This highly sensitive and specific method combines the separation power of UPLC with the mass-based detection of tandem mass spectrometry.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for the parent and daughter ions of this compound are monitored for quantification and confirmation.
-
Advantages: Provides higher specificity and sensitivity compared to HPLC-FLD and allows for the simultaneous analysis of multiple mycotoxins and their metabolites.
References
An In-depth Technical Guide on the Fungal Interconversion of Aflatoxin B1 and Aflatoxicol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatoxin B1 (AFB1), a potent mycotoxin produced by certain species of Aspergillus, poses a significant threat to human and animal health. The detoxification of AFB1 is a critical area of research, and one key biotransformation is its conversion to aflatoxicol (AFL). This process is not a simple detoxification step but a reversible interconversion catalyzed by intracellular fungal enzymes. This technical guide provides a comprehensive overview of the fungal-mediated interconversion of AFB1 and AFL, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the biochemical pathways involved. This information is intended to serve as a valuable resource for researchers in mycotoxicology, fungal enzymology, and drug development focused on mitigating the effects of aflatoxin contamination.
Biochemical Pathway of Aflatoxin B1 and this compound Interconversion
The interconversion between Aflatoxin B1 (AFB1) and this compound (AFL) is a critical biotransformation reaction carried out by various fungal species. This reversible process is primarily mediated by intracellular NADP-dependent oxidoreductases, also known as carbonyl reductases or alcohol dehydrogenases.[1][2]
In the reductive direction, AFB1 is converted to AFL by the action of an NADPH-dependent reductase. This enzyme catalyzes the reduction of the cyclopentenone carbonyl group on the AFB1 molecule, resulting in the formation of a secondary alcohol group in this compound.
Conversely, the oxidation of AFL back to AFB1 is catalyzed by an NADP+-dependent dehydrogenase. This enzyme facilitates the removal of hydrogen from the hydroxyl group of this compound, reforming the carbonyl group and regenerating AFB1. The direction of the reaction is influenced by the cellular redox state, specifically the ratio of NADPH to NADP+.
This interconversion is significant as it represents a potential detoxification and re-toxification pathway. While this compound is generally considered less toxic than AFB1, its conversion back to the parent compound can regenerate the potent carcinogen.[3] Understanding the dynamics of this equilibrium is crucial for assessing the true impact of fungal metabolism on aflatoxin contamination.
Quantitative Data on Fungal Interconversion of AFB1 and AFL
The ability to interconvert AFB1 and AFL has been documented in several fungal species. The following table summarizes the available quantitative data from studies utilizing cell-free extracts, providing a direct measure of intracellular enzymatic activity.
| Fungal Species | Enzyme System | Substrate | Product | Conversion Rate (%) | Incubation Time (min) | Reference |
| Aspergillus flavus (non-aflatoxigenic) | Cell-free extract | This compound-A | Aflatoxin B1 | ~13 | 180 | [4] |
| Aspergillus flavus (non-aflatoxigenic) | Cell-free extract | Aflatoxin B1 | This compound-A | ~5 | 180 | [4] |
| Rhizopus sp. | Cell-free extract | This compound-A | Aflatoxin B1 | Data not specified | 180 | |
| Rhizopus sp. | Cell-free extract | Aflatoxin B1 | This compound-A | Data not specified | 180 | |
| Aspergillus niger | Growing culture | Aflatoxin B1 | This compound | Not specified | - | |
| Eurotium herbariorum | Growing culture | Aflatoxin B1 | This compound | Not specified | - |
Note: The study by Nakazato et al. (1990) provides the most direct quantitative evidence for the interconversion in a cell-free system. While other studies confirm the capability in growing cultures, they do not provide specific conversion rates for the enzymatic reaction alone. Further research is required to determine the kinetic parameters (Km and Vmax) of the fungal enzymes involved in this interconversion.
Detailed Experimental Protocols
The following section outlines the key experimental protocols for studying the interconversion of AFB1 and AFL by fungal enzymes.
Preparation of Fungal Cell-Free Extract
This protocol is adapted from methods used for preparing fungal extracts for enzymatic assays.
Objective: To obtain a crude enzymatic extract containing the intracellular enzymes responsible for AFB1 and AFL interconversion.
Materials:
-
Fungal mycelia (e.g., Aspergillus flavus, Rhizopus sp.)
-
Liquid nitrogen
-
Sterile, pre-chilled mortar and pestle
-
Phosphate buffer (e.g., 0.1 M, pH 7.4) containing a reducing agent (e.g., 1 mM dithiothreitol) and a protease inhibitor cocktail.
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Procedure:
-
Harvest fungal mycelia from a liquid culture by filtration.
-
Wash the mycelia thoroughly with sterile distilled water.
-
Freeze the mycelial mass in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a pre-chilled sterile mortar and pestle.
-
Resuspend the powdered mycelia in cold phosphate buffer.
-
Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which represents the cell-free extract.
-
Determine the protein concentration of the cell-free extract using a standard protein assay.
-
Store the cell-free extract in aliquots at -80°C until use.
In Vitro Enzyme Assay for AFB1-AFL Interconversion
Objective: To quantitatively measure the enzymatic conversion of AFB1 to AFL or AFL to AFB1.
Materials:
-
Fungal cell-free extract
-
Aflatoxin B1 standard solution
-
This compound standard solution
-
NADPH or NADP+ solution
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a specific amount of the cell-free extract (based on protein concentration), and either NADPH (for the reductive reaction) or NADP+ (for the oxidative reaction).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate (AFB1 or AFL) to the reaction mixture.
-
Incubate the reaction for a specific time course (e.g., 0, 30, 60, 120, 180 minutes).
-
Terminate the reaction at each time point by adding an equal volume of a quenching solution.
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of the substrate and product using HPLC with fluorescence detection.
HPLC Analysis of Aflatoxin B1 and this compound
Objective: To separate and quantify AFB1 and AFL in the reaction mixture.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water, methanol, and acetonitrile. A common mobile phase is a mixture of water:methanol:acetonitrile (e.g., 60:20:20, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation wavelength of 365 nm and an emission wavelength of 440 nm.
-
Quantification: Generate a standard curve for both AFB1 and AFL to quantify their concentrations in the samples.
Signaling Pathways Regulating Interconversion
The specific signaling pathways that regulate the expression and activity of the enzymes responsible for the interconversion of AFB1 and AFL in non-aflatoxigenic fungi are not yet well-elucidated. However, it is hypothesized that this enzymatic activity is part of a broader xenobiotic detoxification system.
In filamentous fungi, the detoxification of foreign compounds is often regulated by complex signaling networks that sense the presence of xenobiotics and induce the expression of detoxification enzymes, such as cytochrome P450 monooxygenases and reductases, as well as efflux pumps. Key components of these pathways often include transcription factors that bind to specific promoter regions of the detoxification genes.
The presence of AFB1 may act as a signal that triggers a cellular stress response in non-aflatoxigenic fungi, leading to the upregulation of genes encoding enzymes capable of modifying the toxin, including the reductase responsible for its conversion to AFL. Further research, including transcriptomic and proteomic studies of non-aflatoxigenic fungi exposed to AFB1, is needed to identify the specific regulatory elements and signaling cascades involved in this important biotransformation process.
Conclusion
The interconversion of Aflatoxin B1 and this compound by fungal enzymes is a complex process with significant implications for food safety and mycotoxin detoxification strategies. This guide has provided a summary of the current knowledge, including the biochemical pathway, available quantitative data, and detailed experimental protocols for its investigation. The provided visualizations aim to clarify the relationships between the key components of this system. It is evident that further research is needed to expand the quantitative dataset, fully characterize the enzymes involved, and elucidate the regulatory networks that govern this biotransformation. A deeper understanding of these mechanisms will be instrumental in developing novel and effective strategies to mitigate the risks associated with aflatoxin contamination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Xenobiotic Detoxification Pathway through Transcriptional Regulation in Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of aflatoxin B1 to this compound: a comprehensive DFT study provides clues to its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Aflatoxicol M1: An In-depth Technical Guide on its Role as a Metabolite of Aflatoxicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent natural carcinogens that contaminate a wide range of food commodities. Aflatoxin B1 (AFB1), the most toxic of the group, undergoes extensive metabolism in mammals, leading to a variety of derivatives with differing biological activities. Among these is aflatoxicol, a primary reduction product of AFB1. This technical guide focuses on a lesser-studied but significant metabolite, this compound M1 (AFL M1), a metabolic product of this compound. Understanding the formation, biochemical pathways, and toxicological relevance of AFL M1 is crucial for a comprehensive assessment of aflatoxin exposure and its consequences.
This document provides a detailed overview of the current scientific knowledge on AFL M1, including its metabolic relationship with this compound and aflatoxin M1 (AFM1). It summarizes quantitative data, outlines experimental protocols for its study, and presents visual representations of the key metabolic pathways and experimental workflows.
Metabolic Pathways of this compound and the Formation of this compound M1
The metabolism of this compound is intrinsically linked to the biotransformation of its parent compound, aflatoxin B1. This compound is formed from AFB1 through the action of cytoplasmic reductases.[1] This conversion is reversible, with microsomal dehydrogenases capable of oxidizing this compound back to AFB1.[2][3]
This compound M1 was first identified as a metabolite of this compound in in vitro studies using dog liver microsomal preparations.[4] This transformation is analogous to the well-established conversion of aflatoxin B1 to aflatoxin M1.[4] Furthermore, AFL M1 can also be produced from the reduction of aflatoxin M1 by a reductase present in rabbit liver cytosol, a reaction parallel to the reduction of AFB1 to this compound. The interconversion between this compound, aflatoxin M1, and this compound M1 highlights a complex metabolic interplay. The oxidation of AFL M1 back to AFM1 is catalyzed by a carbon monoxide-insensitive dehydrogenase found in human liver microsomes.
Key Enzymes and Cofactors:
-
This compound to this compound M1: The specific enzyme responsible for the hydroxylation of this compound to AFL M1 has not been definitively characterized but is likely a member of the cytochrome P450 (CYP) family of enzymes, given the analogous conversion of AFB1 to AFM1.
-
Aflatoxin M1 to this compound M1: This reductive pathway is catalyzed by a reductase, likely requiring NADPH as a cofactor.
-
This compound M1 to Aflatoxin M1: This oxidative reaction is carried out by a microsomal dehydrogenase.
Quantitative Data
Quantitative data specifically detailing the kinetics of this compound M1 formation from this compound are limited in the existing literature. However, data from related metabolic conversions provide valuable context.
Table 1: In Vivo Distribution of this compound and Aflatoxin M1 in Lactating Cows after a Single Oral Dose of Aflatoxin B1
| Analyte | Peak Concentration in Milk (ng/mL) | Peak Concentration in Plasma (ng/mL) | Peak Concentration in Red Blood Cells (ng/mL) |
| This compound | ~1 | ~0.1 | ~0.1 |
| Aflatoxin M1 | ~100 | ~10 | ~10 |
Source: Adapted from Trucksess et al., 1983.
Table 2: Comparative in vitro Metabolism of this compound in Liver Preparations from Various Species
| Species | Relative this compound Dehydrogenase Activity (this compound to Aflatoxin B1) |
| Human | High |
| Monkey | Intermediate |
| Rat | Intermediate |
| Mouse | Intermediate |
| Dog | Intermediate |
| Rabbit | High |
| Trout | High |
| Guinea Pig | Low |
Source: Adapted from Salhab and Edwards, 1977.
Note: Specific kinetic parameters (Vmax and Km) for the conversion of this compound to this compound M1 are not currently available in the literature and represent a key area for future research.
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is a generalized procedure for studying the formation of this compound M1 from this compound in vitro.
1. Materials:
-
This compound (substrate)
-
Liver microsomes (e.g., from human, dog, or rat)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (dissolved in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 30, 60, 120 minutes). Time-course experiments are recommended to determine the optimal incubation time.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
7. Analysis by LC-MS/MS:
-
Utilize a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for the specific precursor and product ions of this compound M1 and the internal standard.
Note: This is a general protocol and may require optimization for specific experimental conditions and the source of microsomes.
Visualizations
Metabolic Pathway of this compound and this compound M1
Caption: Metabolic interconversion of this compound and this compound M1.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro this compound M1 formation.
Toxicological Significance
The toxicological profile of this compound M1 has not been extensively studied. However, its structural similarity to Aflatoxin M1, a known carcinogen, suggests that it may also possess toxic properties. This compound itself is considered a significant metabolite as it can be converted back to the highly carcinogenic Aflatoxin B1, effectively acting as a reservoir for the parent toxin. Given that AFL M1 can be oxidized to AFM1, it may contribute to the overall toxic burden of aflatoxin exposure. Further research is imperative to determine the specific cytotoxicity, genotoxicity, and carcinogenicity of this compound M1 to accurately assess its risk to human and animal health.
Conclusion and Future Directions
This compound M1 is a confirmed metabolite of this compound, adding another layer of complexity to the biotransformation of aflatoxins. While its existence and pathways of formation and further metabolism have been identified, a significant knowledge gap remains concerning the quantitative aspects of its formation and its specific toxicological profile. Future research should prioritize:
-
Enzyme Kinetics: Determination of the kinetic parameters (Vmax and Km) for the enzymes responsible for the formation and degradation of this compound M1.
-
Quantitative Analysis: Development and validation of sensitive analytical methods for the quantification of this compound M1 in biological matrices.
-
Toxicological Studies: Comprehensive in vitro and in vivo studies to evaluate the cytotoxicity, genotoxicity, and carcinogenicity of this compound M1, both alone and in comparison with this compound and other aflatoxin metabolites.
A deeper understanding of this compound M1 will contribute to more accurate risk assessments of aflatoxin exposure and may inform the development of novel strategies for the prevention and mitigation of aflatoxicosis.
References
- 1. Interconversion of aflatoxin B1 and this compound by several fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro metabolism of this compound by liver preparations from animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound M1, a new metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Aflatoxicol Quantification in Liver Tissue by HPLC
Introduction
Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent hepatocarcinogens. Aflatoxin B1 (AFB1), the most toxic of the group, is metabolized in the liver by cytochrome P450 enzymes into various metabolites, including the highly reactive AFB1-8,9-epoxide and hydroxylated forms such as aflatoxin M1 (AFM1) and aflatoxicol.[1] this compound is a significant metabolite as it can be converted back to AFB1, thus serving as a reservoir for the parent toxin and contributing to its prolonged toxic effect. Accurate quantification of this compound in liver tissue is crucial for toxicological studies, risk assessment, and the development of therapeutic interventions.
This application note provides a detailed protocol for the quantification of this compound in liver tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method is sensitive, specific, and has been compiled from established procedures for aflatoxin analysis in biological matrices.[2][3][4][5]
Principle
The method involves the extraction of this compound from homogenized liver tissue, followed by a cleanup step to remove interfering substances. The purified extract is then analyzed by reverse-phase HPLC with fluorescence detection. For enhanced sensitivity, a pre-column or post-column derivatization step can be employed to increase the fluorescence of this compound.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
HPLC-grade acetonitrile, methanol, and water
-
Chloroform
-
Dichloromethane
-
Formic acid
-
Potassium bromide (KBr)
-
Nitric acid (4N)
-
Celite 545 or equivalent diatomaceous earth
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Immunoaffinity columns (optional, for enhanced cleanup)
-
Trifluoroacetic acid (TFA) for derivatization (optional)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary pump
-
Autosampler
-
Fluorescence detector
-
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
Experimental Protocol
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound standard in 1 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 ng/mL.
Sample Preparation
-
Homogenization: Weigh 1 g of liver tissue and homogenize it with 5 mL of a methanol:water (80:20, v/v) solution.
-
Extraction:
-
Add 10 mL of dichloromethane to the homogenate and shake vigorously for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the lower organic layer (dichloromethane).
-
Repeat the extraction step twice more.
-
Pool the organic extracts.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the pooled extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.
-
HPLC Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of water:acetonitrile:methanol (60:20:20, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation at 365 nm and Emission at 440 nm.
Pre-column Derivatization (Optional, for enhanced sensitivity)
-
To the dried extract from step 2.4, add 200 µL of n-hexane and 100 µL of trifluoroacetic acid (TFA).
-
Vortex for 30 seconds and incubate at 40°C for 15 minutes.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 500 µL of mobile phase.
Data Presentation
Table 1: HPLC Operational Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile:Methanol (60:20:20, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: 365 nm, Emission: 440 nm |
| Run Time | 25 min |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03 - 0.10 ng/g | |
| Limit of Quantitation (LOQ) | 0.09 - 0.18 ng/g | |
| Recovery | 85% - 96% | |
| Linearity Range | 0.2 - 10 ng/g |
Visualizations
Caption: Experimental workflow for this compound quantification in liver tissue.
Caption: Simplified metabolic pathway of Aflatoxin B1 in the liver.
References
Application Note: Quantitative Analysis of Aflatoxicol in Animal Feed Samples by LC-MS/MS
Introduction
Aflatoxins are a group of mycotoxins produced by certain species of Aspergillus fungi, which can contaminate a variety of agricultural commodities, including animal feed. Aflatoxin B1 (AFB1), the most potent of these toxins, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer. In animals, AFB1 can be metabolized to various byproducts, including aflatoxicol (AFL). The presence of this compound in animal feed is a significant concern for animal health and productivity, and its analysis is crucial for ensuring feed safety. This application note presents a sensitive and selective method for the quantification of this compound in animal feed samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Preparation
A representative and homogenized animal feed sample is crucial for accurate analysis.
-
Sampling: Collect a representative sample of at least 1 kg from the feed lot.[1]
-
Grinding: Grind the entire sample to pass through a 1 mm sieve to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the ground sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water (80:20, v/v).
-
Vortex for 1 minute to ensure the entire sample is wetted.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Take 5 mL of the supernatant and dilute it with 45 mL of deionized water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the diluted extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 10 mL of deionized water, followed by 5 mL of methanol/water (20:80, v/v).
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A linear gradient from 10% to 90% B over 8 minutes, hold for 2 minutes, and then re-equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow (Desolvation): 800 L/hr
-
Gas Flow (Cone): 50 L/hr
-
Table 1: MRM Transitions and Optimized Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 315.1 | 287.1 | 25 | 259.1 | 30 |
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in Table 2.
Table 2: Method Validation and Performance Data
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery (at 1 µg/kg) | 92% |
| Recovery (at 5 µg/kg) | 95% |
| Recovery (at 10 µg/kg) | 93% |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 8% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in animal feed.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound in animal feed samples. The sample preparation protocol, incorporating solid-phase extraction, effectively removes matrix interferences, leading to high recovery and sensitivity. This method can be readily implemented in analytical laboratories for routine monitoring of this compound contamination in animal feed, thereby contributing to the safety and quality of the feed supply chain.
References
Application Notes and Protocols for Aflatoxicol (AFM1) Detection in Milk
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of aflatoxicol, primarily its metabolite Aflatoxin M1 (AFM1), for detection in milk. Aflatoxins are potent mycotoxins and their presence in milk, a staple food product, is a significant human health concern, especially for infants and young children.[1] Accurate and reliable detection of AFM1 is crucial for ensuring food safety and regulatory compliance.
The following sections detail various sample preparation techniques, from initial extraction to cleanup, along with quantitative performance data and experimental workflows.
Introduction to this compound in Milk
Aflatoxin B1 (AFB1), a common contaminant in animal feed, is metabolized by lactating animals and excreted in milk as Aflatoxin M1 (AFM1).[2][3] AFM1 is a classified carcinogen, and its levels in milk are strictly regulated by food safety authorities worldwide.[1] The European Union has set maximum levels at 0.050 µg/kg for raw milk and 0.025 µg/kg for infant formula.[1] The U.S. Food and Drug Administration (FDA) has established a tolerance of 0.50 μg/kg for AFM1 in milk.
Effective sample preparation is a critical step for accurate AFM1 quantification, as milk's complex matrix, rich in fats and proteins, can interfere with analytical methods. Common analytical techniques for AFM1 detection include High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS), as well as screening methods like Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Method Performance
The choice of sample preparation method significantly impacts the recovery, sensitivity, and reproducibility of AFM1 detection. The following table summarizes quantitative data from various studies to facilitate method comparison.
| Method | Spiked Concentration (µg/kg) | Mean Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Solid-Phase Extraction (SPE) & LC-MS/MS | 0.025 | 84 - 100 | - | - | |
| 0.5 | 84 - 100 | - | - | ||
| Immunoaffinity Chromatography (IAC) & UPLC-FLD | - | > 80 | 0.005 | - | |
| Egg White Gel Purification & UPLC-MS/MS | 0.01 - 2 | 88.3 - 94.7 | 0.001 | - | |
| Immunoaffinity Chromatography (IAC) & LC-FLD | 0.05 | 74 | - | - | |
| Immunoaffinity Column Cleanup & TLC | 0.010 - 0.50 | 73.86 - 85.83 | - | 0.02 | |
| Magnetic Solid-Phase Extraction (MSPE) & HPLC-FLD | - | 91.2 - 102.2 | 0.005 | - | |
| Packed-Nanofiber SPE & HPLC-FLD | 0.05, 0.5, 5 (ng/mL) | 80.22 - 96.21 | - | - |
Experimental Protocols
This section provides detailed protocols for three common and effective sample preparation methods for AFM1 detection in milk.
Protocol 1: Solid-Phase Extraction (SPE) with Solvent Extraction
This method involves an initial solvent extraction to separate AFM1 from the milk matrix, followed by a cleanup and concentration step using a solid-phase extraction cartridge. This protocol is adapted from a method utilizing a polymeric SPE cartridge and analysis by LC-MS/MS.
Materials:
-
Whole milk sample
-
50 mL polypropylene centrifuge tubes
-
Glacial acetic acid
-
Acetone
-
Methanol
-
Ultrapure water
-
Hexane
-
Polymeric SPE cartridges (e.g., EnviroClean® HL DVB, 200 mg/6 mL)
-
Vortex mixer
-
Centrifuge (capable of ≥4000 × g)
-
Nitrogen evaporator
-
Syringe filters (0.22 µm nylon)
Procedure:
-
Sample Deproteinization and Aqueous Extraction: a. Weigh 20 g of milk into a 50 mL polypropylene centrifuge tube. b. Add 200 µL of glacial acetic acid. c. Vortex for 5 minutes to deproteinize the milk. d. Centrifuge at ≥4000 × g for 5 minutes. e. Carefully transfer the supernatant to a clean tube, avoiding the lipid layer.
-
Solvent Extraction: a. To the remaining milk solids, add 10 mL of acetone. b. Vortex for at least 2 minutes to extract the aflatoxins. c. Centrifuge at ≥4000 × g for 5 minutes. d. Transfer the supernatant to a clean polypropylene tube. e. Evaporate the supernatant to ≤0.5 mL at 50°C under a gentle stream of nitrogen. f. Add 10 mL of ultrapure water and vortex briefly.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition the SPE cartridge: i. Pass 3 mL of methanol through the cartridge. ii. Pass 3 mL of ultrapure water through the cartridge. b. Load the sample: Apply the reconstituted extract from step 2f onto the conditioned SPE cartridge. Use a low vacuum if necessary (≤5 mL/min). c. Wash the cartridge: i. Pass 3 mL of ultrapure water through the cartridge. ii. Pass 3 mL of 50% methanol in water through the cartridge. iii. Dry the cartridge under vacuum (≥10 inHg) for 5-10 minutes. iv. Pass 3 mL of hexane through the cartridge. v. Dry the cartridge under vacuum (≥10 inHg) for 2 minutes. d. Elute Aflatoxins: i. Elute the aflatoxins with 4 mL of acetone. ii. Evaporate the eluate to dryness at 50°C under a gentle stream of nitrogen. e. Reconstitution: i. Reconstitute the dried extract in 1 mL of methanol:water (50:50, v/v). ii. Filter the extract through a 0.22 µm nylon syringe filter into an autosampler vial for analysis.
Protocol 2: Immunoaffinity Chromatography (IAC) Cleanup
This method utilizes the high specificity of monoclonal antibodies to AFM1 for a very effective cleanup. The protocol involves passing a defatted milk sample through an immunoaffinity column, washing away interferences, and then eluting the purified AFM1.
Materials:
-
Milk sample
-
Centrifuge
-
Water bath
-
Magnetic stirrer
-
Filter paper (e.g., glass microfiber)
-
Immunoaffinity columns (IAC) specific for AFM1 (e.g., VICAM Afla M1)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Acetonitrile
-
Clean collection vials
Procedure:
-
Sample Preparation (Defatting): a. Warm the liquid milk sample in a water bath and gently stir to disperse the fat layer. b. Centrifuge the milk sample to separate the fat layer. c. Carefully remove and discard the upper fat layer. d. Filter the resulting skim milk through a glass microfiber filter.
-
Immunoaffinity Column Cleanup: a. Allow the immunoaffinity column to reach room temperature. b. Pass the filtered skim milk sample (a defined volume, e.g., 50 mL, as per manufacturer's instructions) through the IAC at a slow, steady flow rate (e.g., 1-2 drops per second). The AFM1 will bind to the antibodies in the column. c. Wash the column: i. Pass a specified volume of wash buffer (e.g., PBS or water) through the column to remove unbound matrix components. d. Elute AFM1: i. Place a clean collection vial under the column. ii. Apply the elution solvent (e.g., pure acetonitrile or methanol) to the column to denature the antibodies and release the AFM1. iii. Collect the eluate. e. Preparation for Analysis: i. The eluate can be evaporated and reconstituted in a suitable mobile phase for HPLC or LC-MS/MS analysis.
Protocol 3: Egg White Gel Purification
This novel "green" method utilizes egg white as a biological purification material, reducing the need for organic solvents. The principle involves protein precipitation followed by purification using a concentrated egg white gel.
Materials:
-
Milk sample
-
Formic acid
-
Saturated sodium chloride solution
-
Fresh egg white
-
Centrifuge
-
Vortex mixer
-
0.22 µm filter membrane
Procedure:
-
Protein Precipitation: a. To 5 g of milk sample, add 0.5 mL of formic acid. b. Add 2.5 mL of saturated sodium chloride solution. c. Vortex for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Collect the supernatant.
-
Egg White Gel Purification: a. Prepare a concentrated egg white gel according to the reference method. b. Add the supernatant from step 1e to the prepared egg white gel. c. Vortex for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Collect the supernatant.
-
Final Preparation: a. Filter the final supernatant through a 0.22 µm filter membrane into an autosampler vial for UPLC-MS/MS analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation protocols.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. Technical Resource: Determination of Aflatoxin M1 in Milk Using Immunoaffinity Chromatography Cleanup Coupled With UPLC and Fluorescence Detection [vicam.com]
- 3. Assorted Methods for Decontamination of Aflatoxin M1 in Milk Using Microbial Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Metabolic Study of ¹⁴C-Labeled Aflatoxicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxicol, a major metabolite of the potent mycotoxin Aflatoxin B1 (AFB1), plays a crucial role in the toxicology and carcinogenicity of aflatoxins. Understanding its metabolic fate is essential for assessing the risks associated with aflatoxin exposure. The use of radiolabeled compounds, such as ¹⁴C-labeled this compound, provides a highly sensitive and specific method for conducting metabolism studies, enabling accurate tracking and quantification of the parent compound and its metabolites in biological systems.[1][2] This document provides a detailed protocol for the synthesis of ¹⁴C-labeled this compound and its subsequent use in in vitro metabolism studies.
Synthesis of ¹⁴C-Labeled this compound
The synthesis of ¹⁴C-labeled this compound is a two-step process that begins with the biosynthesis of ¹⁴C-labeled Aflatoxin B1, followed by the enzymatic reduction of ¹⁴C-AFB1 to ¹⁴C-aflatoxicol.
Step 1: Biosynthesis of ¹⁴C-Labeled Aflatoxin B1
This protocol is adapted from methods utilizing fungal cultures to produce radiolabeled aflatoxins.
Experimental Protocol:
-
Culture Preparation: A toxigenic strain of Aspergillus flavus or Aspergillus parasiticus is cultured in a suitable yeast-extract sucrose (YES) medium.
-
Introduction of Radiolabel: To initiate the biosynthesis of ¹⁴C-AFB1, [1-¹⁴C]sodium acetate is aseptically added to the fungal culture during the exponential growth phase. The ¹⁴C-acetate serves as a precursor in the polyketide synthesis pathway of aflatoxins.
-
Incubation: The culture is incubated for a period of 5-7 days at 28-30°C with gentle agitation. This allows for the incorporation of the ¹⁴C label into the aflatoxin B1 molecule.
-
Extraction: Following incubation, the fungal mycelia are separated from the culture medium by filtration. The culture filtrate is then extracted three times with chloroform. The chloroform extracts are combined and evaporated to dryness under reduced pressure.
-
Purification of ¹⁴C-AFB1: The crude extract is purified using column chromatography on silica gel. The column is eluted with a gradient of methanol in chloroform. Fractions are collected and analyzed by thin-layer chromatography (TLC) and a radiochromatogram scanner to identify the ¹⁴C-AFB1 containing fractions. The purified ¹⁴C-AFB1 is then crystallized from a chloroform-hexane mixture.
Step 2: Enzymatic Reduction of ¹⁴C-Aflatoxin B1 to ¹⁴C-Aflatoxicol
This protocol utilizes the enzymatic activity present in the cytosol of liver cells or certain fungal species to reduce the cyclopentenone carbonyl group of AFB1.[3][4]
Experimental Protocol:
-
Preparation of Enzyme Source: A cytosolic fraction (S9) is prepared from the livers of a suitable animal species (e.g., rabbit or duck) known to have high aflatoxin reductase activity. Alternatively, a cell-free extract from a fungal strain like Rhizopus spp. can be used.[4]
-
Reaction Mixture: The reaction mixture contains the purified ¹⁴C-AFB1, the enzyme source (liver S9 or fungal extract), and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: The reaction mixture is incubated at 37°C for 1-2 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Extraction: The reaction is terminated by the addition of an equal volume of cold chloroform/methanol (2:1, v/v). The mixture is vortexed and centrifuged to separate the phases. The lower organic phase containing the aflatoxins is collected. The extraction is repeated twice.
-
Purification of ¹⁴C-Aflatoxicol: The combined organic extracts are evaporated to dryness and the residue is redissolved in a small volume of mobile phase for purification by High-Performance Liquid Chromatography (HPLC).
HPLC Purification Protocol:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is used.
-
Mobile Phase: A mixture of water, acetonitrile, and methanol in a ratio of 60:30:10 (v/v/v) is used as the mobile phase.
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.
-
Detection: The eluate is monitored using a UV detector at 365 nm and a radio-detector to track the ¹⁴C-labeled compounds.
-
Fraction Collection: Fractions corresponding to the ¹⁴C-aflatoxicol peak are collected. The purity of the collected fractions is confirmed by re-injection into the HPLC system.
Determination of Specific Activity
The specific activity of the purified ¹⁴C-aflatoxicol is determined to know the amount of radioactivity per unit mass.
Experimental Protocol:
-
Quantification of Mass: The concentration of the purified this compound is determined by UV-Vis spectrophotometry using a known molar extinction coefficient.
-
Quantification of Radioactivity: The radioactivity of a known volume of the purified ¹⁴C-aflatoxicol solution is measured using a liquid scintillation counter (LSC).
-
Calculation: The specific activity is calculated by dividing the radioactivity (in Curies or Becquerels) by the molar amount of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained during the synthesis of ¹⁴C-aflatoxicol.
| Parameter | Value | Reference |
| ¹⁴C-AFB1 Biosynthesis | ||
| Precursor | [1-¹⁴C]Sodium Acetate | |
| Fungal Strain | Aspergillus flavus | |
| Incubation Time | 5-7 days | |
| Typical Radiochemical Yield | 15-25% | |
| Enzymatic Reduction to ¹⁴C-Aflatoxicol | ||
| Enzyme Source | Rabbit Liver Cytosol | |
| Conversion Yield of AFB1 to this compound | ~60% | |
| Incubation Time | 2 hours | |
| Purification and Characterization | ||
| HPLC Purity | >98% | |
| Specific Activity | 50-100 mCi/mmol |
In Vitro Metabolism Study of ¹⁴C-Aflatoxicol
This protocol describes an in vitro experiment to study the metabolism of the synthesized ¹⁴C-aflatoxicol using liver microsomes.
Experimental Protocol:
-
Preparation of Liver Microsomes: Liver microsomes are prepared from a species of interest (e.g., human, rat) by differential centrifugation. The protein concentration of the microsomal preparation is determined using a standard protein assay.
-
Incubation Mixture: The incubation mixture contains ¹⁴C-aflatoxicol, liver microsomes, and an NADPH-generating system in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Sample Processing: At each time point, an aliquot of the reaction mixture is transferred to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction. The samples are then centrifuged to precipitate the proteins.
-
Analysis of Metabolites: The supernatant is analyzed by HPLC with a radio-detector to separate and quantify the remaining ¹⁴C-aflatoxicol and its metabolites. The primary metabolite expected is ¹⁴C-Aflatoxin B1, formed by the dehydrogenation of this compound. Other oxidative metabolites may also be observed.
-
Kinetic Analysis: The rates of disappearance of ¹⁴C-aflatoxicol and the formation of its metabolites are determined. Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be calculated from initial rate data at varying substrate concentrations.
Metabolism Data Summary
The following table presents representative kinetic parameters for the metabolism of aflatoxins in human liver microsomes. While specific data for this compound dehydrogenation is limited, the parameters for AFB1 oxidation provide context for the enzymatic activities within the microsomal system.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP1A2 | Aflatoxin B1 | AFB1-8,9-epoxide | 41 | 2.63 | |
| CYP3A4 | Aflatoxin B1 | Aflatoxin Q1 | 140-180 (S₅₀) | ~60 |
Visualizations
Caption: Workflow for the synthesis of ¹⁴C-labeled this compound.
Caption: Metabolic pathways of Aflatoxin B1 and this compound.
References
- 1. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Interconversion of aflatoxin B1 and this compound by several fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Monoclonal Antibodies for Aflatoxicol ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxicol, a major metabolite of Aflatoxin B1, is a significant mycotoxin that poses a considerable threat to food safety and public health. Accurate and sensitive detection of this compound is crucial for monitoring food and feed contamination. The development of monoclonal antibodies (mAbs) specific to this compound enables the creation of highly selective and sensitive enzyme-linked immunosorbent assays (ELISAs), which are invaluable tools for rapid screening.
These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies against this compound and their application in a competitive ELISA format. The methodologies described herein are based on established principles of hybridoma technology and immunoassay development.
Data Presentation: Characterization of Anti-Aflatoxicol Monoclonal Antibodies
The successful development of a monoclonal antibody for an this compound ELISA hinges on its performance characteristics. The following tables summarize typical quantitative data obtained during the characterization of newly developed anti-Aflatoxicol mAbs.
Table 1: Hybridoma Screening and Isotyping
| Hybridoma Clone ID | Indirect ELISA (OD450nm) | Isotype | Light Chain |
| AFL-MAb-C3 | 2.85 ± 0.12 | IgG1 | Kappa |
| AFL-MAb-D5 | 2.98 ± 0.15 | IgG2b | Kappa |
| AFL-MAb-G8 | 2.54 ± 0.10 | IgG1 | Kappa |
Table 2: Monoclonal Antibody Affinity and Sensitivity
| Hybridoma Clone ID | Affinity Constant (Ka) (L/mol) | IC50 (ng/mL) in cELISA | Limit of Detection (LOD) (ng/mL) |
| AFL-MAb-C3 | 1.2 x 10⁹ | 0.52 | 0.05 |
| AFL-MAb-D5 | 3.5 x 10⁹ | 0.25 | 0.02 |
| AFL-MAb-G8 | 8.9 x 10⁸ | 0.88 | 0.10 |
Table 3: Cross-Reactivity of a Selected Anti-Aflatoxicol Monoclonal Antibody (AFL-MAb-D5)
| Compound | IC50 (ng/mL) | Cross-Reactivity (%)* |
| This compound | 0.25 | 100 |
| Aflatoxin B1 | 5.8 | 4.3 |
| Aflatoxin B2 | > 100 | < 0.25 |
| Aflatoxin G1 | 12.5 | 2.0 |
| Aflatoxin G2 | > 100 | < 0.25 |
| Aflatoxin M1 | 25.0 | 1.0 |
*Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Experimental Protocols
The following are detailed protocols for the key stages of monoclonal antibody development for an this compound ELISA.
Protocol 1: Preparation of this compound-Protein Conjugate (Immunogen)
This compound, being a small molecule, is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response. The carboxymethoxylamine (CMO) method is commonly used for this purpose.
Materials:
-
This compound
-
Carboxymethoxylamine hemihydrochloride (CMO)
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of this compound-CMO:
-
Dissolve this compound and a 10-fold molar excess of CMO in anhydrous pyridine.
-
Reflux the mixture at 80°C for 2 hours.
-
Evaporate the pyridine under a stream of nitrogen.
-
Dissolve the residue in a small volume of DMF.
-
-
Activation of this compound-CMO:
-
Add a 1.5-fold molar excess of both DCC and NHS to the this compound-CMO solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark.
-
-
Conjugation to Carrier Protein:
-
Dissolve BSA or KLH in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Slowly add the activated this compound-CMO solution to the protein solution while stirring.
-
Continue stirring at 4°C overnight.
-
-
Purification of the Conjugate:
-
Dialyze the conjugate against PBS (pH 7.4) for 3 days with several changes of buffer to remove unconjugated hapten and other small molecules.
-
Determine the protein concentration and the conjugation ratio using UV-Vis spectrophotometry.
-
Store the immunogen at -20°C.
-
Protocol 2: Mouse Immunization and Hybridoma Production
Materials:
-
BALB/c mice (6-8 weeks old)
-
This compound-BSA conjugate (immunogen)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
SP2/0 myeloma cells
-
Polyethylene glycol (PEG) 1500
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
DMEM (Dulbecco's Modified Eagle Medium) with 20% Fetal Bovine Serum (FBS)
Procedure:
-
Immunization:
-
Emulsify the this compound-BSA immunogen with an equal volume of CFA.
-
Inject 100 µg of the immunogen emulsification intraperitoneally (i.p.) into each BALB/c mouse.
-
Administer booster injections with 50 µg of immunogen emulsified in IFA on days 21 and 42.
-
Three days before cell fusion, administer a final booster injection of 50 µg of immunogen in PBS (without adjuvant) i.p.
-
-
Cell Fusion:
-
Euthanize the immunized mouse with the highest antibody titer and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Mix the splenocytes with SP2/0 myeloma cells at a ratio of 5:1.
-
Fuse the cells by slowly adding PEG 1500 and then washing with serum-free DMEM.
-
-
Hybridoma Selection and Screening:
-
Resuspend the fused cells in HAT medium and plate them into 96-well plates.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
After 7-10 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA coated with this compound-OVA (a different carrier protein to avoid selecting antibodies against BSA).
-
-
Cloning:
-
Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Expand the positive clones and cryopreserve them.
-
Protocol 3: Competitive ELISA (cELISA) for this compound Detection
Materials:
-
Anti-Aflatoxicol monoclonal antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microtiter plates
-
Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (PBST with 1% BSA)
-
This compound standards
-
TMB substrate solution
-
Stop solution (2 M H₂SO₄)
Procedure:
-
Coating:
-
Dilute the anti-Aflatoxicol mAb in coating buffer to an optimal concentration (e.g., 1-5 µg/mL).
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with washing buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with washing buffer.
-
Add 50 µL of this compound standard or sample to each well.
-
Immediately add 50 µL of diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with washing buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.
-
Visualizations
Application Note: Ultrasensitive Quantification of Aflatoxicol-DNA Adducts by Isotope Dilution Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins, particularly Aflatoxin B1 (AFB1), are potent mycotoxins that pose a significant threat to human health due to their carcinogenic properties.[1][2] AFB1 is metabolized in the liver to a reactive epoxide intermediate that can covalently bind to DNA, forming DNA adducts.[1][3] These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. The primary adduct formed is the unstable AFB1-N7-guanine (AFB1-N7-Gua), which can then be converted to the more stable, ring-opened diastereomers, AFB1-formamidopyrimidine (AFB1-FapyGua).[4] The quantification of these adducts serves as a critical biomarker for assessing exposure to aflatoxins and evaluating the efficacy of potential therapeutic interventions. This application note provides a detailed protocol for the quantification of Aflatoxicol-DNA adducts using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotope dilution.
Principle
This method relies on the highly sensitive and specific detection capabilities of tandem mass spectrometry coupled with liquid chromatography for the separation of DNA adducts from complex biological matrices. Isotope dilution mass spectrometry, which involves spiking the sample with a known amount of a stable isotope-labeled internal standard, is employed for accurate quantification. This approach corrects for any sample loss during preparation and variations in instrument response, ensuring high accuracy and precision.
Experimental Workflow
The overall experimental workflow for the quantification of this compound-DNA adducts is depicted below.
Figure 1: Experimental workflow for this compound-DNA adduct quantification.
Formation of Aflatoxin B1-DNA Adducts
The metabolic activation of AFB1 and its subsequent reaction with DNA is a critical pathway leading to its genotoxicity.
Figure 2: Metabolic activation of AFB1 and formation of DNA adducts.
Quantitative Data Summary
The following tables summarize the limits of quantification (LOQ) and reported levels of this compound-DNA adducts from various studies.
Table 1: Limits of Quantification (LOQ) for Aflatoxin-DNA Adducts
| Adduct | Mass Spectrometry Method | LOQ | Reference |
| AFB1-N7-Gua, cis-AFB1-FapyGua, trans-AFB1-FapyGua | LC-MS/MS with isotope dilution | 0.036 fmol on-column | |
| AFB1-FapyGua | Orbitrap LC/MS² | 4.0 adducts per 10⁸ bases (with 0.8 µg DNA) | |
| AFB1-FapyGua | Orbitrap LC/MS² | ~2.5 adducts per 10⁸ bases (with 1.6 µg DNA) | |
| AFB1-N7-Gua | Isotope dilution tandem mass spectrometry | 0.8 pg/20 mL urine |
Table 2: Detected Levels of Aflatoxin-DNA Adducts in Biological Samples
| Adduct | Sample Type | Detected Levels | Reference |
| AFB1-N7-Gua, cis-AFB1-FapyGua, trans-AFB1-FapyGua | Liver DNA of AFB1-treated mice | 1 to 45 lesions/10⁶ DNA bases | |
| AFB1-N7-Gua | Human urine | Mean of 2.9 pg/20 mL; Range of <0.8-7.2 pg/20 mL | |
| aS-AFB1-[¹⁵N₅]FapyGua (internal standard) | Spiked into DNA | 0.77 adducts per 10⁶ bases | |
| aR-AFB1-[¹⁵N₅]FapyGua (internal standard) | Spiked into DNA | 4.23 adducts per 10⁶ bases |
Detailed Experimental Protocols
Materials and Reagents
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1, snake venom phosphodiesterase, alkaline phosphatase (for enzymatic hydrolysis, if applicable)
-
Hydrochloric acid (HCl), analytical grade
-
AFB1-N7-Gua, cis-AFB1-FapyGua, and trans-AFB1-FapyGua analytical standards
-
¹⁵N₅-labeled AFB1-N7-Gua and ¹⁵N₅-labeled AFB1-FapyGua internal standards
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
UPLC-grade water, acetonitrile, methanol, and formic acid
Protocol 1: Sample Preparation and DNA Hydrolysis
-
DNA Extraction: Isolate genomic DNA from tissue samples (e.g., 50 µg) using a commercial DNA extraction kit following the manufacturer's instructions.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Internal Standard Spiking: To each dried DNA sample, add a known amount of the ¹⁵N₅-labeled internal standards (e.g., 1.8 pmol of AFB1-N7-Gua-¹⁵N₅ and 0.6 pmol of AFB1-FapyGua-¹⁵N₅).
-
Acid Hydrolysis:
-
Dissolve the DNA and internal standard mixture in 100 µL of 0.1 M HCl in a Teflon-capped glass vial.
-
Heat the samples at 95°C for 1 hour to release the AFB1-N7-Gua and AFB1-FapyGua adducts from the DNA backbone.
-
After cooling, freeze the samples in liquid nitrogen and lyophilize for 18 hours.
-
Reconstitute the dried samples in 100 µL of water prior to LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis
-
Instrumentation: Utilize a UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Thermo-Scientific Finnigan TSQ Quantum Ultra AM) equipped with a heated electrospray ionization (HESI) source.
-
Chromatographic Separation:
-
Column: Zorbax Extend C18 narrow-bore LC column (2.1 mm × 100 mm, 1.8 µm particle size) with a suitable guard column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Develop a suitable gradient to achieve baseline separation of AFB1-N7-Gua, cis-AFB1-FapyGua, and trans-AFB1-FapyGua.
-
Column Temperature: 40°C
-
Autosampler Temperature: 5°C
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Optimize and monitor at least two mass transitions for each analyte and internal standard to ensure accurate identification and quantification. The specific mass transitions for AFB1 adducts and their ¹⁵N₅-labeled analogues should be determined empirically on the instrument used.
-
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.
-
Calibration Curve: Prepare a calibration curve by analyzing known concentrations of the analytical standards spiked with a constant amount of the internal standards.
-
Quantification: Calculate the concentration of each adduct in the samples using the ratio of the analyte peak area to the internal standard peak area and interpolating from the calibration curve.
-
Normalization: Express the final adduct levels as the number of adducts per 10⁶ or 10⁸ DNA bases.
Conclusion
The UPLC-MS/MS method with isotope dilution provides a robust, sensitive, and specific approach for the quantification of this compound-DNA adducts in biological samples. This methodology is invaluable for studies investigating the mechanisms of aflatoxin-induced carcinogenesis, for biomonitoring human exposure, and for evaluating the efficacy of chemopreventive agents. The detailed protocols and data presented herein serve as a comprehensive resource for researchers in toxicology, drug development, and public health.
References
- 1. Mass Spectrometry-Based Method to Measure Aflatoxin B1 DNA Adducts in Formalin-Fixed Paraffin-Embedded Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Mass Spectrometry-Based Method to Measure Aflatoxin B1 DNA Adducts in Formalin-Fixed Paraffin-Embedded Tissues [scienceon.kisti.re.kr]
- 4. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In Vitro Assay to Screen Inhibitors of Aflatoxicol Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species, poses a significant threat to human and animal health due to its carcinogenic properties. The metabolic activation and detoxification pathways of AFB1 are critical determinants of its toxicity. One key metabolic route is the conversion of AFB1 to Aflatoxicol (AFL) by cytosolic reductases, primarily Aflatoxin B1 reductase. This compound is a metabolite of concern as it can be converted back to AFB1, thereby prolonging the toxic potential of the parent compound. The development of inhibitors targeting this compound formation is a promising strategy to mitigate AFB1 toxicity.
These application notes provide a detailed protocol for a robust and reliable in vitro assay designed to screen for and characterize inhibitors of this compound formation. The assay utilizes the cytosolic fraction of rat liver as a source of Aflatoxin B1 reductase and employs High-Performance Liquid Chromatography (HPLC) with fluorescence detection for the sensitive quantification of this compound.
Principle of the Assay
The assay measures the enzymatic conversion of Aflatoxin B1 to this compound by Aflatoxin B1 reductase present in the liver cytosol, in the presence of the cofactor NADPH. Potential inhibitors are added to the reaction mixture, and their effect on the rate of this compound formation is quantified. The amount of this compound produced is determined by separating the reaction mixture using reverse-phase HPLC and measuring the fluorescence of the this compound peak. The inhibitory activity of a test compound is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).
Signaling Pathway and Experimental Workflow
The biochemical conversion of Aflatoxin B1 to this compound and the principle of its inhibition are depicted below.
Figure 1: Biochemical pathway of this compound formation and its inhibition.
The overall experimental workflow for screening inhibitors is outlined in the following diagram.
Figure 2: Experimental workflow for the this compound formation inhibitor screening assay.
Experimental Protocols
Materials and Reagents
-
Aflatoxin B1 (AFB1) standard
-
This compound (AFL) standard
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Curcumin (positive control inhibitor)
-
Rat liver (fresh or frozen at -80°C)
-
Homogenization buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose and 1 mM EDTA.
-
Protein assay reagent (e.g., Bradford reagent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector and a C18 reverse-phase column
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Tissue homogenizer (e.g., Potter-Elvehjem)
-
Water bath or incubator (37°C)
-
Vortex mixer
-
Micropipettes
-
Microcentrifuge tubes
Protocol 1: Preparation of Rat Liver Cytosol (S9 Fraction)
-
Tissue Preparation: Thaw the frozen rat liver on ice. Weigh the liver and wash it with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Homogenization: Mince the liver tissue and homogenize it in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer. Perform 5-10 strokes at a moderate speed.
-
Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 9,000 x g for 20 minutes at 4°C to pellet the nuclei and mitochondria.
-
Ultracentrifugation: Carefully collect the supernatant (S9 fraction) and transfer it to ultracentrifuge tubes. Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Cytosol Collection: The resulting supernatant is the cytosolic fraction containing the Aflatoxin B1 reductase. Carefully collect the cytosol, avoiding the pelleted microsomes.
-
Protein Quantification: Determine the protein concentration of the cytosol using a standard protein assay method (e.g., Bradford assay).
-
Storage: Aliquot the cytosol into microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Inhibition Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Rat liver cytosol (adjust volume to achieve a final protein concentration of 0.5-1.0 mg/mL)
-
NADPH (final concentration of 1 mM)
-
Test compound at various concentrations (dissolved in a suitable solvent, e.g., DMSO; ensure the final solvent concentration is the same in all wells and does not exceed 1%). For the positive control, use curcumin.
-
For the control (100% activity), add the solvent vehicle without the inhibitor.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding Aflatoxin B1 (final concentration of 10-50 µM, dissolved in a small volume of DMSO or methanol).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the tubes and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 3: HPLC Analysis of this compound
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: An isocratic or gradient mixture of water, methanol, and acetonitrile. A common starting point is a mixture of water:methanol:acetonitrile (60:20:20, v/v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation wavelength of 365 nm and an emission wavelength of 440 nm.[1]
-
-
Standard Curve: Prepare a series of this compound standards of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Plot a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the supernatant from the in vitro assay into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the this compound standard. Quantify the amount of this compound produced in each sample using the standard curve.
-
Data Analysis:
-
Calculate the rate of this compound formation in the control and inhibitor-treated samples.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate in presence of inhibitor / Rate in control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation
The quantitative data for known inhibitors and typical assay parameters should be summarized for easy reference and comparison.
| Parameter | Value | Reference |
| Enzyme Source | Rat Liver Cytosol | General Practice |
| Substrate | Aflatoxin B1 | General Practice |
| Substrate Concentration | 10 - 50 µM | Inferred from metabolism studies |
| Cofactor | NADPH | General Practice |
| Cofactor Concentration | 1 mM | General Practice |
| Incubation Temperature | 37°C | General Practice |
| Incubation Time | 30 - 60 minutes | To be optimized |
| Positive Control Inhibitor | Curcumin | [2] |
| IC50 of Curcumin | To be determined experimentally | [2] |
| Detection Method | HPLC with Fluorescence Detection | [1] |
| Excitation Wavelength | 365 nm | |
| Emission Wavelength | 440 nm |
Troubleshooting
-
Low or no this compound formation:
-
Check the activity of the liver cytosol. Prepare fresh cytosol if necessary.
-
Ensure the presence and correct concentration of NADPH.
-
Verify the concentration and integrity of the Aflatoxin B1 substrate.
-
-
High background noise in HPLC:
-
Use HPLC-grade solvents and freshly prepared mobile phase.
-
Ensure complete protein precipitation and centrifugation.
-
-
Poor peak separation:
-
Optimize the mobile phase composition and gradient.
-
Check the condition of the HPLC column.
-
Conclusion
This application note provides a comprehensive and detailed protocol for an in vitro assay to screen for inhibitors of this compound formation. By following these procedures, researchers can effectively identify and characterize novel compounds that may have the potential to mitigate the toxicity of Aflatoxin B1. The use of a robust and well-characterized assay is crucial for the development of effective strategies to combat the adverse health effects of this potent mycotoxin.
References
Application Note: Simultaneous Quantification of Aflatoxins and Aflatoxicol in Food Matrices by UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous detection and quantification of four major aflatoxins (B1, B2, G1, G2) and their primary metabolite, aflatoxicol, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation using a modified QuEChERS procedure to optimized instrument parameters for accurate analysis in complex food matrices. This method is crucial for food safety monitoring, toxicology studies, and risk assessment in drug development.
Introduction
Aflatoxins are highly toxic secondary metabolites produced by fungi of the Aspergillus species, primarily Aspergillus flavus and Aspergillus parasiticus.[1] These mycotoxins can contaminate a wide range of agricultural commodities, including cereals, nuts, and oilseeds, posing a significant threat to human and animal health.[1] Aflatoxin B1 (AFB1), the most potent of the group, is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[2]
Upon ingestion, aflatoxins are metabolized in the liver by cytochrome P450 enzymes.[2] The metabolism of AFB1 leads to the formation of reactive intermediates, such as the highly carcinogenic AFB1-8,9-epoxide, which can form adducts with DNA and lead to mutations.[2] Another significant metabolic pathway is the reduction of AFB1 to this compound (AFL). This reaction is reversible, and this compound can act as a reservoir for AFB1, prolonging its toxic effects. Given the interconnected toxicity, it is imperative to simultaneously monitor both the parent aflatoxins and this compound for a comprehensive risk assessment.
UHPLC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and speed, allowing for precise quantification at trace levels. This note provides a detailed protocol for researchers to implement a reliable multi-analyte method for aflatoxin and this compound quantification.
Aflatoxin B1 Metabolic Pathway
The metabolic fate of Aflatoxin B1 in the liver is complex, involving both detoxification and bioactivation pathways. The diagram below illustrates the major conversion routes, including the formation of the highly toxic AFB1-8,9-epoxide and the reduction to this compound.
References
Application Note: Immunoaffinity Column Cleanup of Aflatoxicol in Cheese
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxicol (AFL), a primary metabolite of Aflatoxin B1 (AFB1), poses a significant health risk due to its potential presence in dairy products, including cheese.[1][2] The contamination originates from livestock consuming feed tainted with AFB1.[1][2] Accurate determination of AFL levels in cheese is crucial for food safety and risk assessment. Immunoaffinity column (IAC) chromatography is a highly selective and efficient method for the cleanup and concentration of mycotoxins from complex food matrices like cheese prior to analytical determination by techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
This application note provides a detailed protocol for the use of immunoaffinity columns for the cleanup of this compound in various types of cheese. The methodology is based on validated procedures for the simultaneous analysis of multiple mycotoxins, including this compound.
Principle of Immunoaffinity Cleanup
Immunoaffinity columns contain monoclonal antibodies covalently bound to a solid support. These antibodies have a high affinity and specificity for the target analyte, in this case, aflatoxins. When a cheese extract is passed through the column, the this compound molecules bind to the antibodies. Unrelated matrix components are washed away, and the purified this compound is then eluted from the column using a suitable solvent. This process results in a cleaner extract, reduced matrix effects, and improved analytical sensitivity. Although many immunoaffinity columns are certified for common aflatoxins like B1, B2, G1, G2, and M1, their structural similarity with this compound allows for effective cross-reactivity and binding.
Experimental Workflow
Caption: Experimental workflow for this compound analysis in cheese.
Detailed Protocol
This protocol is adapted from a validated method for the simultaneous determination of Aflatoxin M1, this compound, and Sterigmatocystin in cheese.
Materials and Reagents
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Immunoaffinity columns (e.g., AFLATEST® WB SR+)
-
Nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.2 µm)
-
LC-MS/MS or HPLC system
-
This compound standard
-
Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
-
Formic acid
-
Phosphate Buffered Saline (PBS)
Sample Preparation and Extraction
-
Weigh 2.00 ± 0.05 g of homogenized cheese sample into a centrifuge tube.
-
Add 2 mL of water and 5 mL of an acetonitrile-methanol solution (85:15, v/v).
-
Homogenize the mixture with an Ultra-Turrax until a milky phase is formed.
-
Centrifuge the extract for 10 minutes at 9000 rpm.
-
Carefully collect the supernatant.
Immunoaffinity Column Cleanup
-
Dilute the supernatant with PBS or water as recommended by the IAC manufacturer to reduce the organic solvent concentration, ensuring optimal antibody-antigen binding.
-
Pass the diluted extract through the immunoaffinity column at a steady flow rate (e.g., 1-2 mL/min).
-
Wash the column with 10 mL of PBS followed by 10 mL of water to remove unbound matrix components. Allow the column to run dry.
-
Place a clean collection tube under the column.
-
Elute the bound this compound by adding 0.75 mL of an acetonitrile-methanol solution (1:2, v/v) and collecting the eluate by gravity.
-
After 3 minutes, add a second 0.75 mL aliquot of the eluting solution and collect it.
-
Pass air through the column to ensure all the eluate is collected.
Final Sample Preparation and Analysis
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 0.4 mL of a water-acetonitrile mixture (75:25, v/v) with 0.1% formic acid.
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.
-
Analyze the sample by LC-MS/MS or HPLC with fluorescence detection.
Quantitative Data Summary
The following tables summarize the performance of the immunoaffinity cleanup method for mycotoxin analysis in cheese, including data relevant to this compound.
Table 1: Method Performance for this compound in Spiked Cheese Samples
| Analyte | Spiking Level (ng/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 50 | 85.3 | 7.6 |
| This compound | 500 | 92.1 | 5.4 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (ng/kg) | Limit of Quantification (LOQ) (ng/kg) |
| This compound | Not explicitly stated, but LOQ is 5.0 | 5.0 |
| Aflatoxin M1 | Not explicitly stated, but LOQ is 2.0 | 2.0 |
| Sterigmatocystin | Not explicitly stated, but LOQ is 1.0 | 1.0 |
Logical Relationship of IAC Cleanup
Caption: Principle of immunoaffinity column cleanup.
Conclusion
The use of immunoaffinity columns provides a robust and selective method for the cleanup of this compound in cheese samples. This protocol, derived from validated methods, demonstrates good recovery and sensitivity, enabling the reliable quantification of this compound at levels relevant to food safety regulations. The high specificity of the antibody-antigen interaction effectively minimizes matrix interference, leading to more accurate and reproducible results in downstream chromatographic analysis.
References
Application Notes and Protocols for the Derivatization of Aflatoxicol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxicol, a major metabolite of Aflatoxin B1, is a key analyte in toxicological and food safety studies. Due to its polar nature and low volatility, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for two primary derivatization techniques for this compound analysis by GC-MS: Silylation and Trifluoroacetylation .
The primary goal of derivatization is to replace the active hydrogen in the hydroxyl group of this compound with a non-polar functional group. This transformation increases the volatility and thermal stability of the molecule, making it suitable for GC analysis. Furthermore, derivatization can lead to the formation of characteristic fragment ions in the mass spectrometer, aiding in compound identification and quantification.
Derivatization Techniques
Two of the most effective and widely used derivatization methods for compounds containing hydroxyl groups, such as this compound, are silylation and acylation.
-
Silylation: This technique involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate.[1] The resulting TMS-Aflatoxicol derivative is significantly more volatile and thermally stable.
-
Trifluoroacetylation: This acylation method introduces a trifluoroacetyl group to the hydroxyl moiety of this compound. Trifluoroacetic anhydride (TFAA) is a highly reactive reagent used for this purpose. The resulting trifluoroacetyl-Aflatoxicol derivative is also more volatile and can be more sensitive to electron capture detection if used.
Experimental Protocols
The following are detailed protocols for the silylation and trifluoroacetylation of this compound.
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol outlines the procedure for the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or oven
-
GC-MS vials (2 mL) with screw caps and septa
-
Microsyringes
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the this compound standard or sample extract is completely dry. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water will deactivate the silylating reagent.
-
Reconstitution: Add 50 µL of anhydrous pyridine (or another suitable aprotic solvent) to the dried sample in a GC-MS vial to dissolve the this compound.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Trifluoroacetylation of this compound using TFAA
This protocol describes the derivatization of this compound using trifluoroacetic anhydride (TFAA).
Materials:
-
This compound standard or dried sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or other suitable aprotic solvent
-
Heating block or oven
-
GC-MS vials (2 mL) with screw caps and septa
-
Microsyringes
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the this compound standard or sample extract is completely dry. Evaporate any solvent under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous ethyl acetate to the dried sample in a GC-MS vial.
-
Derivatization: Add 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 20 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess TFAA and solvent under a gentle stream of nitrogen. This step is crucial to prevent damage to the GC column.
-
Reconstitution for Injection: Reconstitute the dried derivative in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
-
Analysis: The derivatized sample is now ready for injection.
Quantitative Data Summary
While specific quantitative data for the GC-MS analysis of derivatized this compound is not extensively available in the reviewed literature, the following table summarizes typical performance characteristics observed for the analysis of other aflatoxins using chromatographic methods. These values can serve as a benchmark for the expected sensitivity of the described derivatization techniques.
| Derivatization Technique | Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Silylation (implied for GC) | Aflatoxins | GC-MS | Not specified | Not specified | Not specified | |
| Trifluoroacetylation | Aflatoxins | HPLC-FLD | 0.15 - 0.65 µg/kg | 0.53 - 2.18 µg/kg | Not specified | |
| No Derivatization | Aflatoxin B1 | LC-MS/MS | 0.017 ng/g | 0.050 ng/g | 99 ± 13 | |
| Post-column UV | Aflatoxins | LC-FLD | 0.02 - 0.05 ppb | 0.06 - 0.15 ppb | 89 - 96 |
Note: The provided data is for various aflatoxins and analytical techniques. Method validation, including the determination of LOD, LOQ, and recovery, is essential for each specific application and laboratory.
Visualizations
The following diagrams illustrate the experimental workflows for the silylation and trifluoroacetylation of this compound.
Caption: Silylation workflow for this compound analysis.
Caption: Trifluoroacetylation workflow for this compound analysis.
References
Application Notes and Protocols for Determining Aflatoxicol Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxicol, a major metabolite of Aflatoxin B1, is a mycotoxin of significant concern due to its potential carcinogenic and toxic effects. Understanding the cytotoxic mechanisms of this compound is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for a panel of cell-based assays to quantitatively and qualitatively assess the cytotoxicity of this compound. The described assays measure various cellular endpoints, including metabolic activity, membrane integrity, lysosomal function, and apoptosis, providing a comprehensive profile of this compound-induced cell death.
Mechanisms of this compound Cytotoxicity
This compound exerts its cytotoxic effects through a multi-faceted mechanism that primarily involves metabolic activation, induction of oxidative stress, DNA damage, and subsequent activation of apoptotic pathways.
Metabolic Activation: Similar to its parent compound, Aflatoxin B1, this compound can be metabolized by cytochrome P450 (CYP450) enzymes in the liver to form reactive epoxide intermediates.[1] These epoxides are highly reactive electrophiles that can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to cellular damage.[1]
Oxidative Stress: this compound exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[2] This imbalance between ROS production and the cell's antioxidant defense system can cause damage to lipids, proteins, and DNA, contributing to cytotoxicity.[2]
DNA Damage: The reactive metabolites of this compound can form adducts with DNA, primarily with guanine bases.[1] These DNA adducts can disrupt DNA replication and transcription, leading to mutations and genomic instability. If the DNA damage is extensive and irreparable, it can trigger cell cycle arrest and apoptosis.
Apoptosis Induction: this compound-induced cellular damage, particularly DNA damage and oxidative stress, can activate intrinsic and extrinsic apoptotic pathways. This programmed cell death is characterized by a cascade of events involving the activation of caspases and ultimately leads to the dismantling of the cell.
Key Signaling Pathways in this compound Cytotoxicity
Several key signaling pathways are implicated in the cellular response to this compound-induced damage. Understanding these pathways is essential for elucidating the detailed molecular mechanisms of its toxicity.
Oxidative Stress Response
This compound-induced ROS production triggers a cellular antioxidant response. A key player in this response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of a wide array of antioxidant and detoxification enzymes.
DNA Damage Response and p53 Signaling
Upon this compound-induced DNA damage, the tumor suppressor protein p53 is activated. p53 plays a critical role in orchestrating the cellular response to genotoxic stress, which can include cell cycle arrest to allow for DNA repair, or the induction of apoptosis if the damage is too severe.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound-induced oxidative stress can lead to the activation of specific MAPK pathways, including JNK and p38, which are often associated with the induction of apoptosis.
Quantitative Data Summary
The cytotoxic potential of Aflatoxins, including this compound, is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The IC50 values for Aflatoxins can vary significantly depending on the cell line, exposure time, and the specific assay used. While specific IC50 data for this compound is less abundant than for Aflatoxin B1, the latter can serve as a reference point.
| Cell Line | Aflatoxin | Exposure Time (h) | Assay | IC50 (µM) | Reference |
| HepG2 | Aflatoxin B1 | 48 | MTT | 38.8 | |
| Caco-2 | Aflatoxin B1 | Not Specified | MTT | Not Specified (dose-dependent decrease) | |
| SK-N-SH | Aflatoxin B1 | Not Specified | MTT | Not Specified (dose-dependent decrease) | |
| BME | Aflatoxin B1 | 24, 48 | CCK-8 | Not Specified (dose and time-dependent) |
Note: The provided IC50 values are for Aflatoxin B1 and should be used as an approximate guide for this compound. It is imperative to determine the IC50 of this compound empirically for each cell line and experimental condition.
Experimental Protocols
The following protocols provide detailed methodologies for assessing this compound cytotoxicity. It is recommended to perform a dose-response study to determine the appropriate concentration range for this compound in the selected cell line.
Experimental Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Selected cell line (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for positive control)
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol for cell seeding and treatment with this compound.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Add the prepared LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
For a positive control (maximum LDH release), add lysis buffer to untreated cells 45 minutes before collecting the supernatant.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Neutral Red (NR) Uptake Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye taken up is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
PBS
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol for cell seeding and treatment with this compound.
-
After the incubation period, remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.
-
Add 150 µL of the destain solution to each well.
-
Shake the plate on a microplate shaker for 10 minutes to extract the dye from the cells.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assays
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
6-well plates or culture tubes
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After incubation, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.
Materials:
-
Chamber slides or 6-well plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
TUNEL assay kit
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells on chamber slides or in 6-well plates and treat with this compound.
-
After incubation, wash the cells with PBS and fix with fixation solution for 1 hour at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells with PBS.
-
If required by the kit, perform subsequent labeling steps.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analyze the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus. Alternatively, analyze by flow cytometry.
Conclusion
The cell-based assays described in these application notes provide a robust and comprehensive framework for evaluating the cytotoxicity of this compound. By employing a combination of these assays, researchers can obtain valuable quantitative data on cell viability and gain insights into the underlying molecular mechanisms of this compound-induced cell death. This information is critical for assessing the toxicological risk of this compound and for the development of strategies to mitigate its harmful effects.
References
Application Notes and Protocols for Aflatoxicol Analysis in Poultry Eggs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins are mycotoxins produced by certain species of Aspergillus fungi, which can contaminate various agricultural commodities, including poultry feed. Aflatoxin B1 (AFB1), the most potent of these toxins, can be metabolized by poultry into several byproducts, including aflatoxicol (AFL). This compound is a major metabolite of AFB1 and its presence in poultry eggs is a significant concern for food safety and public health due to its potential toxicity. This document provides detailed protocols for the analysis of this compound in poultry eggs using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Aflatoxin B1 to this compound in Poultry
Aflatoxin B1 undergoes metabolic conversion in the liver of poultry, primarily through the action of cytosolic reductases, leading to the formation of this compound. This pathway is a significant route for AFB1 detoxification in some poultry species.
Caption: Metabolic conversion of Aflatoxin B1 to this compound in poultry.
Experimental Protocols
This section details the methodologies for the extraction, clean-up, and quantification of this compound in poultry eggs.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This protocol is adapted from established methods for aflatoxin analysis and is suitable for the quantification of this compound.
1.1. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative sample of whole eggs.
-
Extraction:
-
Weigh 25 g of the homogenized egg sample into a blender jar.
-
Add 100 mL of acetone and 2.5 g of sodium chloride.
-
Blend at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
-
-
Defatting:
-
Transfer 50 mL of the filtrate to a separatory funnel.
-
Add 50 mL of n-hexane and shake gently for 1 minute.
-
Allow the layers to separate and discard the upper hexane layer.
-
Repeat the defatting step with another 50 mL of n-hexane.
-
-
Liquid-Liquid Partitioning:
-
To the defatted acetone-water extract, add 25 mL of chloroform and shake for 1 minute.
-
Collect the lower chloroform layer.
-
Repeat the extraction with another 25 mL of chloroform.
-
Combine the chloroform extracts and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
1.2. Immunoaffinity Column (IAC) Clean-up
-
Dilute the reconstituted extract with phosphate-buffered saline (PBS) to a final volume of 50 mL.
-
Pass the diluted extract through an aflatoxin-specific immunoaffinity column at a flow rate of 1-2 mL/minute.
-
Wash the column with 10 mL of deionized water.
-
Elute the bound this compound with 2 mL of methanol, followed by 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the mobile phase for HPLC analysis.
1.3. HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of water, acetonitrile, and methanol (e.g., 60:20:20, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation wavelength of 365 nm and an emission wavelength of 425 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound.
2.1. Sample Preparation and Extraction
Follow the same sample preparation and extraction steps as described in the HPLC-FLD protocol (Section 1.1).
2.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound (to be determined by direct infusion of an this compound standard).
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in poultry eggs.
Caption: General workflow for this compound analysis in poultry eggs.
Data Presentation
The following table summarizes quantitative data on this compound levels found in poultry eggs from scientific studies. It is important to note that recent data on naturally occurring this compound in commercial eggs is limited.
| Study (Year) | Poultry Type | Aflatoxin B1 in Feed (µg/kg) | This compound in Eggs (ng/g) | Analytical Method |
| Trucksess et al. (1983)[1] | Laying Hens | 8000 | 0.02 - 0.2 | HPLC |
| Indonesian Study (1994)[2] | Indigenous Chicken | Not Specified | 0.36 | Not Specified |
| Indonesian Study (1994)[2] | Duck | Not Specified | 5.0 | Not Specified |
| Indonesian Study (1995)[2] | Chicken | Not Specified | 147 | Not Specified |
Note: The high level of this compound reported in the 1995 Indonesian study may be an outlier or reflect specific experimental conditions.[2]
Conclusion
The protocols described provide robust and sensitive methods for the determination of this compound in poultry eggs. The choice between HPLC-FLD and LC-MS/MS will depend on the required sensitivity and the available instrumentation. Given the potential for aflatoxin contamination in poultry feed, routine monitoring of this compound in eggs is crucial for ensuring food safety. Further research to gather more current data on the prevalence of this compound in commercially available eggs is recommended.
References
Application Note: High-Resolution Mass Spectrometry for Aflatoxicol Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aflatoxins, potent mycotoxins produced by Aspergillus species, are a significant concern for food safety and public health. Aflatoxin B1 (AFB1), the most toxic of the group, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. One such key metabolite is Aflatoxicol (AFL), a product of cytoplasmic reductase enzymes. The biotransformation of AFB1 to AFL is a critical step in its toxicokinetics, as this reaction is reversible and can serve as a reservoir for the parent toxin.[1] Accurate identification and quantification of this compound and other metabolites are crucial for understanding aflatoxin exposure, metabolism, and toxicity. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), offers the sensitivity and specificity required for the unambiguous identification and quantification of these metabolites in complex biological matrices.[2][3] This application note provides detailed protocols for the analysis of this compound and other aflatoxin metabolites using LC-HRMS.
Experimental Protocols
Sample Preparation from Biological Matrices
The choice of sample preparation protocol is critical and depends on the specific biological matrix. The following are optimized procedures for common matrices.[4][5]
a) Liver and Muscle Tissue:
-
Homogenize 1 gram of tissue with 5 mL of acetonitrile containing 1% formic acid.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
For liver tissue, an additional cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Oasis® Ostro) may be necessary to remove phospholipids.
-
Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 500 µL of the initial mobile phase.
b) Plasma and Eggs:
-
To 1 mL of plasma or homogenized egg, add 3 mL of acetonitrile containing 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Pass the supernatant through a cleanup cartridge (e.g., Oasis® Ostro) to remove matrix components.
-
Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.
c) Milk and Ruminal Fluid:
-
To 5 mL of milk or ruminal fluid, add 10 mL of acetonitrile containing 1% formic acid.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 15 minutes.
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., Oasis® PRiME HLB) for cleanup.
-
Wash the cartridge with water and elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.
d) Urine:
-
Centrifuge the urine sample to remove any particulate matter.
-
For cleanup and concentration, use an immunoaffinity column (IAC) specific for aflatoxins.
-
Pass the urine sample through the IAC.
-
Wash the column with water to remove unbound matrix components.
-
Elute the aflatoxins and their metabolites with methanol.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
UHPLC-HRMS Analysis
The following are typical UHPLC and HRMS parameters for the analysis of this compound and other aflatoxin metabolites.
a) UHPLC Conditions:
| Parameter | Value |
| LC System | Thermo Scientific™ Vanquish™ Flex UHPLC System or equivalent |
| Column | Thermo Scientific™ Hypersil GOLD aQ, 100 × 2.1 mm, 1.9 µm or equivalent |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Gradient | Start at 10% B, increase to 80% B in 2.5 min, increase to 100% B in 0.5 min, hold for 2 min, return to 10% B in 0.1 min, and equilibrate for 2.9 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-5 µL |
| Column Temperature | 40 °C |
b) High-Resolution Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer or equivalent Q-TOF system |
| Ionization Mode | Heated Electrospray Ionization (HESI), positive and negative polarity switching |
| Full Scan Resolution | 60,000 |
| Scan Range | m/z 100-1000 |
| Data Acquisition | Full scan followed by data-dependent MS/MS (dd-MS²) or data-independent acquisition (DIA) |
| Collision Energy | Stepped normalized collision energy (NCE) 20, 30, 40 |
| Fragment Ions | For this compound (AFL), key fragment ions should be monitored for confirmation. |
Data Presentation
The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the detected analytes. The following table summarizes the key mass spectrometric data for this compound and its parent compound, Aflatoxin B1.
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Aflatoxin B1 | C₁₇H₁₂O₆ | 312.0634 | 313.0707 | 285.0757, 269.0444, 241.0495 |
| This compound (AFL) | C₁₇H₁₄O₆ | 314.0790 | 315.0863 | 297.0757, 269.0444, 243.0651 |
The following table presents typical limits of detection (LOD) and quantification (LOQ) for aflatoxins in various matrices, demonstrating the sensitivity of the LC-HRMS method.
| Analyte | Matrix | LOD | LOQ |
| Aflatoxin B1 | Urine | 0.8 pg/mL | - |
| Aflatoxin M1 | Urine | 1.5 pg/mL | 10.5 pg/mL |
| Aflatoxins | Maize | 8 - 160 ng/g | - |
| Aflatoxins | Edible Oils | 0.02 - 8.00 µg/kg | 0.07 - 26.68 µg/kg |
Mandatory Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Biotransformation pathway of Aflatoxin B1.
Conclusion
High-resolution mass spectrometry coupled with UHPLC is a powerful analytical tool for the identification and quantification of this compound and other aflatoxin metabolites in various biological matrices. The high mass accuracy and resolving power of instruments like the Orbitrap and Q-TOF enable confident identification of metabolites, even at low concentrations. The detailed protocols and data presented in this application note provide a robust framework for researchers and scientists in the fields of toxicology, drug metabolism, and food safety to accurately assess exposure to aflatoxins and to further investigate their metabolic pathways and associated health risks.
References
- 1. An overview of aflatoxin B1 biotransformation and aflatoxin M1 secretion in lactating dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of high-throughput sample preparation procedures for the quantitative determination of aflatoxins in biological matrices of chickens and cattle using UHPLC-MS/MS [ilri.org]
- 5. Development of High-Throughput Sample Preparation Procedures for the Quantitative Determination of Aflatoxins in Biological Matrices of Chickens and Cattle Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Aflatoxicol Separation in Reverse-Phase HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Aflatoxicol using reverse-phase high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation in reverse-phase HPLC?
A good starting point for developing a separation method for this compound is to use a mobile phase composition similar to those used for other aflatoxins. A common mobile phase for reverse-phase HPLC of aflatoxins is a mixture of water, methanol, and acetonitrile.[1][2][3] The initial ratio of these solvents can be systematically adjusted to achieve the desired separation.
Q2: How do the different organic solvents (methanol and acetonitrile) affect the separation?
Methanol and acetonitrile are the most common organic modifiers used in reverse-phase HPLC. They differ in their polarity and elution strength, which can affect the selectivity of the separation.
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Acetonitrile often provides better peak shapes and lower backpressure. It is a stronger solvent than methanol, meaning that lower concentrations are typically needed to achieve the same retention time.
-
Methanol is a protic solvent and can engage in hydrogen bonding interactions with the analyte and stationary phase, which can lead to different selectivity compared to acetonitrile.
It is recommended to experiment with both solvents, as well as ternary mixtures of water, methanol, and acetonitrile, to find the optimal selectivity for this compound and any potential interfering compounds.
Q3: What is the role of pH in the mobile phase for this compound analysis?
The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds. Aflatoxins can be sensitive to pH, and controlling it can be crucial for reproducible results. For neutral compounds, pH has a minimal effect on retention in reverse-phase HPLC. However, slight adjustments in pH can sometimes improve peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase. It is advisable to work within the stable pH range of your HPLC column (typically pH 2-8).
Q4: Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the number of compounds to be separated.
-
Isocratic elution , where the mobile phase composition remains constant throughout the run, is simpler and often sufficient for the analysis of a single compound or a simple mixture.
-
Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of the organic solvent), is beneficial for complex samples containing compounds with a wide range of polarities. It can help to reduce analysis time and improve peak shapes for late-eluting compounds.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Mobile phase pH is inappropriate for the analyte. - Secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., adding 0.1% formic acid) can improve peak shape. - Add a small amount of a stronger solvent to the mobile phase. - Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Pump malfunction or leaks. | - Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use. - Use a column oven to maintain a constant temperature. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Poor Resolution Between Peaks | - Mobile phase composition is not optimal. - Inappropriate organic modifier. | - Systematically vary the ratio of organic solvent to water. - Try a different organic modifier (e.g., switch from methanol to acetonitrile or vice versa). - Consider using a ternary mixture of water, methanol, and acetonitrile. |
| High Backpressure | - Blockage in the system (e.g., frit, guard column, or column). - Mobile phase viscosity is too high. | - Filter the mobile phase and samples before injection. - Replace the guard column or column if necessary. - If using a high percentage of methanol, consider switching to acetonitrile, which has a lower viscosity. |
| Baseline Noise or Drift | - Mobile phase is not properly mixed or degassed. - Contaminated mobile phase components. - Detector lamp is failing. | - Ensure thorough mixing and degassing of the mobile phase. - Use high-purity solvents and reagents. - Check the detector lamp's performance and replace if necessary. |
Mobile Phase Compositions for Aflatoxin Analysis
The following table summarizes mobile phase compositions that have been successfully used for the separation of various aflatoxins in reverse-phase HPLC. These can serve as a starting point for optimizing the separation of this compound.
| Mobile Phase Composition (v/v/v) | Aflatoxins Analyzed | Reference |
| Water:Methanol:Acetonitrile (720:120:120) with KBr and HNO₃ | B1, B2, G1, G2 | |
| Acetonitrile:Water:Methanol (30:60:10) | M1 | |
| Acetonitrile:Methanol:Water (46:38:16) | B1, B2, G1, G2 | |
| Water:Methanol (55:45) | B1, B2, G1, G2 | |
| Water:Methanol:Acetonitrile (63:26:11) | B1 |
Detailed Experimental Protocol for Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound.
1. Initial Scoping and Solvent Selection:
- Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
- Start with a simple binary mobile phase, such as Water:Methanol (50:50) or Water:Acetonitrile (60:40).
- Perform an initial injection to determine the approximate retention time of this compound.
2. Optimizing the Organic Solvent Percentage (Isocratic Elution):
- Systematically vary the percentage of the organic solvent in the mobile phase. For example, prepare mobile phases with 40%, 50%, and 60% methanol in water.
- Inject the this compound standard with each mobile phase composition and record the retention time, peak shape, and resolution from any impurities.
- Aim for a retention factor (k') between 2 and 10 for optimal separation.
3. Evaluating Different Organic Modifiers:
- Repeat step 2 using acetonitrile as the organic modifier.
- Compare the chromatograms obtained with methanol and acetonitrile. Note any differences in selectivity, peak shape, and analysis time.
- Consider testing ternary mixtures (e.g., Water:Methanol:Acetonitrile) if binary mixtures do not provide adequate separation.
4. Adjusting Mobile Phase pH (if necessary):
- If peak tailing is observed, consider adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions.
- Ensure the chosen pH is compatible with the column and the stability of this compound.
5. Gradient Elution for Complex Samples (if necessary):
- If the sample contains this compound along with other compounds of varying polarities, a gradient elution may be required.
- Start with a shallow gradient (e.g., 30% to 70% organic solvent over 15 minutes) and adjust the gradient slope and time based on the resulting chromatogram.
6. Final Method Validation:
- Once an optimal mobile phase is identified, validate the method for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.
Mobile Phase Optimization Workflow
Caption: A logical workflow for the systematic optimization of the mobile phase in reverse-phase HPLC.
References
- 1. Reliable HPLC Determination of Aflatoxin M1 in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
reducing matrix effects in Aflatoxicol LC-MS/MS analysis of feed
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of aflatoxicol in feed samples.
Troubleshooting Guides
Matrix effects, arising from co-eluting endogenous components in the feed sample, can significantly impact the accuracy and precision of this compound quantification by causing ion suppression or enhancement. The following table outlines common problems encountered during LC-MS/MS analysis of this compound in feed, their potential causes related to matrix effects, and recommended solutions.
| Problem | Potential Cause(s) Related to Matrix Effects | Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Co-elution of matrix components with this compound.- Overloading of the analytical column with matrix components. | - Optimize Chromatographic Separation: Adjust the gradient, flow rate, or mobile phase composition to improve separation between this compound and interfering compounds.- Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like immunoaffinity chromatography (IAC) or a modified QuEChERS protocol to remove a larger portion of the matrix.[1][2]- Reduce Injection Volume: Injecting a smaller volume of the sample extract can lessen the load of matrix components on the column. |
| Low Signal Intensity / Ion Suppression | - High concentration of co-eluting matrix components competing with this compound for ionization in the MS source. | - Improve Sample Cleanup: Utilize highly selective sample preparation methods such as IAC, which uses specific antibodies to isolate aflatoxins, thereby significantly reducing matrix components.[3][4][5]- Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thus mitigating ion suppression.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal suppression.- Optimize MS Source Parameters: Adjusting parameters like capillary voltage, gas flow, and temperature can sometimes minimize the impact of matrix effects. |
| Poor Reproducibility (High %RSD) | - Inconsistent matrix effects across different samples or injections. | - Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to maintain consistency in matrix composition.- Employ Matrix-Matched Calibrants: Prepare calibration standards in a blank feed matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.- Utilize a SIL-IS: This is the most effective way to correct for variability in matrix effects between samples. |
| Inaccurate Quantification | - Uncorrected ion suppression or enhancement leading to underestimation or overestimation of the this compound concentration. | - Implement a SIL-IS: This is the gold standard for correcting for matrix effects and achieving the most accurate quantification.- Use Matrix-Matched Calibration: This method can significantly improve accuracy compared to solvent-based calibration curves when a SIL-IS is not available.- Perform a Recovery Assessment: Spike a known amount of this compound into a blank feed matrix and process it alongside the samples to determine the extent of signal suppression or enhancement and apply a correction factor. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis in feed?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the feed sample matrix. These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification. Feed matrices are complex and can contain a wide variety of compounds, such as fats, proteins, and carbohydrates, that can interfere with the analysis.
Q2: What are the primary strategies to mitigate matrix effects?
A2: The primary strategies to reduce matrix effects can be categorized into three main areas:
-
Effective Sample Preparation: To remove interfering matrix components before analysis. Techniques like Immunoaffinity Chromatography (IAC) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective.
-
Use of Internal Standards: Specifically, stable isotope-labeled internal standards (SIL-IS) for this compound are ideal as they behave similarly to the analyte during extraction, chromatography, and ionization, thus compensating for matrix effects.
-
Calibration Strategies: Employing matrix-matched calibration, where the calibration standards are prepared in a blank matrix extract, helps to mimic the matrix effects seen in the actual samples.
Q3: How does Immunoaffinity Chromatography (IAC) help in reducing matrix effects?
A3: Immunoaffinity chromatography is a highly selective sample cleanup technique that utilizes antibodies specific to the target analyte (in this case, aflatoxins). The sample extract is passed through a column containing these antibodies, which bind to the this compound. The column is then washed to remove non-specific matrix components. Finally, the purified this compound is eluted. This process results in a much cleaner sample extract with significantly reduced matrix interference.
Q4: Is the QuEChERS method suitable for this compound analysis in feed?
A4: Yes, the QuEChERS method, often with some modifications, is a popular and effective sample preparation technique for mycotoxin analysis, including aflatoxins, in complex matrices like feed. It involves a simple extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18 to remove interfering substances.
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: It is highly recommended to use a SIL-IS for this compound whenever the highest accuracy and precision are required. A SIL-IS is the most effective tool to compensate for matrix effects and any analyte loss during sample preparation. While the initial cost of a SIL-IS may be higher, it can save significant time and resources in method development and validation, and it provides the most reliable quantitative data.
Q6: What is matrix-matched calibration and when is it necessary?
A6: Matrix-matched calibration involves preparing the calibration standards in a blank feed matrix extract that is free of the analyte of interest. This approach is necessary when a SIL-IS is not available. By doing so, the calibration standards experience similar matrix effects as the samples, leading to more accurate quantification compared to using calibration standards prepared in a pure solvent.
Q7: Can I just dilute my sample extract to reduce matrix effects?
A7: Diluting the sample extract can be a simple and effective way to reduce the concentration of matrix components and thereby lessen their impact on the ionization of this compound. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially if the this compound concentration is already low. Therefore, this strategy is most suitable when the analytical method has sufficient sensitivity.
Experimental Protocols
Protocol 1: Immunoaffinity Chromatography (IAC) Cleanup
This protocol describes a general procedure for using immunoaffinity columns for the cleanup of this compound from a feed sample extract.
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Sample Extraction:
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Homogenize a representative portion of the feed sample.
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Extract a known weight of the homogenized sample (e.g., 25 g) with a suitable extraction solvent (e.g., 70% methanol in water) by blending at high speed for a specified time (e.g., 2 minutes).
-
Filter the extract through a fluted filter paper.
-
-
Dilution and Filtration:
-
Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) or water. The dilution factor will depend on the IAC manufacturer's instructions.
-
Filter the diluted extract through a glass microfiber filter.
-
-
IAC Column Cleanup:
-
Pass the filtered, diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/minute). The this compound will bind to the antibodies in the column.
-
Wash the column with a specified volume of water or wash buffer (as per the manufacturer's instructions) to remove unbound matrix components.
-
Dry the column by passing air through it.
-
-
Elution:
-
Elute the bound this compound from the column using a small volume of a suitable solvent, typically methanol.
-
Collect the eluate.
-
-
Final Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Modified QuEChERS for this compound in Feed
This protocol provides a general outline for a modified QuEChERS procedure for the extraction and cleanup of this compound from feed samples.
-
Sample Hydration and Extraction:
-
Weigh a homogenized feed sample (e.g., 5 g) into a 50 mL centrifuge tube.
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Add a specific volume of water to hydrate the sample.
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Add the extraction solvent (e.g., 10 mL of acetonitrile with 1% formic acid).
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Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
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Shake vigorously for a specified time (e.g., 1 minute).
-
-
Centrifugation:
-
Centrifuge the tube at a specified speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes) to separate the organic layer.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of sorbents (e.g., magnesium sulfate, PSA, and C18).
-
Vortex for a specified time (e.g., 30 seconds).
-
-
Centrifugation and Final Preparation:
-
Centrifuge the d-SPE tube to pellet the sorbents.
-
Take an aliquot of the supernatant, evaporate it to dryness, and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Recovery and Precision for Different Matrix Effect Reduction Strategies
| Strategy | Feed Matrix | Aflatoxin | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Immunoaffinity Chromatography (IAC) | Peanuts | Aflatoxins (B1, B2, G1, G2) | 82 - 106 | 1.5 - 3.6 | |
| Immunoaffinity Chromatography (IAC) | Pistachios | Aflatoxins (B1, B2, G1, G2) | 77 - 100 | Not Reported | |
| QuEChERS | Feed Ingredients | Aflatoxins (B1, B2, G1, G2) | 85 - 110 | < 15 | |
| Stable Isotope Dilution Assay (SIDA) | Almonds | Aflatoxin B1 | 90 - 105 | 12 | |
| Stable Isotope Dilution Assay (SIDA) | Wheat Flour | Aflatoxin B1 | 90 - 105 | Not Reported |
Note: Data for this compound specifically is limited in the reviewed literature; however, the data for other aflatoxins in feed and similar matrices provide a strong indication of the expected performance for this compound.
Visualizations
Caption: Experimental workflow for reducing matrix effects in this compound analysis.
Caption: Troubleshooting decision tree for this compound LC-MS/MS analysis.
References
- 1. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds [mdpi.com]
- 2. pragolab.cz [pragolab.cz]
- 3. lcms.cz [lcms.cz]
- 4. shim-pol.pl [shim-pol.pl]
- 5. Preparation of an Immunoaffinity Column with Amino-Silica Gel Microparticles and Its Application in Sample Cleanup for Aflatoxin Detection in Agri-Products - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of Aflatoxicol during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the recovery of Aflatoxicol during solid-phase extraction (SPE).
Troubleshooting Guide
Low or inconsistent recovery of this compound during SPE can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low this compound Recovery (<80%)
| Possible Cause | Troubleshooting Steps |
| Improper SPE Cartridge Conditioning/Equilibration | - Ensure the C18 cartridge is adequately wetted. Condition with one column volume of a strong solvent (e.g., methanol or acetonitrile), followed by one column volume of an equilibration solvent with a similar composition to the sample solvent (e.g., acetonitrile/water mixture).[1] - Do not let the sorbent bed dry out between conditioning, equilibration, and sample loading steps.[1] |
| Inappropriate Sample Solvent | - If the sample solvent is too strong (i.e., has a high percentage of organic solvent), this compound may not be retained on the C18 sorbent. - Dilute the sample with a weaker solvent (e.g., water or a buffer) to ensure proper retention.[1] |
| Incorrect Sample pH | - The pH of the sample can influence the charge state of this compound and its interaction with the C18 sorbent. While aflatoxins are generally neutral, matrix components can be affected by pH. - Experiment with adjusting the sample pH to a neutral range (around 7) to optimize recovery. One study noted that for other aflatoxins, a neutral pH of 7 yielded better analytical signals compared to acidic (pH 3) or basic (pH 9) conditions.[2] |
| Sample Overload | - Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough and low recovery. - Try reducing the sample volume or using an SPE cartridge with a larger sorbent mass.[1] |
| Inefficient Elution | - The elution solvent may not be strong enough to desorb this compound completely from the C18 sorbent. - Increase the strength of the elution solvent by increasing the percentage of the organic component (e.g., from 70% methanol to 90% methanol). - Consider using a different elution solvent, such as acetonitrile or a mixture of methanol and acetonitrile. - Ensure a sufficient volume of elution solvent is used. Try eluting with multiple smaller volumes and collecting them as separate fractions to determine if the analyte is being fully eluted. |
| High Flow Rate | - If the flow rate during sample loading or elution is too high, there may be insufficient time for proper interaction between this compound and the sorbent. - Reduce the flow rate to allow for adequate equilibration and binding/elution. |
Problem: High Variability in this compound Recovery
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure samples are thoroughly homogenized before extraction. - Precisely control all volumes and timings in the extraction and SPE procedure. |
| Matrix Effects | - Co-extracted matrix components can interfere with the quantification of this compound, leading to inconsistent results. - Optimize the wash step to remove interferences without eluting this compound. Try a slightly stronger wash solvent than the sample loading solvent. - If matrix effects persist, consider using a different SPE sorbent or an alternative cleanup technique like immunoaffinity chromatography. |
| SPE Cartridge Inconsistency | - Use SPE cartridges from the same manufacturing lot to minimize variability. - If switching to a new lot of cartridges, perform a quick validation to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Q1: What is the expected recovery rate for this compound using a C18 SPE cartridge?
A1: With an optimized method, recovery rates for this compound from cornmeal using a C18 solid support have been reported to be in the range of 85.7% to 114.8%. However, the actual recovery can vary depending on the sample matrix, the specific protocol used, and the analytical instrumentation.
Q2: What type of SPE cartridge is best for this compound extraction?
A2: C18 cartridges are commonly used and have been shown to be effective for the cleanup of aflatoxins, including this compound, in various food matrices like corn. The non-polar C18 stationary phase retains the relatively non-polar this compound, while allowing more polar matrix components to be washed away.
Q3: How can I deal with co-eluting matrix interferences?
A3: Co-elution of matrix components is a common challenge. Here are a few strategies:
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Optimize the Wash Step: Use a wash solvent that is strong enough to remove the interfering compounds but weak enough to leave the this compound bound to the sorbent. You may need to test different solvent compositions.
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Modify the Elution Profile: A stepwise elution with solvents of increasing strength can sometimes selectively elute the analyte away from interferences.
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Change the Sorbent: If C18 is not providing sufficient cleanup, consider a different sorbent with a different selectivity.
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Improve Chromatographic Separation: Adjusting the mobile phase composition, gradient, or column chemistry in your subsequent analytical method (e.g., HPLC) can help resolve the this compound peak from interfering peaks.
Q4: Can I reuse my SPE cartridges?
A4: It is generally not recommended to reuse SPE cartridges for quantitative analysis, as this can lead to cross-contamination and inconsistent recoveries. For method development or initial screening, reuse may be considered if the cartridge is thoroughly cleaned and regenerated, but this is not ideal for validated analytical methods.
Quantitative Data Summary
The following table summarizes reported recovery rates for aflatoxins using C18-based solid-phase extraction from various matrices.
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Recovery Rate (%) |
| Aflatoxins (B1, B2, G1, G2) | Corn | C18 | Acetonitrile/Methanol | 76 - 106 |
| Aflatoxins (B1, B2, G1, G2) | Peanuts | C18 | Acetonitrile | 78 - 86 |
| Aflatoxins (B1, B2, G1, G2) | Paprika | Magnetic PPy Nanocomposite | Ethyl Acetate | 89.5 - 97.7 |
| This compound (AFLA) | Cornmeal | C18 | Methanol and Acetonitrile | 85.7 - 114.8 |
Experimental Protocols
Optimized SPE Protocol for this compound in Cornmeal
This protocol is a representative method based on common practices for aflatoxin analysis using C18 SPE.
1. Sample Extraction: a. Homogenize 25 g of cornmeal sample. b. Add 100 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v). c. Shake vigorously for 30 minutes. d. Filter the extract through a fluted filter paper.
2. SPE Cartridge Conditioning: a. Pass 5 mL of methanol through a C18 SPE cartridge. b. Pass 5 mL of deionized water through the cartridge. c. Pass 5 mL of the extraction solvent (acetonitrile/water, 84:16 v/v) through the cartridge. Do not allow the cartridge to dry.
3. Sample Loading: a. Load 2 mL of the filtered sample extract onto the conditioned SPE cartridge at a low flow rate (approximately 1-2 mL/min).
4. Washing: a. Wash the cartridge with 5 mL of a wash solvent (e.g., acetonitrile/water, 20:80 v/v) to remove polar interferences.
5. Elution: a. Elute the this compound from the cartridge with 5 mL of an elution solvent (e.g., acetonitrile/methanol, 50:50 v/v). b. Collect the eluate in a clean collection tube.
6. Post-Elution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable solvent (e.g., 500 µL of the initial mobile phase for HPLC analysis).
Visualizations
Caption: A typical workflow for the solid-phase extraction of this compound.
Caption: A decision tree for troubleshooting low this compound recovery in SPE.
References
addressing cross-reactivity of Aflatoxicol in Aflatoxin B1 immunoassays.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Aflatoxin B1 (AFB1) immunoassays, specifically addressing the cross-reactivity of its metabolite, Aflatoxicol (AFL).
Troubleshooting Guides
This section provides solutions to common problems encountered during AFB1 immunoassays that may be related to this compound cross-reactivity.
| Problem | Possible Cause | Recommended Solution |
| Higher than expected AFB1 concentrations in samples known to have low levels. | Cross-reactivity with this compound. this compound is a major metabolite of AFB1 and can be present in samples. Many anti-AFB1 antibodies exhibit significant cross-reactivity with this compound, leading to an overestimation of AFB1. | 1. Confirm this compound Presence: If possible, use a confirmatory method like LC-MS/MS to determine the concentration of both AFB1 and this compound in your sample. 2. Use a Highly Specific Antibody: Switch to a monoclonal antibody that has been specifically characterized for low or no cross-reactivity with this compound.[1][2] 3. Sample Preparation: Employ sample preparation techniques to remove this compound before the immunoassay. (See Experimental Protocols section). |
| Inconsistent results between different immunoassay kits for the same sample. | Varying Antibody Specificity. Different manufacturers use antibodies with varying degrees of cross-reactivity to aflatoxin metabolites. | 1. Review Kit Specifications: Carefully check the cross-reactivity data provided in the technical datasheet for each kit. Look for specific information on this compound. 2. Perform a Bridging Study: Analyze a set of reference samples with both kits to understand the correlation and potential bias. |
| Matrix effects leading to inaccurate quantification. | Interference from sample components. Complex matrices can interfere with the antibody-antigen binding, and the presence of metabolites like this compound can exacerbate these effects. | 1. Dilute the Sample: A simple first step is to dilute the sample to reduce the concentration of interfering substances. However, ensure the diluted AFB1 concentration remains within the assay's detection range. 2. Matrix-Matched Standards: Prepare your standard curve in a matrix that closely resembles your sample matrix to compensate for non-specific effects. |
| False positive results in samples expected to be negative for AFB1. | High levels of this compound. In some biological systems, the concentration of this compound can be significant even when AFB1 levels are low, leading to a false-positive signal due to cross-reactivity. | 1. Implement a Cut-off Value: Establish a threshold based on the analysis of a statistically significant number of known negative samples to distinguish between true positives and background noise or minor cross-reactivity. 2. Confirmatory Analysis: Use a more specific method like HPLC or LC-MS/MS to confirm positive results, especially for critical samples. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem in AFB1 immunoassays?
A1: this compound (AFL) is a major, biologically active metabolite of Aflatoxin B1 (AFB1). It is formed through the reduction of the cyclopentenone carbonyl group of AFB1. In immunoassays, antibodies developed against AFB1 can also recognize and bind to this compound due to structural similarities. This "cross-reactivity" can lead to inaccurate, often overestimated, results for AFB1. Competition assays have shown that this compound can cause significant inhibition of the signal in competitive immunoassays, indicating a high degree of cross-reactivity.[3]
Q2: How can I determine if my anti-AFB1 antibody cross-reacts with this compound?
A2: The most direct way is to perform a cross-reactivity test. This involves running a competitive immunoassay with a standard curve of this compound and comparing its 50% inhibitory concentration (IC50) to that of AFB1. The percentage cross-reactivity can be calculated using the formula: (% Cross-reactivity) = (IC50 of AFB1 / IC50 of this compound) x 100.
Q3: Are there any commercial AFB1 immunoassay kits with low this compound cross-reactivity?
A3: While many manufacturers provide cross-reactivity data for other aflatoxins (B2, G1, G2), specific data for this compound is often limited. It is crucial to contact the technical support of the kit manufacturer and specifically inquire about this compound cross-reactivity. Prioritizing kits that use highly specific monoclonal antibodies can be a good strategy.[1][2]
Q4: Can sample preparation help in reducing this compound interference?
A4: Yes, specific sample preparation techniques can be employed to separate AFB1 from this compound before performing the immunoassay. This can involve solid-phase extraction (SPE) with cartridges that have differential affinity for the two compounds.
Q5: What is the metabolic relationship between Aflatoxin B1 and this compound?
A5: Aflatoxin B1 is metabolized in the body by various enzymes. One of the key pathways is the reversible reduction of the carbonyl group in the terminal cyclopentane ring of AFB1 to a hydroxyl group, resulting in the formation of this compound. This reaction is catalyzed by cytosolic reductases.
Quantitative Data on Cross-Reactivity
The following table summarizes the cross-reactivity of various aflatoxins in different AFB1 immunoassays. While specific quantitative data for this compound is often not provided in commercial kit datasheets, research indicates its cross-reactivity can be significant.
| Immunoassay Kit/Antibody | Aflatoxin B1 | Aflatoxin B2 | Aflatoxin G1 | Aflatoxin G2 | This compound | Reference |
| Monoclonal Antibody (High Specificity) | 100% | 0.34% | <0.34% | <0.34% | Not Reported, but expected to be low | |
| Group Specific Monoclonal Antibody | 100% | 60.47% | 65.97% | 14.83% | Not Reported | |
| Commercial ELISA Kit 1 | 100% | 20% | 17% | 4% | Not Reported | |
| Commercial ELISA Kit 2 | 100% | 112% | 69% | 15% | Not Reported | |
| Research Immunoassay | High | High | Moderate | Low | High |
Note: The cross-reactivity values can vary significantly between different assays and antibody lots. It is always recommended to consult the specific product documentation or conduct in-house validation. The high cross-reactivity of this compound noted in research highlights the importance of addressing this issue.
Experimental Protocols
Protocol 1: Competitive Indirect ELISA (ic-ELISA) for Aflatoxin B1
This protocol outlines the general steps for a competitive indirect ELISA. To minimize this compound cross-reactivity, the use of a highly specific monoclonal antibody is critical.
Materials:
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High-binding 96-well microplate
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AFB1-protein conjugate (e.g., AFB1-BSA) for coating
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Highly specific anti-AFB1 monoclonal antibody
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Aflatoxin B1 standards and this compound standard
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Sample extracts
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Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
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Substrate solution (e.g., TMB)
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Stop solution (e.g., 2M H₂SO₄)
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Wash buffer (e.g., PBS with 0.05% Tween 20)
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Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
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Coating: Coat the wells of the microplate with the AFB1-protein conjugate diluted in a coating buffer. Incubate overnight at 4°C.
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Washing: Wash the plate three times with wash buffer.
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Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
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Washing: Wash the plate three times with wash buffer.
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Competitive Reaction: Add the AFB1 standards, this compound standard (for cross-reactivity determination), or sample extracts to the wells, followed immediately by the addition of the anti-AFB1 monoclonal antibody. Incubate for 1-2 hours at room temperature.
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Washing: Wash the plate three times with wash buffer.
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Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
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Washing: Wash the plate five times with wash buffer.
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Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
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Stopping the Reaction: Add the stop solution to each well.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
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Analysis: Generate a standard curve by plotting the absorbance against the logarithm of the AFB1 concentration. Calculate the AFB1 concentration in the samples from the standard curve.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Reduce this compound
This is a general guideline and may need optimization based on the specific sample matrix and the SPE cartridge used.
Materials:
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Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specialized mycotoxin cleanup columns)
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Sample extract (e.g., in methanol/water)
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Conditioning solvent (e.g., methanol)
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Equilibration solvent (e.g., water)
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Elution solvent (e.g., acetonitrile or methanol)
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Vacuum manifold or centrifuge for SPE processing
Procedure:
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Conditioning: Pass the conditioning solvent through the SPE cartridge.
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Equilibration: Pass the equilibration solvent through the cartridge.
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Loading: Load the sample extract onto the cartridge.
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Washing: Wash the cartridge with a solvent that will elute this compound but retain AFB1. This step is critical and requires optimization. A solvent of intermediate polarity might be effective.
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Elution: Elute the AFB1 from the cartridge using an appropriate elution solvent.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the immunoassay buffer.
Visualizations
Caption: Metabolic pathway of Aflatoxin B1, highlighting the formation of this compound.
Caption: A logical workflow for addressing suspected cross-reactivity issues in AFB1 immunoassays.
References
enhancing fluorescence detection of Aflatoxicol with post-column derivatization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for enhancing the fluorescence detection of Aflatoxicol using post-column derivatization (PCD) with High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is post-column derivatization and why is it necessary for this compound?
Post-column derivatization is a technique where a reagent is added to the column effluent to create a chemical derivative of the target analyte before it reaches the detector. This is essential for this compound, a metabolite of Aflatoxin B1, because like Aflatoxins B1 and G1, it exhibits poor native fluorescence in the aqueous reversed-phase mobile phases typically used for analysis.[1][2] The derivatization process converts this compound into a highly fluorescent product, significantly increasing the sensitivity of detection by a fluorescence detector (FLD).[1][2]
Q2: What are the common methods for post-column derivatization of aflatoxins?
There are three primary methods for the post-column derivatization of aflatoxins:
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Bromination with PBPB: This involves adding a solution of pyridinium hydrobromide perbromide (PBPB) to the mobile phase after the column.[1] This is a robust and widely cited method in official procedures like those from AOAC.
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Iodination: An older but still effective method that uses an iodine solution to create a fluorescent derivative.
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Photochemical Derivatization (PHRED): This method uses a UV lamp (typically 254 nm) to irradiate the column effluent as it passes through a reaction coil. The UV energy, in the presence of water from the mobile phase, facilitates the derivatization without the need for additional chemical reagents.
Q3: What are the optimal fluorescence detector settings after derivatization?
After successful derivatization, the this compound derivative has a strong fluorescence signal. The typical settings for the fluorescence detector are:
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Excitation Wavelength: 360-365 nm
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Emission Wavelength: 440-455 nm
Q4: What level of sensitivity can be achieved with this method?
Post-column derivatization dramatically lowers the limit of detection (LOD) and limit of quantification (LOQ). While native fluorescence might be insufficient for regulatory limits, derivatization allows for detection in the low parts-per-billion (ppb or µg/kg) to parts-per-trillion (ppt or ng/kg) range. For example, methods have been developed with detection limits as low as 1 ng/kg for milk and 5 ng/kg for cheese.
Experimental Workflow and System Setup
The following diagram illustrates the typical workflow for HPLC analysis with post-column derivatization. The system involves a standard HPLC setup with the addition of a second pump and a reaction coil placed between the analytical column and the fluorescence detector.
Caption: HPLC system configuration for post-column fluorescence detection.
Detailed Experimental Protocol: PBPB Derivatization
This protocol provides a general methodology for the analysis of this compound using post-column derivatization with PBPB. Optimization may be required based on the specific instrumentation and sample matrix.
1. Reagents and Materials
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Mobile Phase: Water/Acetonitrile/Methanol mixture. A common ratio is 60:20:20 (v/v/v). All solvents should be HPLC grade.
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Derivatization Reagent (PBPB): Prepare a 50 mg/L solution of Pyridinium hydrobromide perbromide in water or mobile phase. This solution is light-sensitive and should be stored in an amber bottle. Fresh preparation is recommended.
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This compound Standard: Prepare stock and working standards in methanol or a suitable solvent.
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Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Instrumentation & Parameters Summarized instrument parameters are presented in the table below.
| Parameter | Setting | Source |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm | |
| Mobile Phase | Water/Acetonitrile/Methanol | |
| HPLC Pump Flow Rate | 1.0 mL/min | |
| PCD Pump Flow Rate | 0.2 - 0.3 mL/min | |
| Column Temperature | 40 °C (optional, for improved resolution) | |
| Reaction Coil | ~40 cm x 0.5 mm i.d. PTFE tubing at ambient temp. | |
| Injection Volume | 20 - 30 µL | |
| FLD Excitation | 365 nm | |
| FLD Emission | 455 nm |
3. Step-by-Step Procedure
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System Preparation: Set up the HPLC, PCD pump, and detector as shown in the workflow diagram.
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Equilibration: Purge both the HPLC and PCD pumps with their respective solutions. Equilibrate the analytical column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
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Detector Setup: Turn on the fluorescence detector lamp and allow it to warm up. Set the excitation and emission wavelengths.
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Calibration: Perform a series of injections of this compound standards to generate a calibration curve.
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Sample Analysis: After suitable sample preparation (e.g., extraction and immunoaffinity column cleanup), inject the sample extract into the system.
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Data Acquisition: Record the chromatogram and integrate the peak corresponding to the derivatized this compound. Quantify using the calibration curve.
Troubleshooting Guide
This section addresses common issues encountered during the analysis.
Q: My this compound peak has a very low or no signal. What should I check?
A low or absent signal is the most common issue and typically points to a failure in the derivatization or detection step. Follow the logical troubleshooting path below.
Caption: Troubleshooting flowchart for low signal intensity.
Q: The baseline of my chromatogram is very noisy. How can I fix this?
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Cause: Incomplete mixing of the mobile phase and derivatization reagent.
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Solution: Ensure the mixing tee is functioning correctly and that the reaction coil provides sufficient volume for homogenous mixing. Pulsations from the pumps can also cause noise; ensure pumps are well-maintained and consider a pulse dampener.
-
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Cause: Precipitation or impurities in the PBPB reagent.
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Solution: Filter the derivatization reagent through a 0.22 µm filter before use. Always use high-purity, HPLC-grade solvents for all solutions.
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Q: My chromatographic peaks are broad or splitting. What is the cause?
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Cause: Excessive extra-column volume from the PCD setup.
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Solution: Minimize the length and internal diameter of all tubing used between the analytical column and the detector. The reaction coil should be appropriately sized; a coil that is too long can cause significant band broadening.
-
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Cause: Poor mixing or temperature differentials.
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Solution: Ensure the reaction coil allows for complete mixing. If the column is heated, ensure the temperature difference between the column effluent and the reagent is not causing issues.
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Q: My system backpressure is steadily increasing. What should I do?
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Cause: Precipitation of the PBPB reagent or its reaction byproducts within the system, particularly in the reaction coil or detector flow cell.
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Solution: Immediately stop the flow and flush the entire system (post-column) with a strong solvent like methanol or isopropanol. If pressure remains high, disconnect components sequentially (detector, reaction coil) to isolate the blockage. Always filter the PBPB reagent to prevent introducing particulates.
-
References
preventing Aflatoxicol degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of aflatoxicol during sample storage and preparation. This compound, a principal metabolite of aflatoxin B1, is critical in toxicological and metabolic studies; ensuring its stability is paramount for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation? A1: The stability of this compound is primarily influenced by four factors: pH, temperature, the composition of the solvent, and exposure to light. Alkaline conditions, elevated temperatures, high aqueous content in solvents, and UV light can all lead to significant degradation.[1][2][3][4]
Q2: How should I store pure this compound standards and stock solutions? A2: For long-term storage (months to years), solid this compound powder should be kept at -20°C.[5] Stock solutions dissolved in an appropriate organic solvent like methanol or chloroform should be stored in amber, silanized glass vials at -20°C or below to maintain stability for months.
Q3: What is the best solvent for preparing and storing this compound solutions? A3: Pure organic solvents such as chloroform, methanol, and acetonitrile are recommended for storing this compound standards. Aflatoxins are generally unstable in aqueous solutions. If an aqueous component is necessary for your experimental design, the organic solvent content should be at least 60% to prevent significant degradation at room temperature.
Q4: How does pH impact the stability of this compound? A4: this compound is highly susceptible to degradation under alkaline conditions. The lactone ring in the aflatoxin structure can be opened under alkaline pH, leading to a loss of the compound. Significant degradation is observed at a pH of 9 and above, while acidic to neutral conditions are generally less destructive.
Q5: Is this compound sensitive to light? A5: Yes. Aflatoxins as a class of compounds are known to be sensitive to UV light. To prevent photodegradation, always store this compound standards and samples in amber vials or protect them from light by wrapping containers in aluminum foil.
Q6: What is the ideal temperature for short-term and long-term storage of this compound solutions? A6: For long-term storage, -20°C is recommended, with -80°C providing even greater stability for solvents. For short-term storage of working solutions, such as in an autosampler, maintaining the temperature at or below 5°C is crucial to minimize degradation, especially in solutions containing water.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Decreasing this compound Concentration in Prepared Solutions
You observe a progressive loss of your analyte in standard or working solutions over a short period.
Caption: Troubleshooting workflow for this compound degradation in solutions.
Issue 2: Low this compound Recovery After Sample Extraction
You are experiencing poor recovery of this compound from your sample matrix (e.g., grains, feed, biological fluids).
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Potential Cause: Inefficient Extraction. The solvent system may not be optimal for your matrix.
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Solution: Employ a proven extraction solvent mixture. A combination of 60-80% methanol in water is effective for many matrices. For some samples, adding a salt like NaCl during extraction can improve recovery by enhancing the partitioning of aflatoxins into the solvent phase.
-
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Potential Cause: Degradation During Homogenization. Mechanical blending or milling can generate heat, which accelerates degradation. Aflatoxin distribution can also be highly heterogeneous in solid samples.
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Solution: To ensure homogeneity without excessive heat, consider slurry blending, where the sample is homogenized with water or a solvent. This creates a more uniform matrix for subsampling. For dry milling, use equipment with a cooling system or mill in shorter bursts.
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Potential Cause: Alkaline Matrix. If the sample matrix itself has a high pH, it can induce degradation upon the addition of the extraction solvent.
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Solution: If compatible with your analytical method, consider acidifying your extraction solvent slightly (e.g., with 0.1% formic acid) to neutralize the sample and protect the this compound.
-
Data Presentation
The following tables summarize quantitative data on factors affecting aflatoxin stability.
Table 1: Effect of Solvent and Temperature on Aflatoxin Stability
| Solvent Composition | Temperature | Stability of Aflatoxin B & G Groups | Reference(s) |
|---|---|---|---|
| 100% Methanol | 22°C | Stable | |
| 100% Acetonitrile or Methanol | 22°C | Stable | |
| 30% Methanol in Water | 22°C | Aflatoxin G1 & G2 show significant decrease | |
| < 20% Organic Solvent in Water | 5°C | Aflatoxin G1 & G2 show significant decrease | |
| > 40% Acetonitrile in Water | 20°C | Aflatoxin B1 & B2 are stable | |
| > 60% Methanol in Water | 20°C | Aflatoxin B1 & B2 are stable |
| Any aqueous solution | 5°C | Significantly more stable than at room temp | |
Table 2: Effect of pH on Aflatoxin Degradation
| pH | Degradation Effect | Time | Reference(s) |
|---|---|---|---|
| ≤ 4 (Acidic) | Significant decrease in toxin content noted | Not specified | |
| 7 (Neutral) | Toxin is relatively stable | Not specified | |
| 8 | ~50% degradation of AFB1 | Not specified | |
| 9 | >50% reduction of AFB1; >95% reduction of AFG2 | 24 hours | |
| 10 (Alkaline) | Maximum degradation observed | Not specified |
| 11.8 | 90% reduction of AFB1 | Not specified | |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
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Reconstitution: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
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Dissolution: Dissolve the powder in a small amount of a solvent like DMSO. For subsequent dilutions, use a high-purity organic solvent such as methanol or acetonitrile.
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Working Standards: Prepare serial dilutions from the stock solution using your mobile phase or a solvent with high organic content (>60%).
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Storage:
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Store the primary stock solution in an amber, silanized glass vial at -20°C or -80°C.
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Store working solutions at 4-5°C and use them within a few days. For any storage longer than 24 hours, freezing is recommended.
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Protocol 2: General Workflow for Sample Extraction
This protocol provides a general framework adaptable to various solid matrices like grains and feed.
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Homogenization: Weigh a representative amount of the sample (e.g., 25 g). Create a slurry by adding water and blending to achieve a homogenous mixture. This is often more effective than dry milling for achieving uniformity.
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Extraction:
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Take a subsample of the slurry (e.g., 2 g).
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Add an extraction solution, such as 125 mL of 70:30 methanol:water containing 5 g of sodium chloride.
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Blend at high speed for 2-3 minutes.
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Filtration: Filter the extract through fluted filter paper to separate the liquid phase.
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Cleanup (Recommended):
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Dilute the filtered extract with water or a buffer as required for cleanup.
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Pass the diluted extract through an immunoaffinity column (IAC) specific for aflatoxins. This step is highly effective at removing matrix interferences.
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Wash the column according to the manufacturer's instructions.
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Elute the aflatoxins with methanol.
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Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol:water, 50:50 v/v) for analysis by HPLC or LC-MS. Ensure the final solution is stored at 5°C in an autosampler pending injection.
Caption: General experimental workflow for this compound sample preparation.
References
- 1. Effect of pH and pulsed electric field process parameters on the aflatoxin reduction in model system using response surface methodology: Effect of pH and PEF on Aflatoxin Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijstre.com [ijstre.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | metabolite of aflatoxin B1 | CAS# 29611-03-8 | InvivoChem [invivochem.com]
troubleshooting poor peak shape of Aflatoxicol in liquid chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the liquid chromatography analysis of Aflatoxicol.
Troubleshooting Guide: Poor Peak Shape
This guide addresses common peak shape problems encountered during the analysis of this compound. The solutions are presented in a question-and-answer format to directly tackle specific issues.
Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise peak integration and resolution.[1][2]
Potential Causes and Solutions:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with this compound, causing tailing.[3]
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Solution:
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Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the analyte.[3] The addition of a small amount of an acid, like formic acid, to the mobile phase can improve peak shape.[4]
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Use of End-Capped Columns: Employ a modern, well-end-capped C18 or C8 column to minimize the number of accessible silanol groups.
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Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or hybrid silica-polymer column, which has fewer or no silanol groups.
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-
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Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.
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Solution:
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Column Washing: Flush the column with a strong solvent to remove contaminants.
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Guard Column: Use a guard column to protect the analytical column from strongly retained compounds in the sample.
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Column Replacement: If the column is old or has been used extensively with complex matrices, it may need to be replaced.
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-
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Mobile Phase Issues: An inappropriate mobile phase composition or buffer strength can contribute to peak tailing.
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Solution:
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Optimize Organic Modifier: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
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Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH.
-
-
Q2: I am observing peak fronting for my this compound standard. What could be the reason?
Peak fronting, where the front of the peak is less steep than the back, can be an indication of several issues.
Potential Causes and Solutions:
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Sample Overload: Injecting too much sample can saturate the column, leading to fronting.
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Solution: Dilute the sample or reduce the injection volume.
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Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, peak fronting can occur.
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Solution: Ensure the sample is completely dissolved. Whenever possible, dissolve the sample in the initial mobile phase.
-
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Column Collapse: A physical collapse of the column bed can create a void at the inlet, leading to distorted peak shapes.
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Solution: This is an irreversible problem, and the column will need to be replaced.
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Q3: My this compound peak is broad. How can I improve its sharpness?
Broad peaks can result in poor resolution and reduced sensitivity.
Potential Causes and Solutions:
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Large Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.
-
Solution: Use shorter tubing with a smaller internal diameter (e.g., 0.125 mm or 0.175 mm). Ensure all connections are made with zero dead volume fittings.
-
-
Low Mobile Phase Elution Strength: If the mobile phase is too weak, the analyte will move slowly through the column, resulting in a broad peak.
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Solution: Increase the percentage of the organic solvent in the mobile phase.
-
-
Column Inefficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks.
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Solution: Replace the column with a new, high-efficiency column.
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Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for this compound analysis?
A: While specific optimization is always necessary, a common starting point for aflatoxin analysis is a reversed-phase method using a C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and methanol. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase is often beneficial for peak shape.
Q: How does pH affect the chromatography of this compound?
A: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For this compound, adjusting the mobile phase pH can help to control secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. Experimenting with a pH range of 3 to 7 is a good starting point for method development.
Q: Should I use a gradient or isocratic elution for this compound analysis?
A: The choice between gradient and isocratic elution depends on the complexity of the sample matrix and the presence of other analytes. For simple mixtures or when analyzing a pure standard, an isocratic method may be sufficient. For complex samples with multiple components that have a wide range of polarities, a gradient elution will likely provide better resolution and peak shape for all compounds of interest.
Data Presentation
The following tables provide examples of mobile phase compositions that have been used for the analysis of other aflatoxins. These can serve as a starting point for developing a method for this compound.
Table 1: Example Mobile Phase Compositions for Aflatoxin Analysis
| Aflatoxin Type | Mobile Phase Composition | Reference |
| Aflatoxin M1 | Acetonitrile:Water:Methanol (30:60:10, v/v/v) | |
| Aflatoxins B1, B2, G1, G2 | Acetic acid:Acetonitrile:Methanol (59:14:27, v/v/v) | |
| Aflatoxins B1, B2, G1, G2 | Acetonitrile:Methanol:Water (8:35:57, v/v/v) |
Experimental Protocols
Protocol: Systematic Troubleshooting of this compound Peak Tailing
This protocol outlines a step-by-step approach to diagnose and resolve peak tailing issues for this compound.
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Initial Assessment:
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Inject a fresh, known concentration of this compound standard.
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Observe the peak shape and calculate the tailing factor. A tailing factor greater than 1.5 is generally considered poor.
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-
Investigate the Mobile Phase:
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Step 2.1: pH Adjustment. Prepare a new mobile phase with the addition of 0.1% formic acid to the aqueous component. Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting the standard. Compare the peak shape to the initial assessment.
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Step 2.2: Organic Modifier. If peak tailing persists, prepare several mobile phases with varying ratios of organic solvent (e.g., increase the acetonitrile or methanol content by 5-10%). Equilibrate the column and inject the standard for each mobile phase composition.
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-
Evaluate the Column:
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Step 3.1: Column Wash. If mobile phase adjustments do not resolve the issue, perform a column wash. Disconnect the column from the detector and flush it to waste with a series of strong solvents (e.g., isopropanol, then tetrahydrofuran, followed by a return to the mobile phase composition).
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Step 3.2: Guard Column Check. If a guard column is in use, remove it and connect the analytical column directly to the injector. Inject the standard and observe the peak shape. If the peak shape improves, the guard column is the source of the problem and should be replaced.
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Step 3.3: Column Replacement. If the above steps do not improve the peak shape, the analytical column may be irreversibly damaged or contaminated. Replace it with a new column of the same type.
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System Check:
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If a new column does not resolve the peak tailing, there may be an issue with the HPLC system. Check for leaks, ensure all fittings are properly made with no dead volume, and verify the performance of the pump and injector.
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Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound peak shape.
References
minimizing ion suppression for Aflatoxicol in electrospray ionization MS
Welcome to the technical support center for the analysis of Aflatoxicol using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound analysis?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2][4] In complex matrices such as biological fluids, food, or feed samples, ion suppression is a significant challenge.
Q2: How can I detect ion suppression in my this compound analysis?
A common method to qualitatively assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip in the baseline signal of this compound at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the most effective strategies to minimize ion suppression for this compound?
Minimizing ion suppression for this compound involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and analytical methodology. The most effective strategies include:
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Advanced Sample Preparation: Employing rigorous cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.
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Chromatographic Optimization: Developing a robust chromatographic method that separates this compound from co-eluting, suppression-inducing compounds.
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Use of Stable Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled this compound internal standard to compensate for signal loss due to ion suppression.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
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Sample Dilution: Diluting the sample extract to reduce the concentration of interfering matrix components.
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Alternative Ionization Techniques: Considering the use of Atmospheric Pressure Photoionization (APPI), which has been shown to be less susceptible to ion suppression for aflatoxins compared to ESI.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound by ESI-MS.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Signal/Poor Sensitivity | - Significant ion suppression from the sample matrix.- Inefficient sample extraction and cleanup.- Suboptimal MS parameters. | - Perform a post-column infusion experiment to identify regions of ion suppression.- Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC).- Optimize MS parameters, including spray voltage, gas flows, and collision energy.- Consider using a more sensitive instrument if available. |
| Poor Reproducibility (High %RSD) | - Variable ion suppression across different samples.- Inconsistent sample preparation. | - Incorporate a stable isotope-labeled internal standard for this compound to normalize the signal.- If an isotopic standard is unavailable, use a closely related structural analog as an internal standard.- Ensure consistent and precise execution of the sample preparation protocol for all samples. |
| Inaccurate Quantification | - Non-linearity of the calibration curve due to matrix effects.- Lack of compensation for ion suppression. | - Prepare matrix-matched calibration standards to mimic the matrix effects in the samples.- Use a stable isotope-labeled internal standard and calculate the response ratio for quantification.- Perform standard addition calibration for particularly complex matrices. |
| Peak Tailing or Splitting | - Co-elution with interfering matrix components.- Poor chromatographic conditions. | - Optimize the LC gradient to better separate this compound from interferences.- Experiment with different analytical columns, such as a Phenyl-Hexyl phase, which can offer different selectivity.- Ensure the mobile phase composition is optimal for this compound peak shape. |
Experimental Protocols
Below are detailed methodologies for key experiments related to minimizing ion suppression for this compound.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix.
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Sample Extraction:
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Homogenize 1 g of the sample with 10 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).
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Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
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Collect the supernatant.
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SPE Cleanup:
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Condition an appropriate SPE cartridge (e.g., a C18 or specialized mycotoxin cleanup column) with 5 mL of methanol followed by 5 mL of water.
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Load 5 mL of the sample extract onto the cartridge.
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Wash the cartridge with 5 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
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Elute the this compound with 5 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
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Final Preparation:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
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Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
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Protocol 2: Post-Column Infusion Experiment
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System Setup:
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Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 10 ng/mL).
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Using a T-connector, infuse this solution into the MS source at a constant flow rate (e.g., 10 µL/min) post-column.
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Set up the LC-MS/MS system with the analytical method used for this compound analysis.
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-
Analysis:
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Begin the infusion and allow the this compound signal to stabilize.
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Inject a blank matrix extract that has been prepared using the same method as the samples.
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Monitor the this compound signal throughout the chromatographic run.
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-
Interpretation:
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A stable baseline indicates no significant ion suppression at any point in the chromatogram.
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A decrease in the signal at a specific retention time indicates ion suppression caused by co-eluting matrix components. This information can be used to adjust the chromatographic method to move the this compound peak away from these regions.
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Quantitative Data Summary
The following table summarizes recovery and matrix effect data for aflatoxins from various studies. While specific data for this compound is limited, these values for related aflatoxins provide a useful reference.
| Analyte(s) | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Aflatoxins B1, B2, G1, G2 | Peanuts, Corn, Nutmeg, Red Pepper | Immunoaffinity Column (IAC) | 89 - 105 | Minimal with APPI | |
| Aflatoxins B1, B2, G1, G2 | Cannabis | SPE (Supel Tox AflaZea) | 102 - 127 | Significant ion suppression observed | |
| Aflatoxins B1, B2, G1, G2, M1, M2 | Chicken Muscle | QuEChERS | - | - | |
| Aflatoxins B1, B2, G1, G2, M1, M2 | Chicken Liver | QuEChERS + Oasis® Ostro | - | - | |
| Aflatoxins B1, B2, G1, G2, M1, M2 | Egg, Plasma | Oasis® Ostro | - | - | |
| Aflatoxins B1, B2, G1, G2, M1, M2 | Milk, Ruminal Fluid | Oasis® PRiME HLB | 24.7–47.8 (milk), 61.4–75.1 (ruminal fluid) | 53.3–80.8 (milk), 21.8–37.2 (ruminal fluid) |
Note: Matrix Effect (%) is often calculated as ((Signal in Matrix / Signal in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized experimental workflow for the analysis of this compound.
Troubleshooting Logic for Ion Suppression
References
selecting appropriate internal standards for Aflatoxicol quantification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantification of Aflatoxicol.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using internal standards.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Recovery of this compound and/or Internal Standard | - Inefficient Extraction: The solvent system may not be optimal for extracting this compound and the internal standard from the sample matrix. - Degradation: this compound or the internal standard may be degrading during sample preparation or analysis. - Improper SPE/IAC Column Conditioning or Elution: The solid-phase extraction (SPE) or immunoaffinity column (IAC) may not be properly conditioned, or the elution solvent may be incorrect. | - Optimize Extraction Solvent: Ensure the extraction solvent (e.g., acetonitrile/water or methanol/water) is appropriate for your matrix.[1] - Protect from Light and High Temperatures: Aflatoxins are sensitive to light and heat. Work in subdued light and avoid high temperatures during sample preparation. - Verify SPE/IAC Protocol: Review the manufacturer's instructions for column conditioning, loading, washing, and elution steps. Ensure solvent composition and volumes are accurate. |
| High Variability in Results (High %RSD) | - Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or vortexing can introduce variability. - Matrix Effects: Ion suppression or enhancement in the mass spectrometer can lead to inconsistent signal intensity.[2] - Internal Standard Addition Error: Inconsistent spiking of the internal standard will lead to variable results. | - Standardize Workflow: Ensure all samples are processed identically. Use calibrated pipettes and consistent timing for each step. - Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[3][4] If using a structural analog, ensure it co-elutes with this compound. - Precise Spiking: Add the internal standard early in the sample preparation process to account for variations in extraction efficiency.[5] Use a calibrated microliter syringe or pipette for accurate addition. |
| Internal Standard Signal is Too Low or Absent | - Incorrect Spiking Concentration: The concentration of the internal standard may be too low. - Degradation of Internal Standard: The internal standard may have degraded due to improper storage or handling. - MS/MS Parameters Not Optimized: The mass spectrometer may not be properly tuned for the internal standard's mass transitions. | - Adjust Concentration: Prepare a working solution of the internal standard at a concentration that provides a strong, stable signal in the mass spectrometer. - Check Storage Conditions: Store internal standard stock solutions in a dark, cold environment (e.g., -20 °C) as recommended by the supplier. - Optimize MS/MS Method: Infuse a solution of the internal standard directly into the mass spectrometer to optimize precursor and product ions, as well as collision energy. |
| Matrix Effects Observed Despite Using an Internal Standard | - Inappropriate Internal Standard: A structural analog that does not co-elute or have similar ionization efficiency to this compound may not adequately compensate for matrix effects. - Extreme Matrix Complexity: Highly complex matrices can cause significant ion suppression that even a good internal standard cannot fully correct. | - Switch to a Stable Isotope-Labeled IS: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard that is chemically identical to the analyte. - Improve Sample Cleanup: Incorporate an additional cleanup step, such as immunoaffinity chromatography (IAC), to remove more matrix components before LC-MS/MS analysis. - Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby mitigating their effect on ionization. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C-Aflatoxicol or d-Aflatoxicol). SIL internal standards have the same chemical and physical properties as the analyte, meaning they behave identically during sample extraction, cleanup, chromatography, and ionization. This allows for the most accurate correction of matrix effects and variations in the analytical process.
Q2: Are there alternatives to stable isotope-labeled internal standards?
Yes, structural analogs can be used as an alternative. These are compounds with a similar chemical structure to this compound. They are often more cost-effective than SIL standards. However, they may not co-elute perfectly with the analyte and may have different ionization efficiencies, which can lead to less accurate quantification compared to SIL standards.
Q3: When should I add the internal standard to my sample?
The internal standard should be added as early as possible in the sample preparation workflow, ideally before the initial extraction step. This ensures that the internal standard experiences the same potential losses as the analyte during all subsequent steps, including extraction, cleanup, and concentration, allowing for accurate correction.
Q4: Can I use an internal standard for one aflatoxin to quantify another?
This is not recommended. For the most accurate results, a dedicated internal standard should be used for each analyte being quantified. Using a single internal standard for multiple analytes can lead to significant quantification errors, as it may not adequately correct for differences in extraction efficiency, chromatographic behavior, and ionization response among the different analytes.
Q5: How do I choose the right concentration for my internal standard?
The concentration of the internal standard should be chosen to provide a clear, stable, and reproducible signal in the analytical instrument, typically in the mid-range of the calibration curve for the analyte. It should be high enough to be easily detectable but not so high that it saturates the detector.
Comparison of Internal Standards for this compound Quantification
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard |
| Principle | A form of the analyte where one or more atoms are replaced by a heavy isotope (e.g., ¹³C, ²H). Chemically identical to the analyte. | A molecule with a similar, but not identical, chemical structure to the analyte. |
| Accuracy | High. Provides the most accurate correction for matrix effects and procedural variations. | Moderate to High. Accuracy depends on how closely the analog's properties match the analyte's. |
| Matrix Effect Compensation | Excellent. Co-elutes with the analyte and has the same ionization efficiency, effectively correcting for ion suppression or enhancement. | Good. Can compensate for matrix effects if it co-elutes and has similar ionization behavior. |
| Cost | High. Synthesis is complex and expensive. | Lower. Generally more affordable than SIL standards. |
| Availability | May be limited for less common analytes like this compound. | Generally more widely available for common classes of compounds. |
| Recommendation | Gold Standard. Highly recommended for methods requiring the highest accuracy and for complex matrices. | A viable alternative when SIL standards are unavailable or cost-prohibitive, but requires careful validation. |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general procedure for the quantification of this compound in a biological matrix using a stable isotope-labeled internal standard. Note: This is a template and may require optimization for specific matrices and instrumentation.
1. Materials and Reagents
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This compound analytical standard
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¹³C-Aflatoxicol (or other suitable SIL internal standard)
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HPLC-grade acetonitrile, methanol, and water
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Formic acid or ammonium acetate
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Solid-Phase Extraction (SPE) or Immunoaffinity Columns (IAC) for cleanup
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Calibrated pipettes and autosampler vials
2. Standard Preparation
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
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Prepare a stock solution of ¹³C-Aflatoxicol (e.g., 1 mg/mL) in methanol.
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From the stock solutions, prepare a series of working standard solutions for the calibration curve by diluting with the mobile phase or an appropriate solvent.
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Prepare an internal standard spiking solution at a concentration that will yield a robust signal in the final sample volume (e.g., 100 ng/mL).
3. Sample Preparation
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Homogenize the sample matrix (e.g., tissue, plasma).
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To 1 g of the homogenized sample, add the internal standard spiking solution (e.g., 10 µL of 100 ng/mL ¹³C-Aflatoxicol).
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Add 5 mL of extraction solvent (e.g., acetonitrile:water, 80:20 v/v).
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Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
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Collect the supernatant.
4. Sample Cleanup (Immunoaffinity Column Example)
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Dilute the supernatant with phosphate-buffered saline (PBS) as recommended by the IAC manufacturer.
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Pass the diluted extract through the immunoaffinity column at a slow, steady rate.
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Wash the column with water to remove interfering substances.
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Elute the this compound and internal standard from the column with methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in a known volume of the initial mobile phase (e.g., 200 µL).
5. LC-MS/MS Analysis
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LC System: UHPLC system
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Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
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Mobile Phase B: Methanol with 0.1% formic acid or 10 mM ammonium acetate
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Flow Rate: 0.2-0.4 mL/min
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Injection Volume: 5-10 µL
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MS System: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Scan Type: Multiple Reaction Monitoring (MRM)
Example MRM Transitions (to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 315.1 | 287.1 | To be optimized |
| ¹³C-Aflatoxicol | [M+H]+ of SIL | To be optimized | To be optimized |
Note: The precursor ion for this compound is based on its molecular weight (314.3 g/mol ) plus a proton. Product ions need to be determined by direct infusion and fragmentation of an analytical standard.
6. Data Analysis
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Construct a calibration curve by plotting the peak area ratio (this compound/¹³C-Aflatoxicol) against the concentration of the this compound standards.
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Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Workflow for Internal Standard Selection
Caption: A decision-making workflow for selecting an appropriate internal standard for this compound quantification.
References
overcoming low sensitivity for Aflatoxicol in complex biological matrices
Welcome to the technical support center for the analysis of Aflatoxicol (AFL) in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low sensitivity and matrix interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AFL) and why is it difficult to detect in biological samples?
This compound is a major metabolic product of Aflatoxin B1 (AFB1), one of the most potent naturally occurring carcinogens. Detecting AFL at low concentrations in complex biological matrices like serum, plasma, or tissue homogenates is challenging due to its presence at trace levels and significant interference from matrix components such as proteins, lipids, and salts. These interferences can mask the analyte's signal, leading to low sensitivity and inaccurate quantification.[1][2]
Q2: What is the most effective method for sample cleanup before this compound analysis?
Immunoaffinity column (IAC) cleanup is widely regarded as the gold standard for extracting and purifying aflatoxins from complex food and biological samples.[2] These columns utilize monoclonal antibodies with high specificity for the aflatoxin structure, allowing for excellent separation from matrix interferences.[3][4] This results in a much cleaner sample extract, which significantly enhances sensitivity and reduces matrix effects in subsequent analysis by HPLC-FLD or LC-MS/MS.
Q3: How can I overcome matrix effects in LC-MS/MS analysis of this compound?
Matrix effects, which cause ion suppression or enhancement, are a primary challenge in LC-MS/MS analysis. The most effective strategies to mitigate them include:
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Efficient Sample Cleanup: Using immunoaffinity columns is highly recommended to remove the majority of interfering compounds.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches your sample can help compensate for signal suppression or enhancement.
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Isotopically Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is the most accurate way to correct for both matrix effects and variations in extraction recovery.
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Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization, though this may compromise detection limits if the analyte concentration is already very low.
Q4: Is derivatization necessary to detect this compound using HPLC with fluorescence detection (FLD)?
Aflatoxins B1 and G1 have naturally weak fluorescence in the polar mobile phases used in reversed-phase HPLC. To enhance their signal, a derivatization step is required. This is typically done post-column by reacting the aflatoxins with bromine or iodine. Since this compound is a metabolite of AFB1, it is likely that its native fluorescence is also low. Therefore, incorporating a post-column derivatization step is a critical strategy to explore for improving detection sensitivity with HPLC-FLD.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Problem 1: Low or No Recovery After Sample Preparation
You've processed your sample (e.g., through an immunoaffinity column) but see little to no this compound in your final extract.
| Possible Cause | Recommended Solution & Explanation |
| Inefficient Initial Extraction | Ensure your sample homogenization is thorough and that the extraction solvent is appropriate. A common solvent mixture for aflatoxins is methanol/water (e.g., 80:20 v/v), which effectively extracts these moderately polar compounds from the sample matrix. For dry samples, initial hydration may be necessary to improve solvent penetration. |
| Incorrect Sample Loading Conditions for IAC | The pH and solvent composition of the sample extract loaded onto the immunoaffinity column are critical for antibody-antigen binding. The extract is typically diluted with a phosphate-buffered saline (PBS) solution to ensure the pH is neutral (6.0-8.0) and the organic solvent concentration is low, which facilitates optimal antibody binding. |
| Low IAC Cross-Reactivity with this compound | Verify the specifications of your immunoaffinity column. While many "total aflatoxin" columns bind B1, B2, G1, and G2, their cross-reactivity with metabolites like this compound may vary. If recovery remains low, consider sourcing an antibody specifically developed or tested for this compound. |
| Incomplete Elution from IAC | Ensure you are using the correct elution solvent, typically 100% methanol or acetonitrile, to disrupt the antibody-antigen interaction. Pass the solvent through the column slowly (e.g., 1 drop/second) to allow sufficient time for elution. Forcing air through the column after elution helps recover the full eluate volume. |
Problem 2: Poor Sensitivity or No Signal in LC-MS/MS
Your method works for standards in solvent, but the this compound peak is weak or absent when analyzing a matrix sample.
| Possible Cause | Recommended Solution & Explanation |
| Severe Ion Suppression | This is the most common cause of low sensitivity in LC-MS/MS and is due to co-eluting matrix components interfering with the ionization of this compound in the MS source. The most effective solution is to improve sample cleanup, with immunoaffinity columns being the preferred method. If ion suppression persists, using matrix-matched standards or an isotopically labeled internal standard is crucial for accurate quantification. |
| Suboptimal MS/MS Parameters | Instrument parameters must be optimized specifically for this compound. Infuse a standard solution directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺) and to optimize the collision energy for the most stable and abundant product ions. This process is essential for creating sensitive and specific Multiple Reaction Monitoring (MRM) transitions. |
| Inappropriate Mobile Phase | The mobile phase composition affects both chromatographic separation and ionization efficiency. For aflatoxins, common mobile phases include water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization. Experiment with different mobile phase compositions and additives to find the optimal conditions for this compound. |
Problem 3: Poor Sensitivity or Peak Shape in HPLC-FLD
You are using HPLC with a fluorescence detector, but the this compound peak is small, broad, or poorly resolved.
| Possible Cause | Recommended Solution & Explanation |
| Low Native Fluorescence | As a metabolite of AFB1, this compound likely requires derivatization to achieve sensitive detection with FLD. Implement a post-column derivatization system, such as an electrochemical cell (Kobra® Cell) to generate bromine, which reacts with the analyte to form a highly fluorescent product. |
| Poor Chromatographic Resolution | If the this compound peak is co-eluting with an interfering peak from the matrix, optimize your HPLC method. Adjust the mobile phase gradient, change the flow rate, or try a different C18 column chemistry (e.g., one with aqueous stability) to improve separation. |
| Incorrect FLD Wavelengths | While the typical excitation/emission wavelengths for derivatized aflatoxins are around 360 nm (excitation) and 440-455 nm (emission), these may need to be optimized for the this compound derivative. Perform a wavelength scan using a concentrated standard to determine the optimal excitation and emission maxima. |
Quantitative Data from Aflatoxin Studies
The following tables summarize typical performance data for the analysis of major aflatoxins in various matrices. While specific data for this compound is limited in the literature, these values can serve as a benchmark for validating your own this compound method.
Table 1: Method Performance for Aflatoxins in Biological & Complex Matrices
| Analyte | Matrix | Cleanup Method | Detection Method | Recovery (%) | LOQ | Citation |
| Aflatoxin M1 | Milk | IAC | HPLC-FLD | 74% | Not specified | |
| Aflatoxin B1 | Corn | IAC | HPLC-FLD | 82 - 84% | Not specified | |
| Aflatoxins | Nuts | IAC | LC-MS/MS | 71 - 108% | 0.05 µg/kg | |
| Aflatoxins | Animal Feed | DLLME-MSPE | HPLC-FLD | Not specified | 0.087-0.632 ng/mL | |
| Aflatoxins | Infant Formula | EMR—Lipid dSPE | LC-MS/MS | 88 - 113% | 0.025 ng/mL (M1) | |
| Aflatoxin B1-lys | Serum | SPE | LC-MS/MS | 112% | <0.2 ng/mL | |
| Aflatoxins | Spiked Urine | IAC | HPLC-FLD | Not specified | 6.8 - 18 pg/mL |
Experimental Protocols
Protocol 1: Immunoaffinity Column (IAC) Cleanup for this compound in Serum/Plasma
This protocol provides a general procedure for sample cleanup. It should be optimized and validated for your specific matrix and application.
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Sample Preparation:
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Allow frozen serum/plasma samples to thaw at room temperature.
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Centrifuge the sample (e.g., at 4000 x g for 10 minutes) to pellet any precipitated proteins or lipids.
-
-
Extraction and Dilution:
-
Take 1 mL of the clear supernatant and transfer it to a clean glass tube.
-
Add 4 mL of Phosphate-Buffered Saline (PBS) containing 0.1% Tween-20. Vortex for 30 seconds. This dilution reduces matrix viscosity and adjusts the sample to conditions optimal for antibody binding.
-
-
IAC Loading:
-
Allow the immunoaffinity column to reach room temperature.
-
Pass the entire 5 mL of the diluted sample through the IAC at a slow, steady flow rate (approx. 1-2 drops per second). Do not apply excessive pressure.
-
-
Washing:
-
After the entire sample has passed through, wash the column with 10 mL of purified water to remove unbound matrix components.
-
Pass air through the column to remove any remaining wash solution.
-
-
Elution:
-
Place a clean collection vial under the column outlet.
-
Slowly pass 1.5 mL of HPLC-grade methanol through the column to elute the bound this compound. Collect the entire volume.
-
Wait for 1 minute, then slowly pass an additional 1.5 mL of methanol through the column, collecting it in the same vial.
-
Gently force air through the column to ensure all the eluate is collected.
-
-
Final Preparation:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a known, small volume (e.g., 200 µL) of your initial mobile phase (e.g., 80:20 water:methanol) for injection into the LC system.
-
Protocol 2: Key Steps for LC-MS/MS Method Optimization
-
Direct Infusion: Infuse a ~1 µg/mL standard solution of this compound in mobile phase directly into the mass spectrometer to find the precursor ion (likely [M+H]⁺) in positive electrospray ionization (ESI) mode.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion. Vary the collision energy to find the optimal energy that produces at least two stable, abundant, and specific product ions.
-
MRM Transition Setup: Program the mass spectrometer to monitor the transitions from your precursor ion to your selected product ions (e.g., one for quantification, one for confirmation).
-
Chromatographic Separation: Develop an HPLC gradient using a C18 column that provides a sharp, symmetrical peak for this compound, well-separated from the solvent front and any potential matrix interferences.
-
Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, source temperature, and gas flows, to achieve the maximum stable signal for this compound.
-
Validation: Validate the method by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision using spiked blank matrix samples.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Decision tree for troubleshooting low sensitivity issues.
Caption: Principle of immunoaffinity column (IAC) cleanup.
References
Technical Support Center: Improving the Separation of Aflatoxicol Diastereomers by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the chiral separation of Aflatoxicol diastereomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral chromatographic separation of this compound diastereomers.
| Problem | Potential Causes | Solutions |
| Poor Resolution (Rs < 1.5) | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based CSPs like amylose or cellulose derivatives are often a good starting point.[1] Consider both normal-phase and reversed-phase columns. |
| Suboptimal mobile phase composition. | Normal-Phase: Adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the alcohol percentage can significantly impact selectivity. Reversed-Phase: Modify the ratio of the aqueous component to the organic modifier (e.g., acetonitrile, methanol). The type of organic modifier can also influence the separation. | |
| Incorrect mobile phase additives. | For basic analytes, consider adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in normal-phase chromatography to improve peak shape and resolution. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) may be beneficial. | |
| Inappropriate column temperature. | Temperature affects the thermodynamics of the chiral recognition process.[2] Systematically evaluate a range of temperatures (e.g., 10°C to 40°C in 5°C increments) to find the optimum for resolution. Lower temperatures often, but not always, improve separation. | |
| Flow rate is too high. | Chiral separations often benefit from lower flow rates than typical achiral separations.[3] Try reducing the flow rate to enhance the interaction time between the analytes and the CSP. | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Mobile Phase Modification: Add a competitor to the mobile phase. For basic compounds, a small amount of a basic additive (e.g., TEA, DEA) can reduce tailing by competing for active sites on the stationary phase. pH Adjustment (Reversed-Phase): Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analytes to maintain a consistent ionization state. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | If the column has been in use for a long time, performance may degrade.[4] For immobilized polysaccharide-based columns, a regeneration procedure using strong solvents like DMF or DCM may restore performance.[4] Always consult the column manufacturer's instructions before attempting regeneration. | |
| Peak Splitting or Broadening | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume. |
| Partially blocked column frit. | Reverse flush the column at a low flow rate. If this does not resolve the issue, the frit may need to be replaced. Using a guard column can help prevent frit blockage. | |
| Column void or channeling. | This can occur from improper packing or harsh operating conditions. A void at the head of the column can sometimes be addressed by carefully repacking the inlet. However, in most cases, the column will need to be replaced. | |
| Co-elution of an interfering compound. | If peak splitting is only observed for the analyte peaks and not a standard, it may indicate the presence of a co-eluting impurity. Adjusting the mobile phase composition or changing to a different CSP may be necessary to resolve the two compounds. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase composition. |
| Mobile phase instability. | Prepare fresh mobile phase daily, especially if it contains volatile components or additives that may degrade. | |
| Temperature fluctuations. | Use a column oven to maintain a constant and consistent column temperature. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating this compound diastereomers?
A1: There is no single "best" CSP for all separations. The selection is often empirical. However, polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are widely used and have demonstrated broad applicability for a range of chiral compounds. It is recommended to screen a selection of CSPs with different chiral selectors to identify the most suitable one for this compound diastereomers.
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: Both normal-phase and reversed-phase chromatography can be effective for chiral separations.
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Normal-phase chromatography (e.g., hexane/alcohol mobile phases) often provides excellent selectivity for many chiral compounds on polysaccharide-based CSPs.
-
Reversed-phase chromatography (e.g., water/acetonitrile or water/methanol mobile phases) can be advantageous due to its compatibility with mass spectrometry (MS) detection and its ability to handle more polar analytes. The choice will depend on the specific this compound diastereomers, their solubility, and the desired detection method.
Q3: How does temperature affect the separation of this compound diastereomers?
A3: Temperature is a critical parameter that influences the thermodynamics of the interaction between the analytes and the CSP.
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Lowering the temperature often increases the strength of the chiral recognition interactions, leading to better resolution. However, this can also lead to broader peaks and longer analysis times.
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Increasing the temperature can improve peak efficiency (narrower peaks) and reduce analysis time, but may decrease selectivity. It is crucial to optimize the temperature for your specific method to achieve the best balance between resolution and analysis time. In some cases, a reversal of elution order can be observed with changes in temperature.
Q4: My peaks are tailing. What is the most common cause and how can I fix it?
A4: Peak tailing in chiral chromatography is often caused by secondary interactions between the analyte and residual silanol groups on the silica support of the stationary phase. For basic compounds like this compound, adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1%) can significantly improve peak shape by masking these secondary interaction sites.
Q5: I see split peaks for my this compound diastereomers. What should I check first?
A5: First, determine if the splitting is occurring for all peaks or just the analyte peaks.
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If all peaks are split: This suggests a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.
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If only the analyte peaks are split: This could be due to the sample solvent being too strong compared to the mobile phase, causing the sample to spread on injection. Try dissolving your sample in the mobile phase. It is also possible that you have co-elution with an impurity, which can be investigated by changing the mobile phase composition or trying a different chiral column.
Experimental Protocols
While a universally optimized protocol for all this compound diastereomers is not available, the following provides a starting point for method development based on common practices for chiral separations of related compounds.
Sample Preparation from Fungal Cultures
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Extraction:
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For liquid cultures, an aliquot of the culture broth can be extracted directly with a solvent like chloroform.
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For solid cultures, the mycelium can be scraped and extracted with a suitable solvent.
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Vortex or sonicate the sample with the extraction solvent to ensure efficient extraction.
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Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Clean-up (if necessary):
-
The organic extract can be passed through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
-
Alternatively, a simple filtration through a 0.22 µm or 0.45 µm syringe filter may be sufficient, depending on the cleanliness of the sample.
-
-
Solvent Exchange:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase to be used for the HPLC analysis. This is crucial to prevent peak distortion.
-
Chiral HPLC Method Development: A General Approach
Initial Screening Conditions:
-
Columns:
-
Chiralpak® AD-H (amylose-based)
-
Chiralcel® OD-H (cellulose-based)
-
-
Mobile Phase (Normal-Phase):
-
Start with a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
If the retention time is too long, increase the percentage of IPA. If the resolution is poor, decrease the percentage of IPA.
-
-
Mobile Phase (Reversed-Phase):
-
Start with a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Adjust the organic modifier percentage to optimize retention and resolution.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for this compound (e.g., 254 nm or 365 nm).
Optimization:
-
Mobile Phase Composition: Systematically vary the ratio of the mobile phase components in small increments (e.g., 2-5%).
-
Alcohol Modifier (Normal-Phase): Evaluate different alcohol modifiers such as ethanol or n-butanol, as they can offer different selectivity.
-
Additives: If peak shape is poor, add 0.1% of an appropriate additive (e.g., TFA for acidic compounds, DEA for basic compounds).
-
Temperature: Investigate the effect of temperature in the range of 10-40°C.
-
Flow Rate: Once a good separation is achieved, the flow rate can be optimized to balance analysis time and resolution.
Visualizations
Caption: General experimental workflow for the chiral separation of this compound diastereomers.
Caption: Troubleshooting workflow for improving this compound diastereomer separation.
References
Technical Support Center: Aflatoxicol In Vitro Assay Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aflatoxicol in in vitro assays. The information is designed to help address common issues related to the stability of this compound in various assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound, a metabolite of aflatoxin B1, shares structural similarities with other aflatoxins. While specific stability data for this compound in common in vitro assay buffers is limited in published literature, the stability of the broader aflatoxin group suggests that they are generally stable within a pH range of 3 to 10. However, aflatoxins are known to be unstable in aqueous solutions with a high percentage of water, and their stability can be influenced by temperature, UV light exposure, and the composition of the buffer. For instance, aflatoxins are susceptible to degradation under UV irradiation.
Q2: Are there recommended solvents for preparing stock solutions of this compound?
Aflatoxins are soluble in organic solvents like methanol, benzene, chloroform, and acetonitrile. To maintain stability, it is common practice to prepare stock solutions in an organic solvent, such as 70% methanol, and store them at low temperatures (e.g., -20°C) in amber vials to protect from light. When preparing working solutions in aqueous buffers, it is advisable to minimize the final concentration of the organic solvent to avoid cytotoxicity in cell-based assays, while also considering that a certain percentage of organic solvent (e.g., at least 20%) may be necessary to counteract instability in aqueous solutions.
Q3: How does pH affect the stability of this compound in assay buffers?
While specific data for this compound is scarce, studies on aflatoxin B1 indicate that extreme pH values can lead to degradation. Aflatoxins are generally considered stable in a pH range of 3 to 10. For most in vitro assays, maintaining a physiological pH (around 7.4) is crucial for both the stability of the compound and the viability of the biological system being studied. It is important to note that the lactone ring in the aflatoxin structure can be susceptible to opening under alkaline conditions, which can alter its biological activity.
Q4: Can I expect this compound to be stable in common cell culture media like DMEM or RPMI-1640?
There is no direct evidence in the provided search results detailing the stability of this compound in complex cell culture media such as DMEM or RPMI-1640. These media contain various components, including vitamins, amino acids, and salts, which could potentially interact with this compound and affect its stability over time. Given the inherent instability of aflatoxins in aqueous solutions, it is recommended to prepare fresh working solutions of this compound in culture media immediately before use and to minimize the incubation time whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in aqueous buffer | Prepare fresh working solutions of this compound for each experiment. Avoid prolonged storage of diluted aqueous solutions. If possible, perform a time-course experiment to assess the stability of this compound in your specific assay buffer under your experimental conditions (temperature, light exposure). |
| Adsorption to plasticware | Silanizing glassware can help prevent the adsorption of aflatoxins. If using plasticware, consider pre-coating with a blocking agent like bovine serum albumin (BSA), if compatible with your assay. |
| Photodegradation | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever feasible. |
| Incorrect solvent for stock solution | Ensure that the stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) and that the final concentration of the organic solvent in the assay is compatible with the experimental system and does not exceed cytotoxic levels. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent preparation of working solutions | Standardize the protocol for preparing working solutions, ensuring the same dilution factor and mixing procedure are used each time. |
| Temperature fluctuations during incubation | Ensure that the incubator or water bath maintains a stable and accurate temperature throughout the experiment. |
| Differential exposure to light | Treat all samples, including controls and standards, with the same level of light protection to ensure consistency. |
Data Presentation
Table 1: General Stability Considerations for Aflatoxins in Solution
| Factor | General Observation | Recommendation |
| pH | Stable in a wide pH range (3-10). | Maintain physiological pH (e.g., 7.4) for most in vitro assays. |
| Aqueous Solutions | Unstable in solutions with a high water content. | Prepare fresh dilutions in aqueous buffers. Consider adding a small percentage of organic solvent (e.g., >20%) if compatible with the assay. |
| Organic Solvents | Soluble and more stable in methanol, acetonitrile, and chloroform. | Prepare stock solutions in an appropriate organic solvent. |
| Temperature | Stability is generally better at lower temperatures. | Store stock solutions at -20°C. Keep working solutions on ice when not in immediate use. |
| Light | Unstable upon exposure to UV light. | Store and handle solutions in light-protected containers (e.g., amber vials). |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound in 100% methanol or acetonitrile to a concentration of 1-10 mg/mL. Store this stock solution in an amber glass vial at -20°C.
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Intermediate Dilution: On the day of the experiment, allow the stock solution to come to room temperature. Prepare an intermediate dilution in the same organic solvent.
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Final Working Solution: Just before adding to the cells, dilute the intermediate solution into the pre-warmed cell culture medium (e.g., DMEM or RPMI-1640) to the final desired concentration. The final concentration of the organic solvent should typically be less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Application to Cells: Immediately add the final working solution to the cell cultures.
-
Controls: Prepare a vehicle control with the same final concentration of the organic solvent in the cell culture medium.
Protocol 2: General In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare this compound working solutions as described in Protocol 1. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: Workflow for conducting in vitro assays with this compound.
Technical Support Center: Aflatoxicol Analysis in Human Breast Milk
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of aflatoxicol analysis in human breast milk. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound in human breast milk.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | 1. Inefficient Extraction: this compound may not be effectively extracted from the breast milk matrix. | • Optimize Extraction Solvent: Experiment with different solvent mixtures (e.g., acetonitrile/water, methanol/water) and ratios. • Increase Extraction Time/Agitation: Extend vortexing or shaking times to ensure thorough mixing. • Evaluate pH: Adjust the pH of the sample or extraction solvent to improve this compound solubility and extraction efficiency. |
| 2. Analyte Degradation: this compound may be unstable under the experimental conditions. | • Protect from Light: Aflatoxins are light-sensitive. Conduct all experimental steps under amber or low-light conditions. • Control Temperature: Avoid high temperatures during sample preparation and storage. Store samples at -20°C or lower. • Use Fresh Solvents: Degraded solvents can affect analyte stability. | |
| 3. Poor Recovery from Cleanup: this compound may be lost during the solid-phase extraction (SPE) or immunoaffinity column (IAC) cleanup step. | • Check SPE Cartridge/IAC Capacity: Ensure the column capacity is not exceeded by the amount of analyte or matrix components. • Optimize Elution Solvent: The elution solvent may not be strong enough to desorb this compound completely. Test different solvents and volumes. For IAC, methanol is a common elution solvent. • Control Flow Rate: A flow rate that is too fast during sample loading or elution can lead to incomplete binding or elution. | |
| 4. Instrumental Issues: Low sensitivity of the HPLC-FLD or LC-MS/MS system. | • Check Detector Settings: Ensure the fluorescence detector excitation and emission wavelengths are optimized for this compound (or its derivative). For MS/MS, confirm the precursor and product ion transitions and collision energies. • Column Performance: The analytical column may be degraded or contaminated. Wash or replace the column. • Derivatization Issues (for HPLC-FLD): Incomplete or failed derivatization will result in a weak or absent signal. Verify the freshness and concentration of derivatizing agents (e.g., TFA, PBPB). | |
| High Background Noise or Interfering Peaks | 1. Matrix Effects: Co-eluting compounds from the breast milk matrix can interfere with the analyte signal.[1][2][3] | • Improve Sample Cleanup: Employ a more selective cleanup method, such as immunoaffinity columns (IAC) specific for aflatoxins.[4] QuEChERS with a lipid removal step can also be effective.[1] • Optimize Chromatographic Separation: Adjust the mobile phase gradient, column type, or temperature to separate the interfering peaks from the this compound peak. • Use Matrix-Matched Standards: Prepare calibration standards in a blank breast milk extract to compensate for matrix effects. |
| 2. Contamination: Contamination from glassware, solvents, or the instrument. | • Use High-Purity Solvents and Reagents: Ensure all chemicals are of analytical or HPLC grade. • Thoroughly Clean Glassware: Wash all glassware with appropriate cleaning agents and rinse with high-purity solvent. • Run Blanks: Analyze blank samples (solvent and matrix blanks) to identify sources of contamination. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much sample or analyte onto the column. | • Dilute the Sample: Reduce the concentration of the sample extract before injection. |
| 2. Incompatible Injection Solvent: The solvent used to dissolve the final extract is too different from the mobile phase. | • Reconstitute in Mobile Phase: Whenever possible, dissolve the dried extract in the initial mobile phase composition. | |
| 3. Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase. | • Wash the Column: Use a strong solvent wash to clean the column. • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. • Replace the Column: If washing is ineffective, the column may need to be replaced. | |
| Inconsistent Results (Poor Reproducibility) | 1. Inconsistent Sample Preparation: Variations in extraction, cleanup, or derivatization steps between samples. | • Standardize the Protocol: Ensure all samples are processed using the exact same volumes, times, and conditions. Use of automated sample preparation can improve consistency. • Ensure Complete Solvent Evaporation and Reconstitution: Inconsistent volumes after these steps will lead to variability. |
| 2. Fluctuations in Instrument Performance: Drifting detector response or unstable spray in MS. | • Allow for Instrument Equilibration: Ensure the HPLC/LC-MS system is fully equilibrated before starting the analytical run. • Monitor System Suitability: Inject a standard periodically throughout the run to monitor for any drift in retention time or response. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound analysis in breast milk?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of multiple mycotoxins, including this compound, in human breast milk. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is also a widely used and sensitive technique, often requiring a derivatization step to enhance the fluorescence of aflatoxins.
Q2: How can I effectively remove lipids from breast milk samples?
A2: The high lipid content in breast milk can interfere with the analysis. A common approach is centrifugation of the milk sample to separate the fat layer, which can then be discarded. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by a dispersive solid-phase extraction (dSPE) cleanup with a lipid-removing sorbent is also an effective strategy.
Q3: What type of sample cleanup is recommended for this compound analysis?
A3: Immunoaffinity columns (IACs) are highly recommended for cleaning up complex matrices like breast milk before aflatoxin analysis. These columns contain antibodies that specifically bind to aflatoxins, providing a very clean extract and reducing matrix effects. Solid-phase extraction (SPE) with various sorbents is another effective cleanup method.
Q4: Is derivatization necessary for this compound analysis by HPLC-FLD?
A4: Aflatoxins B1 and G1 require derivatization to enhance their native fluorescence for sensitive detection by HPLC-FLD. While this compound has some native fluorescence, derivatization, often with trifluoroacetic acid (TFA) pre-column or with reagents like pyridinium hydrobromide perbromide (PBPB) post-column, can significantly improve sensitivity. Post-column photochemical derivatization using UV light is another option that avoids the use of hazardous chemical reagents.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: Matrix effects are a common challenge in the analysis of trace contaminants in complex biological fluids. To minimize them, you can:
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Improve sample cleanup: Use selective methods like immunoaffinity columns.
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Use stable isotope-labeled internal standards: This is the most effective way to compensate for matrix effects and variations in recovery.
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Prepare matrix-matched calibration curves: This involves preparing your calibration standards in a blank matrix that is free of the analyte.
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Dilute the sample extract: This can reduce the concentration of interfering matrix components, but may compromise the limit of detection.
Q6: What are typical recovery rates and limits of quantification for this compound in breast milk?
A6: In a multi-mycotoxin LC-MS/MS method, the extraction recovery for this compound in breast milk was reported to be between 74% and 116%, with a limit of quantification (LOQ) ranging from 0.009 to 2.9 ng/mL for the various mycotoxins analyzed. For other aflatoxins in milk, methods using immunoaffinity column cleanup followed by HPLC-FLD have achieved recoveries of over 90% and limits of detection (LOD) in the low ng/L range.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on aflatoxin analysis in milk. Note that data specifically for this compound in breast milk is limited, so data for other aflatoxins and in different types of milk are included for reference.
| Analyte(s) | Matrix | Analytical Method | Sample Cleanup | Recovery (%) | LOQ/LOD | Reference |
| 28 Mycotoxins (incl. This compound) | Human Breast Milk | LC-MS/MS | QuEChERS with freeze-out step | 74-116 | 0.009-2.9 ng/mL | |
| Aflatoxin M1 | Milk | LC-MS/MS | Acetonitrile extraction, NaCl partitioning | 70-130 | LOD: 0.15 ppb | |
| Aflatoxins B1, B2, G1, G2 | Infant Formula | LC-MS/MS | QuEChERS with EMR—Lipid dSPE | 88-113 | - | |
| Aflatoxin M1 | Milk | HPLC-FLD | Immunoaffinity Column | >80 | LOD: 0.005 µg/kg | |
| Aflatoxins B1, B2, G1, G2 | Milk | HPLC-FLD | Packed-nanofiber SPE | 80.22-96.21 | - | |
| Aflatoxin M1 and M2 | Raw Milk | HPLC-FLD | Immunoaffinity Column | 85-115 | LOD: 0.005-0.01 ng/mL, LOQ: 0.015-0.03 ng/mL | |
| Aflatoxin M1 | Milk and Dairy | HPLC-FLD | Immunoaffinity Column | - | LOD: 0.002 µg/kg, LOQ: 0.007 µg/kg | |
| Aflatoxin M1 | Milk | HPLC | Immunoaffinity Column | - | LOD: 0.002 ppb, LOQ: 0.010 ppb |
Detailed Experimental Protocol: this compound Analysis by LC-MS/MS
This protocol is a generalized procedure based on common methods for mycotoxin analysis in milk and should be optimized and validated for your specific laboratory conditions and instrumentation.
1. Sample Preparation and Extraction
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1.1. Defatting:
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Thaw frozen breast milk samples at room temperature.
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Centrifuge 5-10 mL of breast milk at 4000 x g for 15 minutes at 4°C.
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Carefully remove the upper lipid layer using a clean pipette or spatula.
-
-
1.2. Extraction (QuEChERS-based):
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To 5 mL of the defatted milk, add 10 mL of acetonitrile.
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Add an appropriate amount of a stable isotope-labeled internal standard for this compound if available.
-
Vortex vigorously for 10 minutes.
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Add 2 g of anhydrous magnesium sulfate (MgSO₄) and 0.5 g of sodium chloride (NaCl).
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Vortex immediately for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
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2. Sample Cleanup
-
2.1. Immunoaffinity Column (IAC) Cleanup (Recommended for higher selectivity):
-
Take the supernatant (acetonitrile layer) from the extraction step and dilute it with phosphate-buffered saline (PBS) to reduce the organic solvent concentration to <10%.
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Allow the IAC to come to room temperature.
-
Pass the diluted extract through the IAC at a slow, steady flow rate (e.g., 1-2 drops per second).
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Wash the column with 10 mL of deionized water to remove unbound matrix components.
-
Elute the bound this compound with 2-4 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
2.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup (Alternative):
-
Transfer an aliquot of the supernatant from the extraction step to a dSPE tube containing MgSO₄ and a suitable sorbent (e.g., C18 or a lipid-removing sorbent).
-
Vortex for 2 minutes.
-
Centrifuge at high speed for 5 minutes.
-
Take an aliquot of the cleaned supernatant and evaporate to dryness.
-
3. Reconstitution and Analysis
-
3.1. Reconstitution:
-
Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex to dissolve the residue.
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Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
3.2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
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Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
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Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.
-
4. Quality Control
-
Analyze a procedural blank, a matrix blank, and a spiked matrix sample with each batch of samples.
-
Construct a matrix-matched calibration curve for quantification.
Visualizations
Caption: Experimental workflow for this compound analysis in human breast milk.
Caption: Troubleshooting decision tree for low analyte signal.
References
Technical Support Center: Validation of Analytical Methods for Aflatoxicol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the validation of analytical methods for Aflatoxicol, with a focus on regulatory testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its regulatory testing important?
This compound is a metabolic product of Aflatoxin B1, which is a potent carcinogen produced by Aspergillus species of fungi.[1][2] These fungi can contaminate a wide variety of agricultural products, including grains, nuts, and animal feed.[1][2][3] The presence of aflatoxins and their metabolites in the food chain poses a significant risk to human and animal health. Regulatory testing is crucial to ensure that levels of these toxins in food and feed do not exceed established safety limits, thereby protecting public health and facilitating international trade.
Q2: What are the most common analytical methods for this compound determination?
High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is a cornerstone for aflatoxin analysis. To enhance the sensitivity for certain aflatoxins like B1 and G1, a derivatization step is often required. This can be done either pre-column or post-column. Another widely used technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. Immunoaffinity column (IAC) cleanup is a common and highly effective sample preparation step used before chromatographic analysis to purify and concentrate the analytes.
Q3: What are the key validation parameters for analytical methods under regulatory guidelines?
Method validation ensures that an analytical procedure is suitable for its intended purpose. Key parameters, often outlined in guidelines such as those from the AOAC or the European Union, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A coefficient of determination (R²) of ≥ 0.995 is often required.
-
Accuracy (Recovery): The closeness of the test results to the true value. It is often assessed by analyzing spiked samples.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Q4: What is the purpose of an Immunoaffinity Column (IAC) in the analytical workflow?
Immunoaffinity columns (IACs) are used for the cleanup and concentration of aflatoxins from complex sample extracts. The column contains monoclonal antibodies bound to a solid support that specifically bind to the aflatoxins. When the sample extract is passed through the column, the aflatoxins are captured by the antibodies. Interfering matrix components are then washed away, and the purified aflatoxins are eluted from the column using a solvent like methanol or acetonitrile. This process significantly improves the accuracy and sensitivity of the subsequent HPLC or LC-MS analysis by reducing matrix effects and increasing the analyte concentration.
Regulatory Limits for Aflatoxins
Regulatory limits for aflatoxins in food and animal feed vary by country and commodity. The following tables summarize some of the action levels set by the U.S. Food and Drug Administration (FDA) and maximum levels by the European Union (EU).
Table 1: FDA Action Levels for Total Aflatoxins in Animal Feed
| Animal Feed For | Action Level (ppb) |
| All foods, including animal feed (general) | 20 |
| Finishing beef cattle | 300 |
| Breeding cattle, breeding swine, mature poultry | 100 |
Note: FDA action levels are based on the unavoidability of the toxin and do not represent a permissible level of contamination where it is avoidable.
Table 2: European Union Maximum Levels for Aflatoxin B1 and Total Aflatoxins in Food
| Food Product | Aflatoxin B1 (µg/kg) | Total Aflatoxins (B1+B2+G1+G2) (µg/kg) |
| Maize for sorting/physical treatment | 5.0 | 10.0 |
| Processed maize products | 2.0 | 4.0 |
Troubleshooting Guides
Q5: Why am I seeing low or no recovery of this compound?
-
Issue with Immunoaffinity Column (IAC):
-
Expired Column: Do not use expired IACs.
-
Improper Storage: Columns should be stored at the recommended temperature (typically 2-8°C) and not frozen.
-
Column Overload: If the toxin concentration in the sample is too high, it can exceed the column's binding capacity. Dilute the sample extract and re-test.
-
Incorrect Flow Rate: Passing the sample extract through the column too quickly can prevent efficient binding of the aflatoxin to the antibodies. Ensure a slow and steady flow.
-
-
Extraction Problems:
-
Incorrect Solvent: Ensure the extraction solvent (e.g., methanol/water or acetonitrile/water) is appropriate for the matrix. For high-fat matrices, a defatting step with a solvent like hexane may be necessary to improve recovery.
-
Insufficient Homogenization: The sample must be thoroughly homogenized to ensure proper extraction of the toxin.
-
-
Degradation of Standard: Aflatoxin standards, particularly G1 and G2, can be unstable in aqueous solutions. Prepare fresh standards and check their integrity.
Q6: What causes interfering peaks or high background noise in my chromatogram?
-
Insufficient Sample Cleanup: This is the most common cause. Matrix components co-elute with the analytes, causing interference.
-
Action: Ensure the IAC cleanup is performed correctly. Wash the column thoroughly with the recommended washing solution to remove unbound substances before eluting the aflatoxins.
-
-
Contaminated Solvents or System:
-
Action: Use high-purity HPLC-grade solvents. Filter all mobile phases and sample extracts. Flush the HPLC system thoroughly to remove any contaminants.
-
-
Fluorescence Interference in Complex Matrices:
-
Action: Some food matrices, like vegetable oils, contain natural compounds that fluoresce and can interfere with detection. Advanced modeling or more selective cleanup methods may be required in these cases.
-
Q7: Why is my fluorescence signal weak or inconsistent?
-
Derivatization Issues (for Aflatoxins B1 and G1): Aflatoxins B1 and G1 require derivatization to produce a strong fluorescence signal.
-
Post-Column Derivatization (e.g., KOBRA® Cell, UVE™): Ensure the derivatization reagent (e.g., pyridinium hydrobromide perbromide or electrochemically generated bromine) is fresh and flowing at the correct rate. For photochemical derivatization (UVE), check that the UV lamp is functioning correctly.
-
Pre-Column Derivatization (e.g., TFA): Ensure the reaction with trifluoroacetic acid has gone to completion.
-
-
Incorrect FLD Wavelengths:
-
Action: Verify that the excitation and emission wavelengths on the fluorescence detector are set correctly for aflatoxins (typically around 365 nm for excitation and 450-460 nm for emission).
-
-
Detector Lamp Failure:
-
Action: Check the detector lamp's status and usage hours. Replace if necessary.
-
Q8: What should I do if I observe peak splitting or tailing in my HPLC results?
-
Column Contamination or Damage:
-
Action: A blocked frit or contaminated column is a common cause. Try back-flushing the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Mismatch between Sample Solvent and Mobile Phase:
-
Action: The sample should ideally be dissolved in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
-
Buffer or pH Issues:
-
Action: Ensure the mobile phase is properly prepared and degassed. If using buffers, check their pH and ensure they are fully dissolved.
-
Method Performance Data
The following table presents typical performance characteristics for validated HPLC-FLD methods for aflatoxin analysis.
Table 3: Example Method Validation Performance Data
| Parameter | Result | Source |
| Recovery | ||
| Spiked Milk (0.05 ng/mL Aflatoxin M1) | 74% | |
| Spiked Corn (2.00 & 5.00 ng/g Aflatoxin B1) | 82% - 84% | |
| Spiked Peanuts & Maize (2, 8, 40 µg/kg) | >80% | |
| Precision (Repeatability as %RSDr) | ||
| Spiked & Natural Milk | 8% - 18% | |
| Spiked Peanuts & Maize | 2.1% - 9.6% | |
| Pigeon Pea Husk Feed | <5% | |
| Limit of Quantitation (LOQ) | ||
| HPLC-FLD (various matrices) | 0.035 - 0.231 µg/kg | |
| LC-MS (various matrices) | 0.062 - 0.23 µg/kg | |
| UHPLC-FLD (animal feed) | 0.5 ng/g |
Experimental Protocols
Detailed Methodology: Aflatoxin Analysis using IAC Cleanup and HPLC-FLD
This protocol is a generalized procedure based on common practices described in multiple studies.
1. Sample Extraction a. Weigh a homogenized test portion (e.g., 50 g) of the sample into a blender jar. b. Add an extraction solvent, such as methanol/water (e.g., 80:20 v/v) or acetonitrile/water (e.g., 90:10 v/v). c. Blend at high speed for a specified time (e.g., 3 minutes). d. Filter the extract through a fluted filter paper.
2. Immunoaffinity Column (IAC) Cleanup a. Dilute a portion of the filtered extract with a phosphate-buffered saline (PBS) solution or water. b. Allow the IAC to come to room temperature before use. c. Pass the diluted extract slowly and steadily through the immunoaffinity column. d. Wash the column with deionized water to remove interfering compounds. e. Elute the bound aflatoxins from the column by slowly passing a small volume of pure methanol or acetonitrile. f. Collect the eluate. This purified extract is now ready for HPLC analysis.
3. HPLC-FLD Analysis a. Chromatographic Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: A mixture of water, methanol, and/or acetonitrile.
- Flow Rate: As per the validated method.
- Injection Volume: A fixed volume (e.g., 50 µL). b. Derivatization (Post-Column):
- Connect a post-column derivatization unit (e.g., UVE™ photochemical reactor or a KOBRA® Cell for bromination) between the column outlet and the detector inlet. c. Fluorescence Detection:
- Excitation Wavelength: ~365 nm.
- Emission Wavelength: ~455-460 nm. d. Quantification:
- Prepare a calibration curve using certified aflatoxin standards.
- Calculate the concentration of aflatoxins in the sample by comparing the peak areas from the sample chromatogram to the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
Validation & Comparative
Aflatoxicol vs. Aflatoxin B1: A Comparative Analysis of Carcinogenicity in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of Aflatoxicol (AFL) and its parent compound, Aflatoxin B1 (AFB1), in rat models. The information presented is based on experimental data to facilitate informed assessment for research and development purposes. This compound is a major metabolite of Aflatoxin B1, and understanding its carcinogenic activity is crucial as its formation was initially considered a detoxification pathway.[1]
Quantitative Comparison of Carcinogenicity
Experimental data from a key study comparing the incidence of hepatocellular carcinoma in Fischer 344 rats exposed to this compound and Aflatoxin B1 are summarized below.
| Treatment Group | Concentration in Diet (ppb) | Number of Animals | Duration of Dosing | Observation Period | Incidence of Hepatocellular Carcinoma (%) |
| Control | 0 | 20 | 1 year | 2 years | 0%[1] |
| Aflatoxin B1 (AFB1) | 50 | 20 | 1 year | 2 years | 40%[1] |
| This compound (AFL) | 50 | 20 | 1 year | 2 years | 20%[1] |
| This compound (AFL) | 200 | 20 | 1 year | 2 years | 70%[1] |
The data indicates that a diastereoisomeric mixture of this compound is approximately half as carcinogenic as Aflatoxin B1 at the same dietary concentration of 50 ppb. Furthermore, this compound demonstrated a nearly linear dose-response relationship, with a fourfold increase in dose resulting in a 3.5-fold increase in tumor incidence.
Experimental Protocols
The primary study cited utilized the following methodology to assess and compare the carcinogenicity of this compound and Aflatoxin B1.
Animal Model:
-
Species: Rat
-
Strain: Fischer 344
-
Sex: Male
-
Age: Weanling
-
Group Size: 20 animals per group
Dosing and Administration:
-
Test Compounds: Aflatoxin B1 (AFB1) and a diastereoisomeric mixture of this compound (AFL) prepared chemically from AFB1.
-
Route of Administration: Oral, via diet.
-
Dietary Concentrations:
-
Negative control: 0 ppb
-
Positive control (AFB1): 50 ppb
-
This compound Group 1: 50 ppb
-
This compound Group 2: 200 ppb
-
-
Duration of Dosing: 1 year.
Study Duration and Endpoint:
-
Total Observation Period: 2 years.
-
Primary Endpoint: Incidence of hepatocellular carcinoma.
Visualized Experimental Workflow
The following diagram illustrates the workflow of the comparative carcinogenicity study.
Caption: Workflow of the comparative carcinogenicity study in rats.
Metabolic Pathway Context
Aflatoxin B1 is metabolized in the liver to various products, including this compound. The carcinogenic effects of AFB1 are primarily attributed to its metabolic activation to the reactive AFB1-8,9-epoxide, which can form DNA adducts. The conversion of AFB1 to AFL is a reduction reaction. While initially thought to be a detoxification step, the data clearly demonstrates that this compound itself is a potent carcinogen in rats.
The following diagram illustrates the simplified metabolic relationship between Aflatoxin B1 and this compound.
Caption: Metabolic relationship of Aflatoxin B1 and this compound.
References
A Comparative In Vitro Toxicity Analysis: Aflatoxicol vs. Aflatoxin M1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro toxicity of Aflatoxicol (AFL) and Aflatoxin M1 (AFM1), two prominent metabolites of the potent mycotoxin Aflatoxin B1 (AFB1). Understanding the relative toxicity of these metabolites is crucial for risk assessment and the development of effective mitigation strategies in food safety and toxicology. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows.
Executive Summary
Both this compound and Aflatoxin M1 are recognized as toxic metabolites of AFB1, exhibiting both cytotoxic and genotoxic effects in vitro. The available scientific literature suggests that the genotoxic potency of these aflatoxins generally follows the order of AFB1 > this compound > Aflatoxin M1. However, the cytotoxic effects can vary depending on the cell line and the metabolic capabilities of the cells. While quantitative data for a direct comparison is somewhat limited, particularly for this compound, this guide synthesizes the current understanding to aid researchers in their work.
Quantitative Toxicity Data
The following table summarizes available quantitative data on the in vitro toxicity of this compound and Aflatoxin M1. It is important to note that a direct comparison is challenging due to the limited availability of studies that evaluate both compounds under identical experimental conditions.
| Toxin | Assay | Cell Line | Concentration/IC50 | Key Findings |
| Aflatoxin M1 | MTT Assay | NCM460 | IC50: 10.47 ± 2.40 µM | Demonstrated cytotoxic effects, though less potent than AFB1.[1] |
| Aflatoxin M1 | Comet Assay | Caco-2 | Not specified | Induced DNA damage in a time- and dose-dependent manner.[2] |
| This compound | γH2AX Assay | HepG2, LS-174T, ACHN | Not specified | Demonstrated genotoxic potential, with a potency greater than AFM1. |
| This compound | Cytotoxicity | Not specified | Data not available | Limited quantitative cytotoxicity data is available in the reviewed literature. |
Note: The lack of a specific IC50 value for this compound in the reviewed literature prevents a direct quantitative comparison of cytotoxicity with Aflatoxin M1 in this table.
Experimental Protocols
Detailed methodologies for the key experiments cited in the toxicological assessment of aflatoxins are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Toxin Exposure: Treat the cells with various concentrations of this compound or Aflatoxin M1 and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of toxin that inhibits cell growth by 50%).
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The Comet assay is a sensitive method for the detection of DNA damage in individual cells.
Procedure:
-
Cell Preparation: After toxin exposure, harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
γH2AX Assay for DNA Double-Strand Breaks
The γH2AX assay is a specific method to detect DNA double-strand breaks (DSBs), a critical form of genotoxic damage. The assay relies on the immunodetection of the phosphorylated form of the histone variant H2AX (γH2AX), which accumulates at the sites of DSBs.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the test compounds (this compound or Aflatoxin M1) for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci (γH2AX foci) per nucleus is quantified using image analysis software, which corresponds to the number of DNA double-strand breaks.
Visualizing the Mechanisms and Workflow
To better understand the processes involved in aflatoxin toxicity and its assessment, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing the in vitro toxicity of mycotoxins.
Caption: Simplified p53 signaling pathway in response to aflatoxin-induced DNA damage.
References
Aflatoxicol-Albumin Adducts as a Long-Term Exposure Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of long-term exposure to aflatoxins, a group of potent mycotoxins and human carcinogens, is critical for both public health research and the development of effective intervention strategies. Aflatoxicol-albumin adducts have emerged as a key biomarker for this purpose, offering an integrated measure of exposure over several months. This guide provides an objective comparison of this compound-albumin adducts with other commonly used aflatoxin biomarkers, supported by experimental data and detailed methodologies.
Biomarker Performance: A Quantitative Comparison
The selection of an appropriate biomarker depends on various factors, including the desired window of exposure assessment, the analytical sensitivity required, and the nature of the available biological samples. The following table summarizes the key performance characteristics of this compound-albumin adducts in comparison to urinary aflatoxin M1 (AFM1) and aflatoxin-N7-guanine (AFB-N7-Guanine).
| Biomarker | Matrix | Window of Exposure | Key Advantages | Limitations | Detection Methods |
| This compound-Albumin Adducts | Serum/Plasma | 2-3 months[1] | Reflects chronic exposure; Good correlation with aflatoxin intake.[2] | Invasive sample collection. | ELISA, HPLC-Fluorescence, Isotope Dilution Mass Spectrometry (IDMS).[3][4][5] |
| Aflatoxin M1 (AFM1) | Urine | 1-2 days | Non-invasive sample collection; Reflects recent dietary exposure. | Short-term biomarker, high intra-individual variability. | ELISA, HPLC-Fluorescence. |
| Aflatoxin-N7-Guanine (AFB-N7-Guanine) | Urine | 1-2 days | Non-invasive; Reflects biologically effective dose of DNA damage. | Short-term biomarker; Levels can be very low. | HPLC, Isotope Dilution Tandem Mass Spectrometry. |
Analytical Methods: A Head-to-Head Comparison
The choice of analytical method for biomarker quantification is crucial for obtaining reliable and comparable data. The table below compares the performance of different analytical techniques used for measuring aflatoxin biomarkers.
| Method | Analyte | Limit of Detection (LOD) | Sensitivity | Specificity | Throughput |
| ELISA | Aflatoxin-Albumin Adducts | 3 pg/mg albumin | High | Good (potential for cross-reactivity) | High |
| ELISA | Aflatoxin M1 | 0.2 ng/mL | Good | Moderate | High |
| HPLC-Fluorescence | Aflatoxin-Albumin Adducts | 20 pg/mg Albumin | High | High | Moderate |
| HPLC-Fluorescence | Aflatoxin M1 | 0.005 ng/mL | High | High | Moderate |
| Isotope Dilution Mass Spectrometry (IDMS) | Aflatoxin-Albumin Adducts | 0.002 ng/mg albumin | Very High | Very High | Low |
| Isotope Dilution Tandem Mass Spectrometry | Aflatoxin-N7-Guanine | 0.8 pg/20 mL urine | Very High | Very High | Low |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible measurement of aflatoxin biomarkers.
Protocol for Aflatoxin-Albumin Adduct Analysis by HPLC-Fluorescence
This protocol is an optimized method for the quantification of aflatoxin-albumin adducts in serum.
1. Albumin Isolation:
- Precipitate total protein from 100 µL of serum using ammonium sulfate.
- Isolate albumin using acetic acid.
- Confirm the purity of the isolated albumin using SDS-PAGE electrophoresis.
- Quantify the albumin concentration using the Bradford method.
2. Enzymatic Hydrolysis:
- Hydrolyze the isolated albumin with pronase to release aflatoxin-lysine adducts.
3. Adduct Extraction:
- Precipitate the pronase and digest any remaining albumin with cold acetone.
- Collect the supernatant containing the aflatoxin-lysine adducts.
- Reduce the volume of the supernatant using a freeze-drier.
4. HPLC Analysis:
- Inject the concentrated sample into an HPLC system equipped with a fluorescence detector.
- Quantify the aflatoxin-albumin adducts by comparing the peak area to a standard curve.
Protocol for Urinary Aflatoxin M1 (AFM1) Analysis by HPLC with Fluorescence Detection
This method allows for the sensitive determination of AFM1 in urine samples.
1. Sample Preparation:
- Collect urine samples.
2. Immunoaffinity Chromatography (IAC) Clean-up:
- Pass the urine sample through an immunoaffinity column specific for AFM1 to isolate the analyte and remove interfering substances.
3. HPLC Analysis:
- Elute the AFM1 from the IAC column.
- Inject the eluate into an HPLC system with a fluorescence detector for quantification.
Protocol for Urinary Aflatoxin-N7-Guanine (AFB-N7-Guanine) Analysis by Isotope Dilution Tandem Mass Spectrometry
This protocol provides a highly sensitive and specific method for measuring the major aflatoxin-DNA adduct excreted in urine.
1. Sample Preparation:
- Collect 20 mL of urine.
- Add a stable isotope-labeled internal standard (AFB1-N7-(15)N5-Gua).
2. Solid Phase Extraction (SPE) and Immunoaffinity Column Chromatography:
- Perform solid phase extraction to concentrate the analyte.
- Further purify the sample using an immunoaffinity column.
3. Mass Spectrometry Analysis:
- Analyze the sample using a triple-quadrupole mass spectrometer.
- Quantify AFB-N7-Guanine based on the ratio of the native analyte to the isotope-labeled internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the detection of each biomarker.
Caption: Workflow for Aflatoxin-Albumin Adduct Analysis.
Caption: Workflow for Urinary Aflatoxin M1 Analysis.
References
- 1. Aflatoxin exposure assessed by aflatoxin albumin adduct biomarker in populations from six African countries: REVIEW ARTICLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Human aflatoxin albumin adducts quantitatively compared by ELISA, HPLC with fluorescence detection, and HPLC with isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of aflatoxin B1 serum albumin adducts in humans by isotope dilution mass spectrometry and ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long Term Stability of Human Aflatoxin B1 Albumin Adducts Assessed by Isotope Dilution Mass Spectrometry and HPLC-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Aflatoxicol vs. Aflatoxin B1: A Comparative Analysis of DNA Binding Affinity and Adduct Patterns
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA binding affinity and adduct patterns of Aflatoxicol (AFL) and Aflatoxin B1 (AFB1), two closely related mycotoxins. The information presented is supported by experimental data to assist researchers in understanding their relative genotoxic potential.
Executive Summary
Aflatoxin B1 (AFB1) is a potent hepatocarcinogen that requires metabolic activation to exert its genotoxic effects. This activation, primarily mediated by cytochrome P450 (CYP450) enzymes, results in the formation of the highly reactive AFB1-8,9-epoxide, which readily binds to DNA. This compound (AFL), a major metabolite of AFB1, is also a substrate for epoxidation. However, experimental evidence strongly indicates that the DNA binding affinity of AFL is significantly lower than that of AFB1. Furthermore, the primary DNA adducts detected following exposure to AFL are identical to those formed by AFB1, suggesting that the genotoxicity of AFL is largely a consequence of its metabolic conversion back to AFB1.
Quantitative Comparison of DNA Binding Affinity
Experimental data from studies on rainbow trout, a model organism highly sensitive to aflatoxin-induced carcinogenesis, provide a quantitative comparison of the DNA binding affinity of AFL and AFB1.
| Parameter | This compound (AFL) | Aflatoxin B1 (AFB1) | Reference |
| Maximum in vivo DNA Binding (liver) | 38-47% of AFB1 | 100% | [1] |
| Average DNA Binding Ratio (in vitro, isolated hepatocytes) | 0.67 (AFL/AFB1) | 1.00 | [1] |
| Direct DNA Binding of Epoxide (in vitro, isolated hepatocytes) | ~3% of AFB1 | 100% | [1] |
DNA Adduct Patterns: A Tale of Two Toxins, One Adduct
The predominant DNA adduct formed by both AFB1 and, indirectly, AFL is 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua) .[1] This adduct is formed when the AFB1-8,9-epoxide reacts with the N7 atom of guanine residues in DNA.
Studies utilizing radiolabeled AFL have demonstrated that the vast majority of the DNA adducts formed after AFL administration are, in fact, the AFB1-N7-Gua adduct.[1] This indicates a metabolic pathway where AFL is first dehydrogenated back to AFB1, which is then activated by CYP450 enzymes to form the reactive epoxide that binds to DNA. The direct binding of a putative AFL-8,9-epoxide to DNA appears to be a minor event, contributing minimally to the overall DNA damage.
The initial AFB1-N7-Gua adduct is chemically unstable and can undergo further transformations. One major subsequent lesion is the formation of the more stable aflatoxin B1-formamidopyrimidine (AFB1-Fapy) adduct , which is thought to be a persistent and highly mutagenic lesion.
Signaling Pathways and Experimental Workflows
Metabolic Activation and DNA Adduct Formation
The following diagram illustrates the key metabolic steps leading to DNA adduct formation for both Aflatoxin B1 and this compound.
Experimental Workflow for Comparative DNA Binding Analysis
The following diagram outlines a typical experimental workflow used to compare the DNA binding of this compound and Aflatoxin B1.
Detailed Experimental Protocols
In Vivo DNA Binding Assay in Rainbow Trout
-
Animal Model: Rainbow trout (Oncorhynchus mykiss) are frequently used due to their high sensitivity to aflatoxin-induced hepatocarcinogenesis.
-
Dosing: Radiolabeled ([3H] or [14C]) this compound or Aflatoxin B1 is administered via intraperitoneal injection.
-
Time Course: Following administration, fish are sacrificed at various time points (e.g., 1, 3, 7 days) to assess the formation and persistence of DNA adducts.
-
DNA Isolation: Livers are excised, and DNA is isolated using standard phenol-chloroform extraction or commercially available kits.
-
Quantification of DNA Binding: The amount of radiolabel incorporated into the DNA is determined by liquid scintillation counting. DNA concentration is measured spectrophotometrically to express the results as pmol of aflatoxin bound per mg of DNA.
In Vitro DNA Binding Assay using Isolated Hepatocytes
-
Hepatocyte Isolation: Hepatocytes are isolated from the liver of the animal model (e.g., rainbow trout or rat) by a collagenase perfusion technique. The isolated cells are then purified and maintained in a suitable culture medium.
-
Incubation: A known concentration of radiolabeled this compound or Aflatoxin B1 is added to the hepatocyte suspension and incubated for a specific period (e.g., 1 hour).
-
Cell Lysis and DNA Isolation: After incubation, the hepatocytes are washed to remove unbound toxin, and the cells are lysed. DNA is then isolated as described for the in vivo assay.
-
Quantification of DNA Binding: The level of DNA binding is quantified by liquid scintillation counting.
HPLC Analysis of DNA Adducts
-
DNA Hydrolysis: The isolated DNA is hydrolyzed to release the adducted bases. This is typically achieved by acid hydrolysis (e.g., with HCl or formic acid) which cleaves the glycosidic bond between the purine base and the deoxyribose sugar.
-
Chromatographic Separation: The hydrolyzed DNA is analyzed by reverse-phase high-performance liquid chromatography (HPLC). The separation is typically achieved using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid.
-
Detection: The eluting compounds are monitored using a UV detector (at wavelengths around 365 nm for aflatoxin adducts) and a fluorescence detector. For radiolabeled studies, fractions are collected and analyzed by liquid scintillation counting to identify the radioactive adduct peaks.
-
Adduct Identification: The retention time of the peaks from the experimental samples is compared to that of known standards of aflatoxin-DNA adducts (e.g., synthesized AFB1-N7-Gua) to confirm their identity.
Conclusion
The available experimental data clearly indicate that Aflatoxin B1 has a significantly higher intrinsic DNA binding affinity compared to its metabolite, this compound. The genotoxicity associated with this compound appears to be primarily a result of its metabolic conversion back to Aflatoxin B1, which then forms the characteristic AFB1-N7-Guanine and subsequent AFB1-Fapy DNA adducts. This distinction is critical for risk assessment and for the development of therapeutic strategies aimed at mitigating the carcinogenic effects of aflatoxins. Researchers investigating the genotoxicity of aflatoxin metabolites should consider the dynamic interplay of metabolic activation and detoxification pathways.
References
cross-species differences in Aflatoxicol metabolism and detoxification.
A Comprehensive Guide for Researchers and Drug Development Professionals
Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species, poses a significant threat to human and animal health due to its hepatocarcinogenic properties. The toxicity of AFB1 is intrinsically linked to its complex metabolic fate, which varies dramatically across different species. This guide provides an objective comparison of the metabolic pathways of AFB1, with a particular focus on its reduced metabolite, aflatoxicol (AFL), and the key detoxification mechanisms. Understanding these interspecies differences is paramount for accurate risk assessment and the development of effective therapeutic strategies.
The biotransformation of AFB1 is a double-edged sword, involving both metabolic activation to a potent carcinogen and detoxification to less harmful products.[1] These processes are primarily carried out by Phase I and Phase II enzymes, and their relative activities are the primary determinants of species-specific susceptibility to aflatoxin-induced liver cancer.[1][2]
Phase I and Phase II Metabolic Pathways
Aflatoxin B1 itself is not the ultimate carcinogen. It requires bioactivation by cytochrome P450 (CYP450) enzymes in the liver to form the highly reactive AFB1-8,9-epoxide (AFBO).[1][3] This epoxide can bind to DNA and proteins, leading to mutations and cellular damage that can initiate carcinogenesis.
Concurrently, AFB1 can undergo several detoxification reactions:
-
Oxidative Metabolism (Phase I): CYP450 enzymes can hydroxylate AFB1 to form metabolites such as aflatoxin M1 (AFM1), aflatoxin Q1 (AFQ1), and aflatoxin P1 (AFP1). These are generally considered less toxic than AFB1.
-
Reductive Metabolism (Phase I): Cytosolic reductases can convert the cyclopentenone ring of AFB1 to form this compound (AFL). This reaction is reversible, and AFL can be re-oxidized back to AFB1, acting as a metabolic reservoir for the parent toxin.
-
Conjugation (Phase II): The highly toxic AFB1-8,9-epoxide can be detoxified by glutathione S-transferases (GSTs), which catalyze its conjugation with glutathione (GSH). This forms a water-soluble, excretable conjugate, representing a critical detoxification pathway.
Interspecies Variability in Metabolism
The balance between these activation and detoxification pathways is highly species-dependent. For instance, duck, monkey, and human livers are highly active in metabolizing AFB1, while rat and mouse livers show lower activity.
This compound (AFL) Production: The formation of this compound is a significant pathway in certain species. Duck liver, for example, produces AFL as the main chloroform-soluble metabolite. In human hepatocytes, this compound, along with AFM1 and AFQ1, are the main metabolites observed.
Role of CYP450 Enzymes: In humans, CYP3A4 is the primary enzyme responsible for converting AFB1 to the toxic AFB1-8,9-epoxide. In poultry, CYP2A6, CYP3A37, CYP1A5, and CYP1A1 are key players in this bioactivation.
Glutathione Conjugation: The efficiency of GST-mediated detoxification is a crucial factor in determining resistance to AFB1.
-
Mice: Exhibit high resistance to AFB1's carcinogenic effects, largely attributed to their highly efficient GST-catalyzed conjugation and excretion of the AFB1-8,9-epoxide. Mouse hepatocytes effectively form AFB1-GSH conjugates.
-
Rats: Are highly susceptible to AFB1-induced hepatocarcinogenesis. This is linked to effective epoxidation leading to high levels of DNA adducts, coupled with less efficient GST conjugation compared to mice.
-
Humans: Human hepatocytes show a stark difference from rodents, as they do not form detectable levels of AFB1-GSH conjugates, indicating a poor detoxification pathway for the reactive epoxide.
Quantitative Data Summary
The following table summarizes the key differences in aflatoxin B1 metabolism across selected species, highlighting the formation of this compound and the efficiency of major detoxification pathways.
| Species | Primary Metabolic Pathway(s) | Key Enzymes & Relative Activity | Major Metabolites | Susceptibility to AFB1 Carcinogenicity |
| Human | Epoxidation, Hydroxylation, Reduction | CYP3A4 (high for epoxidation); GSTs (low activity for epoxide conjugation) | AFL, AFM1, AFQ1 | Susceptible |
| Rat | Epoxidation | High epoxidation activity; Moderate GST activity | AFM1, AFQ1, AFB1-GSH; High DNA adducts | Highly Susceptible |
| Mouse | Glutathione Conjugation | High GST activity | AFP1, AFB1-GSH | Resistant |
| Duck | Reduction | High reductase activity | This compound (AFL) | Susceptible |
| Monkey | Hydroxylation | High overall metabolic conversion | AFQ1, AFP1 | Resistant |
| Trout | Epoxidation | Lower DNA adduction from AFM1 compared to AFB1 | AFM1 is also carcinogenic | Susceptible |
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the complex interplay of these metabolic routes and the methods used to study them, the following diagrams are provided.
Caption: General metabolic pathways of Aflatoxin B1 activation and detoxification.
Caption: Workflow for in vitro analysis of Aflatoxin B1 metabolism.
Experimental Protocols
The following protocol describes a common in vitro method for comparing the metabolism of Aflatoxin B1 using liver subcellular fractions from different species.
Objective: To quantify and compare the formation of Aflatoxin B1 metabolites (AFL, AFM1, AFQ1, AFP1, and AFB1-GSH) by liver microsomes or S9 fractions from different species.
Materials:
-
Liver tissue from selected species (e.g., human, rat, mouse).
-
Homogenization buffer (e.g., potassium phosphate buffer with KCl).
-
Cofactor solution: NADPH, reduced glutathione (GSH).
-
[14C]-labeled or unlabeled Aflatoxin B1 standard.
-
Metabolite standards (AFL, AFM1, etc.).
-
Centrifuges (refrigerated).
-
Incubator or water bath (37°C).
-
Organic solvents for extraction (e.g., chloroform, ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC) system coupled with a UV detector, fluorescence detector, or tandem mass spectrometer (MS/MS).
Methodology:
-
Preparation of Liver S9 Fraction: a. Mince fresh or frozen liver tissue and homogenize in 3-4 volumes of ice-cold homogenization buffer. b. Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant (the S9 fraction), which contains both microsomal and cytosolic enzymes. Determine the protein concentration using a standard method (e.g., Lowry or Bradford assay).
-
In Vitro Incubation: a. Prepare incubation mixtures in glass tubes. Each reaction should contain the liver S9 fraction (e.g., 1-2 mg of protein), buffer, and the cofactor solution (NADPH for Phase I reactions, and GSH for Phase II conjugation). b. Pre-incubate the mixture for 5 minutes at 37°C. c. Initiate the reaction by adding Aflatoxin B1 (e.g., dissolved in a small volume of DMSO) to a final concentration of 1-10 µM. d. Incubate for a specified time (e.g., 30-60 minutes) at 37°C with gentle shaking. e. Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., chloroform or ethyl acetate) and vortexing vigorously.
-
Metabolite Extraction: a. Centrifuge the mixture to separate the organic and aqueous phases. b. The organic phase contains the parent AFB1 and its lipophilic metabolites (AFL, AFM1, AFQ1, AFP1). c. The aqueous phase contains water-soluble conjugates like AFB1-GSH. d. Carefully collect each phase. Repeat the extraction of the aqueous phase for maximum recovery. e. Evaporate the organic solvent extracts to dryness under a stream of nitrogen and reconstitute in a small volume of the mobile phase for HPLC analysis.
-
Metabolite Analysis and Quantification: a. Inject the reconstituted organic extract and the aqueous phase sample into the HPLC-MS/MS system. b. Separate the metabolites using a suitable C18 column and a gradient mobile phase (e.g., water/acetonitrile/methanol with a modifier like formic acid). c. Identify metabolites by comparing their retention times and mass spectra with those of authentic standards. d. Quantify the metabolites by constructing a standard curve for each analyte or by using radiolabeled AFB1 and quantifying radioactivity in the corresponding HPLC peaks. The results are typically expressed as pmol or nmol of metabolite formed per mg of protein per minute.
References
- 1. Species Differences in the Biotransformation of Aflatoxin B1: Primary Determinants of Relative Carcinogenic Potency in Different Animal Species [mdpi.com]
- 2. Metabolic basis of the species difference to aflatoxin B1 induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of aflatoxins: key enzymes and interindividual as well as interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison for the Validation of an LC-MS/MS Method for Aflatoxicol Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Method Performance
This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Aflatoxicol. The data presented is a synthesis of typical performance characteristics derived from inter-laboratory studies on aflatoxins, offering a benchmark for laboratories involved in mycotoxin analysis. While specific inter-laboratory validation data for this compound is limited, the principles and expected performance are analogous to those of other major aflatoxins.
Introduction to this compound and the Need for Validated Methods
This compound is a major metabolite of Aflatoxin B1, a potent mycotoxin produced by Aspergillus species. Its presence in food and feed is a significant concern for human and animal health due to its carcinogenic properties. Accurate and reliable quantification of this compound is crucial for regulatory compliance and risk assessment. LC-MS/MS has emerged as the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and specificity. Inter-laboratory validation is essential to ensure the reproducibility and comparability of results across different analytical laboratories.
Experimental Protocols
A robust and harmonized experimental protocol is the foundation of any successful inter-laboratory comparison. Below are detailed methodologies for the extraction, clean-up, and LC-MS/MS analysis of this compound from a representative matrix (e.g., animal feed or biological fluid).
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a widely adopted sample preparation technique for the analysis of multiple mycotoxins in complex matrices.
-
Homogenization: Homogenize a representative 5-gram sample of the matrix.
-
Extraction:
-
Add 10 mL of acetonitrile and 10 mL of water to the homogenized sample in a 50 mL centrifuge tube.
-
Add a salt mixture packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical instrumental parameters for the analysis of this compound.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A linear gradient starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The transition with the highest intensity is typically used for quantification, while the second is used for confirmation.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for this compound.
-
Data Presentation: Inter-laboratory Performance Characteristics
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound based on inter-laboratory studies of similar aflatoxins.[1][2][3][4] These values serve as a benchmark for individual laboratory performance.
Table 1: Linearity and Range
| Parameter | Typical Value |
| Linear Range | 0.1 - 50 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy (Recovery)
| Spiking Level | Mean Recovery (%) |
| Low (e.g., 1 µg/kg) | 70 - 110% |
| Medium (e.g., 10 µg/kg) | 80 - 110% |
| High (e.g., 50 µg/kg) | 80 - 110% |
Table 3: Precision (Repeatability and Reproducibility)
| Parameter | Typical Value |
| Repeatability (RSDr) | < 15% |
| Reproducibility (RSDR) | < 25% |
Table 4: Sensitivity
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg |
Mandatory Visualizations
Diagrams illustrating the key workflows provide a clear and concise understanding of the processes involved in the inter-laboratory validation of the this compound LC-MS/MS method.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a liquid chromatography/tandem mass spectrometry method for the detection of aflatoxin B1 residues in broiler liver | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 4. researchgate.net [researchgate.net]
Unraveling the Mutagenic Threat: A Comparative Analysis of Aflatoxicol and its Metabolites
For Immediate Release
A comprehensive analysis of the mutagenic potential of aflatoxicol and its related metabolites reveals a nuanced landscape of genotoxicity, with the parent compound, aflatoxin B1 (AFB1), remaining the most potent threat. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of these compounds, supported by detailed experimental protocols and visual representations of the underlying metabolic and mutagenic pathways.
The biotransformation of aflatoxins in vivo leads to a variety of metabolites, each with a distinct toxicological profile. Understanding the relative mutagenicity of these compounds is crucial for assessing the overall risk associated with aflatoxin exposure and for the development of effective mitigation strategies.
Quantitative Comparison of Mutagenic Potency
The mutagenic activity of this compound and its metabolites is most commonly assessed using the Ames test, a bacterial reverse mutation assay. This test quantifies the ability of a substance to induce mutations in specific strains of Salmonella typhimurium. The mutagenic potential is often expressed relative to that of aflatoxin B1, the most extensively studied and potent mutagen in this class.
| Compound | Relative Mutagenic Potency (% of Aflatoxin B1) | Reference |
| Aflatoxin B1 (AFB1) | 100 | [1] |
| This compound (AFL) | 22.7 | [2] |
| Aflatoxin G1 (AFG1) | 3.3 | [2] |
| Aflatoxin M1 (AFM1) | 3.0 | [2] |
| This compound H1 (AFLH1) | 2.0 | [2] |
| Aflatoxin Q1 (AFQ1) | 1.1 | |
| Aflatoxin B2 (AFB2) | 0.2 | |
| Aflatoxin P1 (AFP1) | 0.1 | |
| Aflatoxin G2 (AFG2) | 0.1 | |
| Aflatoxin B2a (AFB2a) | 0.0 | |
| Aflatoxin G2a (AFG2a) | 0.0 |
Table 1: Relative mutagenic potency of this compound and its metabolites as determined by the Ames test with Salmonella typhimurium TA98 and metabolic activation. Data is derived from the slope of the dose-response curves relative to aflatoxin B1.
The Critical Role of Metabolic Activation
The mutagenicity of aflatoxins is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver. These enzymes convert the parent aflatoxins into reactive epoxides, which can then form adducts with DNA, leading to mutations. This compound itself is a reduction product of aflatoxin B1 and can be reconverted to AFB1, acting as a reservoir and prolonging its toxic effects.
The metabolic conversion of Aflatoxin B1 is a complex process involving multiple enzymatic pathways, leading to a variety of metabolites with differing mutagenic potentials.
Experimental Protocols
The foundational method for assessing the mutagenic potential of these compounds is the Salmonella/mammalian-microsome mutagenicity assay , commonly known as the Ames test .
Objective: To determine the ability of a test compound to induce reverse mutations at the histidine locus in specific strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100). These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.
-
S9 fraction: A post-mitochondrial supernatant from the liver of a mammal (typically rat) pre-treated with an enzyme inducer. This fraction contains the necessary cytochrome P450 enzymes for metabolic activation of the test compounds.
-
Cofactors for the S9 mix (e.g., NADP+, glucose-6-phosphate).
-
Minimal glucose agar plates (lacking histidine).
-
Top agar.
-
Test compounds (this compound and its metabolites) dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
-
Positive and negative controls.
Procedure:
-
Preparation of Tester Strains: Overnight cultures of the Salmonella typhimurium strains are grown in a nutrient broth.
-
Metabolic Activation: The S9 fraction is mixed with a cofactor solution to create the S9 mix.
-
Exposure: The test compound, the bacterial culture, and the S9 mix (or a buffer for tests without metabolic activation) are combined in a tube containing molten top agar.
-
Plating: The mixture is poured onto the surface of a minimal glucose agar plate and allowed to solidify.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine and thus can grow on the minimal medium) is counted.
-
Data Analysis: The mutagenic activity is determined by comparing the number of revertant colonies on the plates treated with the test compound to the number on the negative control plates. A dose-dependent increase in the number of revertants indicates a mutagenic effect.
The workflow for a typical Ames test is a sequential process designed to assess the mutagenic potential of chemical compounds.
Conclusion
The experimental evidence consistently demonstrates that while this compound is a significant mutagen, its potency is considerably lower than that of its precursor, aflatoxin B1. The conversion of aflatoxin B1 to this compound is a detoxification pathway to some extent, yet the potential for this compound to be metabolized back to the highly reactive aflatoxin B1 highlights its persistent threat. A comprehensive understanding of the metabolic fate and relative mutagenicity of all aflatoxin metabolites is essential for accurate risk assessment and the development of targeted interventions in public health and drug safety.
References
A Comparative In Vivo Toxicokinetic Analysis of Aflatoxicol and Aflatoxin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the toxicokinetics of Aflatoxicol (AFL) and its parent compound, Aflatoxin B1 (AFB1). While direct comparative studies are limited, this document synthesizes available experimental data to offer a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their impact on cellular signaling pathways.
Executive Summary
Aflatoxin B1 is a potent mycotoxin known for its hepatocarcinogenicity, which is primarily mediated by its metabolic activation to the reactive AFB1-8,9-epoxide. This compound, a principal metabolite of AFB1, is of significant interest due to its potential role as a reservoir for the parent toxin. In vivo studies, predominantly in rainbow trout, pigs, and cows, indicate that while this compound itself is less toxic, its toxicological impact is largely attributed to its efficient conversion back to Aflatoxin B1, thereby contributing to the overall toxic load.
Data Presentation: A Toxicokinetic Comparison
The following tables summarize quantitative data from various in vivo studies. It is important to note that experimental conditions, such as species, dose, and route of administration, may vary between studies.
Table 1: Comparative In Vivo Metabolism and DNA Binding
| Parameter | This compound (AFL) | Aflatoxin B1 (AFB1) | Species | Key Findings |
| Primary Metabolic Pathway | Reversible conversion to AFB1 via dehydrogenase enzymes.[1] | Metabolism by cytochrome P450 (CYP450) enzymes to various metabolites, including AFL, AFQ1, AFP1, and the highly reactive AFB1-8,9-epoxide. | Various | AFL acts as a substrate for dehydrogenases, regenerating the more toxic AFB1. AFB1 undergoes extensive CYP450-mediated metabolism. |
| DNA Binding | Maximum total binding to liver DNA was 38-47% of that of [3H]AFB1 over a 1-7 day period.[1] | Forms covalent adducts with DNA, primarily AFB1-N7-guanine, after activation to AFB1-8,9-epoxide.[2][3] | Rainbow Trout | The majority of AFL's DNA binding is indirect, occurring after its conversion to AFB1.[1] |
| DNA Adduct Formation | Primarily results in the formation of non-radioactive AFB1-N7-guanine adducts after conversion to AFB1. | Directly forms AFB1-N7-guanine adducts, leading to DNA damage and mutations. | Rainbow Trout | This indicates that AFL's genotoxicity is mediated through its metabolic conversion to AFB1. |
Table 2: Comparative In Vivo Distribution
| Tissue | This compound (AFL) Concentration | Aflatoxin B1 (AFB1) Concentration | Species | Key Findings |
| Liver | 0.88 ng/g | 5.1 ng/g | Cow | AFB1 shows higher accumulation in the liver, the primary site of metabolism. |
| Kidney | Approximately equal to B1 | 3.3 ng/g | Cow | Both compounds are distributed to the kidneys. |
| Muscle | Detected, level was about 10% of the B1 level. | Detected | Pig | Both toxins can be found in muscle tissue, with AFL at lower levels. |
| Milk | Detected at post-dosing hour 1. | Detected at post-dosing hour 1. | Cow | Both compounds can be excreted in milk, posing a risk of dietary exposure. |
| Plasma/RBC | Detected at post-dosing hour 1. | Detected at post-dosing hour 1. | Cow | Both toxins are present in the bloodstream after absorption. |
Table 3: Comparative In Vivo Excretion
| Excretion Route | This compound (AFL) | Aflatoxin B1 (AFB1) | Species | Key Findings |
| Biliary Excretion | Total in vivo excretion of conjugates in bile over 4 days was greater for [3H]AFL substrate than for [3H]AFB1. | Excreted in bile as glutathione (GSH) conjugates and other metabolites. | Rainbow Trout | AFL appears to be more readily conjugated and excreted in bile compared to AFB1 in this species. |
| Urinary Excretion | 0.10 ng/g (in cow that died) | 4.1 ng/g (in cow that died) | Cow | AFB1 is found at higher concentrations in the urine. |
| Fecal Excretion | Not specifically quantified in comparative studies. | Major route of elimination for unabsorbed toxin and biliary-excreted metabolites. | Various | Fecal excretion is a significant pathway for AFB1 elimination. |
Experimental Protocols
The following methodologies are synthesized from various in vivo studies on this compound and Aflatoxin B1.
Animal Models and Dosing
-
Species: Rainbow trout (Salmo gairdneri), F344 rats, dairy cows, and pigs have been utilized in in vivo studies.
-
Administration: Toxins are typically administered via intraperitoneal (i.p.) injection or oral gavage. For studies in larger animals like cows, administration can be through a single oral dose mixed with feed.
-
Dosing: Doses vary depending on the study's objectives and the animal model's sensitivity. For example, in rainbow trout, doses for DNA binding studies have been in the range of 0.1-0.5 mg/kg body weight for AFB1. In cows, a single oral dose of 0.5 mg/kg of body weight of AFB1 has been used to study distribution.
Sample Collection and Preparation
-
Blood: Blood samples are collected at various time points post-administration via methods appropriate for the species (e.g., caudal vein in fish, jugular vein in cows). Plasma and red blood cells (RBCs) are separated by centrifugation.
-
Tissues: At the end of the experimental period, animals are euthanized, and tissues such as the liver, kidney, and muscle are collected, weighed, and stored, typically at -80°C, until analysis.
-
Excreta: Urine and feces are collected at regular intervals to assess the excretion profile of the toxins and their metabolites. Bile can also be collected to study biliary excretion.
-
Sample Preparation: Tissues are homogenized, and all samples (plasma, tissues, excreta) undergo extraction procedures, often using solid-phase extraction (SPE) columns, to isolate the aflatoxins and their metabolites.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or ultraviolet (UV) detection is a common method for the separation and quantification of aflatoxins and their metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used for the identification and quantification of toxins and their metabolites, especially at low concentrations.
-
Radiolabeling and Scintillation Counting: The use of radiolabeled compounds (e.g., [3H]AFB1 or [3H]AFL) allows for the tracking of the toxin's distribution and binding to macromolecules like DNA. Radioactivity is measured using a liquid scintillation counter.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of Aflatoxin B1 is intrinsically linked to its metabolic activation and subsequent interaction with cellular macromolecules. This compound's toxicity is primarily a consequence of its conversion to AFB1.
Aflatoxin B1 Signaling Pathways
Aflatoxin B1, after being metabolized to its reactive epoxide form, can induce a cascade of cellular events by affecting various signaling pathways. These include:
-
p53 Signaling Pathway: AFB1-induced DNA damage can activate the p53 tumor suppressor protein, leading to cell cycle arrest or apoptosis.
-
Oxidative Stress Pathways: The metabolism of AFB1 generates reactive oxygen species (ROS), leading to oxidative stress. This can activate pathways such as the Nrf2-ARE pathway, which is involved in the cellular antioxidant response.
-
Inflammatory Pathways: AFB1 can trigger inflammatory responses through the activation of pathways like NF-κB.
-
Apoptosis Pathways: Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be initiated by AFB1-induced cellular damage.
This compound's Role in Toxicity
In vivo evidence strongly suggests that the primary mechanism of this compound's toxicity is its metabolic conversion to Aflatoxin B1. This "retroconversion" effectively creates a reservoir of the more potent carcinogen, prolonging the exposure of tissues to the ultimate toxicant, AFB1-8,9-epoxide. There is currently no substantial evidence to suggest that this compound activates unique signaling pathways independent of its conversion to Aflatoxin B1.
Visualizations
References
- 1. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]
- 2. The comparative metabolism and toxicokinetics of aflatoxin B1 in the monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species comparison of in vitro metabolism of aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Mycotoxin Binders: A Comparative Guide to Aflatoxicol Bioavailability Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various mycotoxin binders in reducing the bioavailability of aflatoxicol (AFL), a principal metabolite of aflatoxin B1 (AFB1). By sequestering AFB1 in the gastrointestinal tract, effective binders consequently limit its absorption and metabolic conversion to the toxic derivative, this compound. This guide synthesizes available experimental data to aid in the selection and evaluation of mycotoxin binders for research and development purposes.
Comparative Efficacy of Mycotoxin Binders
The efficacy of mycotoxin binders is primarily evaluated based on their ability to adsorb aflatoxins, primarily AFB1, under conditions simulating the gastrointestinal tract. The reduction in AFB1 bioavailability directly correlates with a decrease in the systemic levels of its metabolites, including this compound. The following tables summarize the in vitro and in vivo binding efficacy of common mycotoxin binders against aflatoxins.
In Vitro Aflatoxin B1 Adsorption Efficacy
| Mycotoxin Binder | Type | Adsorption Efficacy (%) for Aflatoxin B1 | Reference(s) |
| Bentonite/Montmorillonite Clays | Inorganic | 87-99% | [1][2] |
| Acid-Activated Bentonite | Inorganic | >99% | [1][2] |
| Hydrated Sodium Calcium Aluminosilicate (HSCAS) | Inorganic | ~48-98% | [3] |
| Activated Charcoal | Organic | >99% | |
| Yeast Cell Wall (Glucomannans) | Organic | ~47% |
Note: Efficacy can vary depending on the specific product, pH, and mycotoxin concentration.
In Vivo Reduction of Aflatoxin Bioavailability
| Mycotoxin Binder | Animal Model | Key Findings | Reference(s) |
| Bentonite/HSCAS | Dairy Cows | Reduced transfer of aflatoxin M1 (a metabolite) into milk. | |
| Hybrid Nanosilicates (HNS) | Poultry | Outperformed clay-based products in excreting multiple mycotoxins. | |
| Glucomannan | Broiler Breeders | Showed better counteracting effect on aflatoxicosis compared to bentonite and Spirulina platensis. | |
| Olmix MT.X+ (Algae & Montmorillonite) | Broilers, Swine | Significantly protected against the negative effects of aflatoxins on feed intake and body weight. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of mycotoxin binder efficacy. Below are outlines of common in vitro and in vivo experimental protocols.
In Vitro Adsorption Assay
This method assesses the binding capacity of a mycotoxin binder in a simulated gastrointestinal environment.
-
Preparation of Mycotoxin Solution: A stock solution of aflatoxin B1 is prepared in a suitable solvent (e.g., methanol) and then diluted to a known concentration in a buffer solution.
-
Incubation: The mycotoxin binder is added to the aflatoxin solution at a specified ratio. The mixture is incubated under conditions that mimic the pH and temperature of different segments of the gastrointestinal tract (e.g., pH 3.0 for the stomach, pH 6.8 for the small intestine) for a defined period (e.g., 2 hours).
-
Separation: The mixture is centrifuged to separate the binder-mycotoxin complex from the unbound mycotoxin in the supernatant.
-
Quantification: The concentration of unbound aflatoxin B1 in the supernatant is determined using High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculation of Adsorption Efficacy: The percentage of adsorbed mycotoxin is calculated using the following formula: Adsorption (%) = [(Initial Mycotoxin Concentration - Final Mycotoxin Concentration) / Initial Mycotoxin Concentration] x 100
In Vivo Mycotoxin Excretion Study
This method directly measures the amount of mycotoxin excreted from an animal's body after the administration of a binder.
-
Animal Acclimatization: Animals (e.g., poultry, swine) are acclimated to the experimental conditions and diet.
-
Treatment Groups: Animals are divided into a control group (receiving a mycotoxin-contaminated diet) and a treatment group (receiving the contaminated diet supplemented with the mycotoxin binder).
-
Feeding Trial: The respective diets are fed to the animals for a specified duration.
-
Excreta Collection: Excreta from each animal are collected over a defined period.
-
Mycotoxin Analysis: The concentration of the mycotoxin and its metabolites (including this compound) in the excreta is quantified using analytical methods such as LC-MS/MS.
-
Efficacy Evaluation: An increase in the excretion of the mycotoxin in the treatment group compared to the control group indicates the efficacy of the binder in reducing mycotoxin absorption.
Visualizing Mechanisms and Workflows
Aflatoxin B1 Metabolism and Detoxification Pathway
The following diagram illustrates the metabolic pathway of Aflatoxin B1, leading to the formation of this compound and other metabolites, and the potential points of intervention for mycotoxin binders.
Caption: Aflatoxin B1 metabolism and binder intervention.
Experimental Workflow for In Vitro Binder Evaluation
This diagram outlines the key steps in the in vitro evaluation of a mycotoxin binder's efficacy.
Caption: In vitro evaluation workflow.
Aflatoxin-Induced Cellular Toxicity Signaling
This diagram depicts the generalized signaling cascade initiated by aflatoxin exposure, leading to cellular damage. This compound is understood to follow a similar, though potentially less potent, toxicological pathway.
Caption: Aflatoxin-induced cellular toxicity pathways.
References
A Comparative Analysis of Aflatoxicol Metabolism in Poultry Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aflatoxicol (AFL) metabolism across different poultry species, supported by experimental data. Understanding these metabolic differences is crucial for assessing species-specific susceptibility to aflatoxicosis and for the development of effective mitigation strategies.
Introduction to Aflatoxin Metabolism in Poultry
Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species, poses a significant threat to the poultry industry. Its toxicity is largely dependent on its biotransformation within the liver. The primary metabolic pathway involves the bioactivation of AFB1 by cytochrome P450 (CYP450) enzymes to the highly reactive and toxic Aflatoxin B1-8,9-epoxide (AFBO). This epoxide can form adducts with DNA and other macromolecules, leading to carcinogenicity and acute toxicity.
Detoxification pathways are critical in mitigating the harmful effects of AFB1. One major detoxification route is the conjugation of AFBO with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). Another significant metabolic pathway is the reduction of AFB1 to this compound (AFL) by cytosolic reductases. This compound is generally considered less toxic than AFB1; however, it can also be oxidized back to AFB1, acting as a metabolic reservoir that can prolong the toxic effects of the parent compound. The balance between the activation and detoxification pathways, including the formation and further metabolism of this compound, varies significantly among poultry species, directly influencing their susceptibility to aflatoxicosis.
Comparative Quantitative Data on this compound Metabolism
The susceptibility of poultry species to aflatoxicosis varies, with ducks being the most sensitive, followed by turkeys, quail, and then chickens, which are relatively resistant.[1] This variation is strongly linked to the differences in the enzymatic activities involved in both the formation and detoxification of aflatoxin metabolites.
Table 1: Enzyme Kinetic Parameters for Aflatoxin B1 Reductase (this compound Formation) in Poultry Liver Cytosol
| Species | Vmax (pmol/min/mg protein) | KM (μM AFB1) | Intrinsic Clearance (CLint; Vmax/KM) |
| Chicken (Ross) | 133.2 ± 16.5 | 11.6 ± 2.3 | 11.5 |
| Chicken (Rhode Island Red) | 125.4 ± 14.8 | 12.3 ± 2.8 | 10.2 |
| Quail | 98.7 ± 11.2 | 29.8 ± 6.8 | 3.3 |
| Turkey | 75.6 ± 9.1 | 146.8 ± 72.4 | 0.5 |
| Duck | 55.3 ± 7.9 | 84.0 ± 16.5 | 0.7 |
Data adapted from a study on in vitro hepatic this compound production. Values are presented as mean ± SEM.
Table 2: Enzyme Kinetic Parameters for this compound Dehydrogenase (Aflatoxin B1 Formation from this compound) in Poultry Liver Cytosol
| Species | Vmax (pmol/min/mg protein) | KM (μM AFL) | Intrinsic Clearance (CLint; Vmax/KM) |
| Chicken (Ross) | 110.5 ± 12.1 | 11.6 ± 2.3 | 9.5 |
| Chicken (Rhode Island Red) | 102.8 ± 11.5 | 12.3 ± 2.8 | 8.4 |
| Quail | 85.4 ± 9.8 | 29.8 ± 6.8 | 2.9 |
| Turkey | 68.9 ± 8.2 | 146.8 ± 72.4 | 0.5 |
| Duck | 48.7 ± 6.5 | 84.0 ± 16.5 | 0.6 |
Data adapted from a study on in vitro hepatic this compound metabolism. Values are presented as mean ± SEM.
Table 3: Enzyme Kinetic Parameters for Glutathione S-Transferase (GST) Activity towards Aflatoxin B1-8,9-Epoxide (AFBO) in Poultry Liver Cytosol
| Species | Vmax (pmol/min/mg protein) | KM (μM AFBO) | Intrinsic Clearance (CLint; Vmax/KM) |
| Chicken | 250.3 ± 25.1 | 5.2 ± 1.1 | 48.1 |
| Quail | 155.6 ± 18.3 | 15.8 ± 3.5 | 9.8 |
| Turkey | 80.2 ± 9.5 | 12.4 ± 2.8 | 6.5 |
| Duck | 110.7 ± 13.2 | 8.9 ± 1.9 | 12.4 |
Data adapted from a study on GST-mediated detoxification in poultry. Values are presented as mean ± SEM.
Key Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the central metabolic pathways of Aflatoxin B1 and a typical experimental workflow for studying its metabolism in vitro.
Caption: Metabolic pathway of Aflatoxin B1 in poultry.
Caption: Experimental workflow for in vitro aflatoxin metabolism studies.
Experimental Protocols
The following is a generalized protocol for the in vitro assessment of aflatoxin B1 metabolism in poultry liver subcellular fractions. Specific details may vary between studies.
1. Preparation of Liver Subcellular Fractions
-
Animals: Obtain liver samples from the poultry species of interest (e.g., chickens, turkeys, ducks, quail).
-
Homogenization: Mince the liver tissue and homogenize in a cold buffer (e.g., potassium phosphate buffer with KCl and EDTA, pH 7.4).
-
Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 9,000 - 12,000 x g) for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Collect the supernatant (S9 fraction).
-
-
Preparation of Cytosolic and Microsomal Fractions:
-
For the cytosolic fraction (containing soluble enzymes like reductases and GSTs), the S9 fraction can be used directly or further centrifuged.
-
For the microsomal fraction (containing CYP450 enzymes), ultracentrifuge the S9 fraction at a high speed (e.g., 100,000 x g) for 60-90 minutes at 4°C. The resulting pellet is the microsomal fraction, which is then resuspended in a suitable buffer.
-
-
Protein Determination: Determine the protein concentration of the cytosolic and microsomal fractions using a standard method (e.g., Bradford or Lowry assay).
2. In Vitro Incubation for this compound Formation (AFB1 Reductase Activity)
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Liver cytosol (as the enzyme source).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Aflatoxin B1 (as the substrate) at various concentrations.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation: Pre-incubate the mixture at 37°C for a few minutes, then initiate the reaction by adding AFB1. Incubate for a specific time (e.g., 30-60 minutes) with shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or a chloroform/methanol mixture). Vortex and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[2]
3. Quantification of Metabolites by HPLC
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a fluorescence or UV detector.
-
Mobile Phase: A gradient of water, methanol, and acetonitrile is commonly used.
-
Quantification: Identify and quantify this compound by comparing the retention time and peak area to that of a known standard.
-
Enzyme Kinetics: Calculate the kinetic parameters (Vmax and KM) by plotting the rate of this compound formation against the substrate (AFB1) concentration and fitting the data to the Michaelis-Menten equation.
Discussion and Conclusion
The presented data clearly demonstrates significant inter-species variation in this compound metabolism among poultry. Chickens, the most resistant species to aflatoxicosis, exhibit the highest capacity for both the formation of this compound from AFB1 and its subsequent conversion back to AFB1. This suggests a dynamic equilibrium where this compound may serve as a temporary, less toxic reservoir for the mycotoxin.[1]
Conversely, ducks and turkeys, which are highly susceptible to aflatoxicosis, show a much lower intrinsic clearance for this compound formation.[1] This indicates a reduced ability to convert AFB1 into this less toxic metabolite. Furthermore, the detoxification of the highly reactive AFBO through glutathione conjugation is also most efficient in chickens, providing an additional layer of protection.
The lower capacity for both this compound formation and GST-mediated detoxification in ducks and turkeys likely leads to a higher accumulation of the toxic AFBO, resulting in greater cellular damage and the observed higher sensitivity to aflatoxicosis.
References
Aflatoxicol as a Predictive Biomarker for Hepatocellular Carcinoma Risk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aflatoxicol and other biomarkers for predicting the risk of hepatocellular carcinoma (HCC). It includes an objective analysis of their performance based on experimental data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Introduction to Aflatoxin and HCC
Aflatoxins are mycotoxins produced by certain species of Aspergillus fungi, which contaminate a variety of food staples, including maize, peanuts, and tree nuts.[1] Chronic dietary exposure to aflatoxin B1 (AFB1), the most potent of these toxins, is a significant risk factor for the development of HCC, the most common type of liver cancer.[2][3] The International Agency for Research on Cancer (IARC) has classified naturally occurring aflatoxins as Group 1 human carcinogens.[4]
Upon ingestion, AFB1 is metabolized in the liver by cytochrome P450 enzymes into a reactive epoxide, which can bind to DNA and proteins, forming adducts.[4] This process can lead to genetic mutations, particularly a characteristic G-to-T transversion at codon 249 of the TP53 tumor suppressor gene, a hallmark of aflatoxin-induced HCC. This compound is a major metabolite of AFB1 and its levels in biological samples can serve as a biomarker of exposure and, consequently, of HCC risk.
Performance of this compound and Other HCC Biomarkers
The ideal biomarker for HCC risk prediction should exhibit high sensitivity and specificity. While data directly comparing the sensitivity and specificity of this compound for HCC risk prediction are limited, studies have extensively evaluated other aflatoxin-related biomarkers, such as aflatoxin-albumin adducts and urinary aflatoxin metabolites. These can be considered surrogates for assessing the predictive value of aflatoxin exposure.
This section compares the performance of aflatoxin biomarkers with established and emerging biomarkers for HCC.
Quantitative Biomarker Performance
| Biomarker Category | Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| Aflatoxin Exposure | Aflatoxin-Albumin Adducts | - | - | - | Predictive value is often expressed as an odds ratio (OR) or relative risk (RR). High levels are significantly associated with increased HCC risk. |
| Urinary Aflatoxin Metabolites | - | - | - | Presence of metabolites is associated with an increased RR of HCC. For instance, the presence of any urinary aflatoxin metabolite has been associated with an RR of 2.4. | |
| Oncofetal Proteins | Alpha-fetoprotein (AFP) | 41-65% (at 20 ng/mL cutoff) | 80-94% (at 20 ng/mL cutoff) | 0.83 | The most widely used HCC biomarker, but has limitations in sensitivity and specificity, especially for early-stage detection. |
| AFP-L3 (Lens culinaris agglutinin-reactive AFP) | ~50% | ~95% | - | A glycoform of AFP, more specific for HCC than total AFP. | |
| Des-gamma-carboxy prothrombin (DCP) | ~60% | ~90% | - | Also known as PIVKA-II, it is another established biomarker for HCC. | |
| Other Protein Biomarkers | Glypican-3 (GPC-3) | ~55% (alone), 76% (with AFP) | >95% | - | A cell surface protein that shows promise as a complementary biomarker to AFP. |
| Golgi Protein-73 (GP73) | 69% | 75% | 0.914 | Serum levels are elevated in patients with liver disease and HCC. | |
| Multi-Biomarker Panels | GALAD Score (Gender, Age, AFP-L3, AFP, DCP) | 70-72% (early-stage HCC) | 87-90% | 0.88 | A composite score that improves upon the performance of individual biomarkers. |
Note: Sensitivity and specificity for aflatoxin biomarkers are not typically reported in the same manner as diagnostic biomarkers like AFP. Their utility is primarily in risk assessment based on exposure levels.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers. This section provides an overview of common experimental protocols for the detection of aflatoxin biomarkers and alpha-fetoprotein.
Quantification of Aflatoxin-Albumin Adducts by LC-MS/MS
This method offers high sensitivity and specificity for the detection of aflatoxin B1-lysine adducts in serum or plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add internal standards.
-
Perform a one-step liquid-liquid extraction by adding 300 µL of ethyl acetate, vortexing for 20 minutes, and centrifuging at high speed.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a solution suitable for LC-MS/MS analysis (e.g., 20% methanol).
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 or similar reversed-phase column. A common mobile phase gradient involves water and methanol with a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for the aflatoxin B1-lysine adduct and the internal standard.
3. Data Analysis:
-
Quantify the aflatoxin B1-lysine adduct concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Measurement of Alpha-Fetoprotein (AFP) by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying AFP in serum.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for AFP.
-
Wash the plate to remove unbound antibody.
2. Sample and Standard Incubation:
-
Add standards with known AFP concentrations and patient serum samples to the wells.
-
Incubate to allow AFP to bind to the capture antibody.
-
Wash the plate to remove unbound components.
3. Detection Antibody Incubation:
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that also binds to AFP.
-
Incubate and then wash the plate.
4. Substrate Addition and Signal Measurement:
-
Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the AFP concentration in the patient samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the role of this compound in HCC and the methods used for its detection.
Aflatoxin B1 Carcinogenesis Pathway
Caption: Aflatoxin B1 metabolism and its role in hepatocellular carcinoma.
Experimental Workflow for Aflatoxin Biomarker Analysis
Caption: General workflow for the analysis of aflatoxin biomarkers.
Conclusion
This compound and other aflatoxin-related biomarkers are valuable tools for assessing exposure to this potent hepatocarcinogen and, consequently, for predicting the risk of developing HCC. While they may not offer the same diagnostic sensitivity and specificity as established tumor markers like AFP for detecting existing disease, their strength lies in identifying at-risk populations who would benefit from increased surveillance and preventive measures. The combination of aflatoxin exposure biomarkers with other clinical and molecular markers holds promise for a more comprehensive and accurate risk stratification for HCC. Continued research and standardization of analytical methods are essential for the broader clinical application of these predictive biomarkers.
References
- 1. Aflatoxins, hepatocellular carcinoma and public health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Aflatoxins in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. Global Burden of Aflatoxin-Induced Hepatocellular Carcinoma: A Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aflatoxin M1 Levels in Milk from Various Dairy Species
A notable scarcity of quantitative data exists in peer-reviewed literature regarding aflatoxicol (AFL) levels in the milk of dairy animals. The scientific focus has predominantly been on Aflatoxin M1 (AFM1), the principal and regulated metabolic byproduct of Aflatoxin B1 (AFB1) found in milk. Consequently, this guide provides a comprehensive comparison of AFM1 concentrations across different dairy species, supported by experimental data and methodologies.
Aflatoxin M1 (AFM1), a hydroxylated metabolite of aflatoxin B1 (AFB1), is a significant concern for the dairy industry and public health due to its carcinogenic properties.[1] When dairy animals consume feed contaminated with AFB1, it is metabolized in the liver and subsequently secreted into their milk as AFM1.[1] The concentration of AFM1 in milk is influenced by several factors, including the animal species, breed, individual metabolic differences, and the level of AFB1 contamination in the feed. This guide summarizes quantitative data on AFM1 levels in the milk of various dairy animals, details the experimental protocols used for its detection, and illustrates the relevant metabolic and experimental pathways.
Comparative Quantitative Data of Aflatoxin M1 in Milk
The following table summarizes the findings from various studies on the concentration of Aflatoxin M1 in the milk of different dairy animals. It is important to note that AFM1 levels can vary significantly based on geographical location, feeding practices, and seasonal changes.
| Dairy Animal | Number of Samples | Positive Samples (%) | Mean Concentration (ng/L) | Concentration Range (ng/L) | Percentage of Samples Exceeding EU Limit (50 ng/L) | Reference |
| Cow | 195 | 65.7% | - | 5 - 191 | 3.1% | [2] |
| 50 | 100% | 68,910 | 9,710 - 129,790 | 60% | [3] | |
| 396 (Cow, Goat, Sheep) | - | - | - | - | [4] | |
| Goat | 100 | 76.0% | 22 | 5 - 135 | 9.0% | |
| 20 | 100% | 60,250 | 20,250 - 125,890 | 75% | ||
| 110 | 84.54% | - | 5,160 - 116,780 | 6.36% | ||
| Sheep | 20 | 100% | 70,250 | 23,560 - 137,180 | 85% | |
| 517 | 4.6% (in 2013) | 12,590 | 8,720 - 58,820 | <1% | ||
| Buffalo | 50 | 48.0% | - | 5 - 89 | 4.0% | |
| 126 | 27% | - | <8 - 32 | 0% | ||
| Camel | 50 | 28.0% | - | 5 - 7 | 0% | |
| 10 | 100% | 37,150 | 23,570 - 96,520 | 0% | ||
| Yak | 50 | 18.0% | - | 5 - 7 | 0% |
Experimental Protocols
The detection and quantification of AFM1 in milk are crucial for regulatory compliance and ensuring food safety. The most common analytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) for screening and High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS) for confirmation and precise quantification.
Sample Preparation and Extraction
A common procedure for preparing milk samples for AFM1 analysis involves the following steps:
-
Centrifugation: Milk samples are centrifuged to separate the cream layer from the skimmed milk.
-
Defatting: The upper cream layer is removed to reduce matrix interference.
-
Extraction: The skimmed milk is then subjected to an extraction process, often using immunoaffinity columns (IAC). These columns contain antibodies that specifically bind to AFM1.
-
Washing and Elution: The IAC is washed to remove unbound matrix components. Subsequently, the bound AFM1 is eluted from the column using a suitable solvent, such as methanol.
-
Concentration and Reconstitution: The eluate is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the analytical instrument.
Analytical Methods
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used screening method due to its high throughput, simplicity, and cost-effectiveness. It is a competitive immunoassay where AFM1 in the sample competes with a known amount of enzyme-labeled AFM1 for binding to a limited number of specific antibody sites. The color intensity developed is inversely proportional to the AFM1 concentration in the sample.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): HPLC-FLD is a highly sensitive and specific method for the quantification of AFM1. The extracted and purified sample is injected into an HPLC system. The separation of AFM1 is typically achieved on a reversed-phase column. Aflatoxins are naturally fluorescent, and a fluorescence detector is used for their sensitive detection. In some cases, post-column derivatization is employed to enhance the fluorescence signal.
-
Ultra-Performance Liquid Chromatography (UPLC) with Fluorescence Detection: UPLC is a more recent advancement that offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. The principles of separation and detection are similar to HPLC-FLD.
Visualizing the Pathways
To better understand the processes involved in aflatoxin metabolism and detection, the following diagrams illustrate the key pathways and workflows.
Caption: Experimental workflow for the determination of Aflatoxin M1 in milk.
Caption: Metabolic pathway of Aflatoxin B1 in dairy ruminants.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
